Magnesium hypochlorite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
10233-03-1 |
|---|---|
Molecular Formula |
Mg(ClO)2 Cl2MgO2 |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
magnesium;dihypochlorite |
InChI |
InChI=1S/2ClO.Mg/c2*1-2;/q2*-1;+2 |
InChI Key |
YZQBYALVHAANGI-UHFFFAOYSA-N |
SMILES |
[O-]Cl.[O-]Cl.[Mg+2] |
Canonical SMILES |
[O-]Cl.[O-]Cl.[Mg+2] |
Other CAS No. |
10233-03-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Basic Magnesium Hypochlorite Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of basic magnesium hypochlorite (B82951) nanoparticles. Due to the novelty of this specific nanomaterial, this document outlines proposed synthesis methodologies based on established principles in nanoparticle chemistry and the known reactions for producing bulk basic magnesium hypochlorite. The information herein is intended to serve as a foundational resource for researchers to develop and optimize their own synthesis protocols.
Introduction
Basic this compound, a compound known for its disinfectant and bleaching properties, is gaining interest in its nanoparticle form for advanced biomedical applications.[1][2] The transition to the nanoscale is projected to enhance its chemical reactivity, surface area, and stability, creating new opportunities in drug delivery and antimicrobial therapies. Magnesium-based nanoparticles, such as magnesium oxide (MgO), are already recognized for their biocompatibility and potent antibacterial, anticancer, and antioxidant properties.[3] The incorporation of the hypochlorite moiety offers a synergistic potential, combining the antimicrobial action of both magnesium compounds and hypochlorite ions.
This guide details hypothetical yet scientifically grounded protocols for the synthesis of basic this compound nanoparticles, providing a starting point for research and development in this emergent area.
Proposed Synthesis Methodologies
The synthesis of basic this compound nanoparticles is not yet well-documented in peer-reviewed literature. Therefore, the following sections propose three potential synthesis routes derived from analogous chemical processes for bulk synthesis and established nanoparticle fabrication techniques.
Method 1: Controlled Co-Precipitation
This method adapts the bulk synthesis of basic this compound, which involves the reaction of a magnesium salt with an alkaline hypochlorite solution, to the nanoscale by controlling nucleation and growth.
Experimental Protocol:
-
Precursor Preparation:
-
Prepare a 0.5 M solution of magnesium chloride (MgCl₂) in deionized water.
-
Prepare a 1.0 M solution of sodium hypochlorite (NaOCl) and adjust the pH to between 11 and 13 with sodium hydroxide (B78521) (NaOH) to ensure stability.
-
-
Reaction Setup:
-
Place the MgCl₂ solution in a reaction vessel equipped with a magnetic stirrer and maintain a constant temperature of 20°C.
-
-
Nanoparticle Precipitation:
-
Slowly add the alkaline NaOCl solution dropwise to the vigorously stirred MgCl₂ solution. It is crucial to maintain the pH of the reaction mixture between 5 and 7 to favor the formation of dibasic this compound and prevent the precipitation of magnesium hydroxide.[4]
-
The slow addition rate is critical for controlling particle size.[4]
-
-
Aging and Separation:
-
After the complete addition of the NaOCl solution, allow the resulting white precipitate to age in the mother liquor for 1-2 hours under continuous stirring.
-
Separate the nanoparticles from the solution by centrifugation at 8,000 rpm for 15 minutes.
-
-
Washing and Drying:
-
Wash the nanoparticle pellet repeatedly with deionized water and then with ethanol (B145695) to remove impurities.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
-
Experimental Workflow for Controlled Co-Precipitation
Caption: Workflow for the synthesis of basic this compound nanoparticles via controlled co-precipitation.
Method 2: Post-Synthesis Surface Modification
This approach involves the initial synthesis of a stable magnesium-based nanoparticle core (e.g., MgO or Mg(OH)₂) followed by a surface reaction to introduce the hypochlorite functionality.
Experimental Protocol:
-
Synthesis of MgO Nanoparticles:
-
Synthesize MgO nanoparticles using a preferred method such as sol-gel or hydrothermal synthesis.[3][5] For this example, we will use a co-precipitation method to form Mg(OH)₂ nanoparticles first.
-
Prepare a 0.5 M magnesium nitrate (B79036) (Mg(NO₃)₂) solution and a 1.0 M NaOH solution.
-
Add the NaOH solution dropwise to the stirring Mg(NO₃)₂ solution to precipitate Mg(OH)₂.
-
Wash the Mg(OH)₂ precipitate with deionized water until the pH is neutral.
-
Dry the Mg(OH)₂ powder at 80°C for 12 hours.
-
Calcine the dried Mg(OH)₂ powder at 500°C for 4 hours to obtain MgO nanoparticles.[6]
-
-
Surface Functionalization:
-
Disperse the synthesized MgO nanoparticles in an aqueous solution under sonication.
-
Slowly add a stabilized sodium hypochlorite solution (pH 11-13) to the nanoparticle dispersion. The reaction is expected to occur on the surface of the MgO nanoparticles, forming a basic this compound layer.
-
-
Purification:
-
Separate the surface-modified nanoparticles by centrifugation.
-
Wash thoroughly with deionized water to remove unreacted hypochlorite.
-
Dry the final product under vacuum.
-
Experimental Workflow for Surface Modification
Caption: Workflow for the surface modification of MgO nanoparticles to produce basic this compound nanoparticles.
Method 3: Green Synthesis Approach
This eco-friendly method utilizes plant extracts as stabilizing and capping agents to control the size and morphology of the nanoparticles during their formation.
Experimental Protocol:
-
Preparation of Plant Extract:
-
Wash and shade-dry leaves of a suitable plant (e.g., Azadirachta indica).
-
Boil 10g of the dried leaf powder in 100 mL of deionized water for 20 minutes.
-
Filter the solution to obtain the plant extract.
-
-
Nanoparticle Synthesis:
-
In a reaction vessel, mix the plant extract with a 0.1 M solution of MgCl₂.
-
While stirring, slowly add a 0.2 M solution of NaOCl to the mixture.
-
The phytochemicals in the extract will act as capping agents, controlling the growth of the nanoparticles.
-
-
Purification:
-
After the reaction is complete (indicated by a color change or stabilization of UV-Vis spectra), centrifuge the solution to collect the nanoparticles.
-
Wash the nanoparticles with deionized water and ethanol.
-
Dry the product in an oven at a low temperature (e.g., 50°C).
-
Data Presentation: Experimental Parameters and Expected Outcomes
The following tables summarize the key experimental parameters for the proposed synthesis methods and the expected characterization results. These tables are intended to guide the experimental design and analysis.
Table 1: Key Experimental Parameters for Synthesis
| Parameter | Method 1: Co-Precipitation | Method 2: Surface Modification | Method 3: Green Synthesis |
| Magnesium Precursor | Magnesium Chloride (MgCl₂) | Magnesium Nitrate (Mg(NO₃)₂) | Magnesium Chloride (MgCl₂) |
| Hypochlorite Source | Sodium Hypochlorite (NaOCl) | Sodium Hypochlorite (NaOCl) | Sodium Hypochlorite (NaOCl) |
| pH Control Agent | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) | Plant Extract |
| Stabilizing/Capping Agent | None (control by kinetics) | None | Plant Extract Phytochemicals |
| Reaction Temperature | 20°C | Room Temperature | Room Temperature |
| Key Control Factor | Addition rate, pH (5-7) | Reaction time on surface | Extract concentration |
Table 2: Expected Characterization of Synthesized Nanoparticles
| Characterization Technique | Expected Results |
| Transmission Electron Microscopy (TEM) | Spherical or quasi-spherical nanoparticles with a size range of 20-100 nm. |
| X-ray Diffraction (XRD) | Crystalline peaks corresponding to the structure of basic this compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption bands indicating the presence of O-Cl and Mg-O bonds. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental analysis confirming the presence of Mg, O, and Cl in the expected ratios. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index of the nanoparticles in suspension. |
| Zeta Potential | Measurement of surface charge to assess colloidal stability. |
Potential Antimicrobial Mechanism and Drug Delivery Application
The antimicrobial activity of basic this compound nanoparticles is hypothesized to stem from a multi-faceted mechanism, leveraging the properties of both MgO and hypochlorite.
Potential Antimicrobial Mechanism
Caption: A proposed mechanism for the antimicrobial action of basic this compound nanoparticles.
In drug development, these nanoparticles could serve as carriers for therapeutic agents. Their basic nature may be particularly useful for the delivery of acid-sensitive drugs. Furthermore, their inherent antimicrobial properties could be beneficial in developing treatments for infectious diseases, potentially in combination with other antibiotics to combat resistant strains.
Disclaimer: The synthesis protocols and mechanisms described in this document are proposed based on existing chemical principles and are intended for research and development purposes. Researchers should conduct their own safety assessments and optimization studies.
References
An In-depth Technical Guide to the Physicochemical Properties of Magnesium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium hypochlorite (B82951), particularly in its more stable basic form, is an inorganic compound with significant applications as a bleaching and disinfecting agent. While the pure, anhydrous form, Mg(OCl)₂, is highly unstable and not well-characterized, the dibasic magnesium hypochlorite, Mg(OCl)₂·2Mg(OH)₂, offers greater stability and is the focus of most practical applications and scientific literature. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on its dibasic form, including detailed experimental protocols and visual representations of key processes.
Core Physicochemical Properties
The properties of this compound are summarized below. Due to the instability of the pure compound, much of the available data pertains to dibasic this compound.
Quantitative Physicochemical Data
| Property | Value | Source |
| Chemical Formula | Mg(OCl)₂ | [1] |
| Mg(OCl)₂·2Mg(OH)₂ (Dibasic) | [2] | |
| Molecular Weight | 127.21 g/mol | [1] |
| Appearance | Colorless crystals or white powder | [2] |
| Solubility | Soluble in water; aqueous solution is alkaline. | [2] |
| Available Chlorine Content | 50-60% (for Dibasic form) | [2][3] |
| Melting Point | Decomposes upon heating | |
| Boiling Point | Not applicable (decomposes) | |
| Density | Data not available |
Qualitative Physicochemical Properties
-
Stability : Pure this compound is unstable.[2] Dibasic this compound is relatively stable under dry conditions but decomposes in the presence of moisture.[2] One study in a US patent demonstrated that dibasic this compound has better stability compared to dibasic calcium hypochlorite in an accelerated stability test.[4]
-
Reactivity :
-
Decomposes in humid environments, producing hypochlorous acid gas.[2]
-
Reacts with acids to liberate chlorine gas.[1]
-
Should be kept away from organic matter, reducing agents, and flammable materials to prevent fire or explosion.[2]
-
Upon heating, dibasic this compound is reported to generate chlorinous gases endothermically. This decomposition ceases upon removal of the heat source, indicating a controllable reaction.[5]
-
Experimental Protocols
Detailed methodologies for the synthesis and analysis of dibasic this compound are crucial for reproducible research.
Synthesis of Dibasic this compound
This protocol is a representative method derived from the patent literature, which describes the reaction of a magnesium salt with a hypochlorite solution.
Objective: To synthesize solid dibasic this compound.
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Concentrated alkaline solution of a water-soluble hypochlorite (e.g., sodium hypochlorite, NaOCl, or calcium hypochlorite, Ca(OCl)₂)
-
Deionized water
-
Reaction vessel with a stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Prepare a concentrated aqueous solution of the magnesium salt. For example, a solution containing at least 15% by weight of magnesium chloride.[4]
-
Slowly add a concentrated alkaline aqueous solution of the hypochlorite (containing 2 to 10 gram moles per liter of hypochlorite ion) to the acidic magnesium salt solution with constant stirring.[4]
-
Maintain the pH of the reaction mixture between 5 and 7 during the addition of the hypochlorite solution. The initial pH of the magnesium chloride solution will be acidic (around 3-3.5), and it will rise as the alkaline hypochlorite solution is added.[4]
-
Control the rate of addition of the hypochlorite solution to be in the range of 0.1 to 1.0 gram mole of hypochlorite ion per kilogram of magnesium salt solution per hour.[5]
-
Maintain the reaction temperature between 15°C and 50°C.[5]
-
Continue stirring after the addition is complete to ensure the reaction goes to completion.
-
The precipitated solid dibasic this compound is then separated from the solution by filtration.[4]
-
The solid product is washed with water to remove soluble by-products.[4]
-
The washed product is dried in a vacuum oven at a temperature below 55°C.[5][4]
Analysis of Available Chlorine Content by Iodometric Titration
This is a standard method for determining the concentration of hypochlorite in a sample.
Objective: To quantify the available chlorine content in a sample of dibasic this compound.
Principle: Hypochlorite ions (OCl⁻) react with an excess of iodide ions (I⁻) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.
Materials:
-
Dibasic this compound sample
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Glacial acetic acid or sulfuric acid
-
Starch indicator solution
-
Deionized water
-
Erlenmeyer flask
-
Buret
-
Pipettes
Procedure:
-
Accurately weigh a known mass of the dibasic this compound sample and dissolve it in a known volume of deionized water to prepare a stock solution.
-
Pipette a precise volume of the stock solution into an Erlenmeyer flask.
-
Add an excess of potassium iodide solution to the flask.
-
Acidify the solution by adding acetic acid or sulfuric acid. The solution will turn a yellow-brown color due to the formation of iodine.
-
Reaction: OCl⁻ + 2I⁻ + 2H⁺ → Cl⁻ + I₂ + H₂O
-
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale yellow.
-
Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue-black color disappears, indicating the endpoint of the titration.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the available chlorine content in the original sample based on the stoichiometry of the reactions and the concentration of the standard sodium thiosulfate solution.
Mandatory Visualizations
Synthesis Workflow of Dibasic this compound```dot
Caption: Decomposition of dibasic this compound in the presence of moisture.
Analytical Workflow for Available Chlorine Content
Caption: Iodometric titration workflow for available chlorine analysis.
Biocidal Mechanism of Action
The antimicrobial activity of this compound is attributed to the release of hypochlorous acid (HOCl) in aqueous solutions. The equilibrium between hypochlorite (OCl⁻) and hypochlorous acid is pH-dependent:
OCl⁻ + H₂O ⇌ HOCl + OH⁻
Hypochlorous acid is a potent oxidizing agent and is considered the primary biocidal agent. Although the precise mechanisms are multifaceted, the key modes of action against microorganisms include:
-
Oxidation of Sulfhydryl Groups: HOCl can irreversibly oxidize the sulfhydryl groups (-SH) of essential microbial enzymes, leading to their inactivation and disruption of metabolic pathways.
-
Disruption of Protein Synthesis: The oxidative damage caused by HOCl can interfere with protein synthesis, leading to cellular dysfunction.
-
Damage to Nucleic Acids: HOCl can react with and damage microbial DNA and RNA, impairing replication and transcription.
-
Lipid Peroxidation: The cell membranes of microorganisms can be damaged through lipid peroxidation initiated by the strong oxidizing nature of hypochlorous acid, leading to a loss of membrane integrity and cell lysis.
There is a lack of specific studies on the interaction of dibasic this compound with microorganisms beyond its general classification as a disinfectant that functions through the release of hypochlorite.
Safety and Handling
Dibasic this compound is an irritant to the skin and eyes. [2]It is a strong oxidizing agent and should be handled with appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry place away from incompatible materials such as organic compounds, reducing agents, and acids. [2]In the presence of moisture, it can decompose and release hypochlorous acid gas, necessitating good ventilation during handling.
References
- 1. This compound | Cl2MgO2 | CID 9793766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hazmieh.gov.lb [hazmieh.gov.lb]
- 3. This compound CAS#: 10233-03-1 [amp.chemicalbook.com]
- 4. US3582265A - Dibasic this compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide on Dibasic Magnesium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibasic magnesium hypochlorite (B82951), with the chemical formula Mg(OCl)₂·2Mg(OH)₂, is a stable solid compound primarily utilized as a bleaching and sanitizing agent. While its synthesis and chemical properties are well-documented in patent literature, a detailed, publicly available crystal structure determined through single-crystal X-ray diffraction is not available at present. Although X-ray diffraction has been used to identify the compound, the complete crystallographic data, including lattice parameters, space group, and atomic coordinates, remains unpublished. This guide provides a comprehensive overview of the known synthesis protocols for dibasic magnesium hypochlorite and discusses its chemical and physical characteristics based on the available information. In the absence of a determined crystal structure for the title compound, this document also provides structural information on related magnesium compounds, such as magnesium hydroxide (B78521) and magnesium oxychloride, to offer contextual understanding of its potential structural motifs.
Introduction
Dibasic this compound is a basic salt that combines this compound and magnesium hydroxide. Its solid, stable form makes it a valuable compound for various applications where a controlled release of hypochlorite is desired. This technical guide aims to consolidate the available scientific and patent literature on dibasic this compound, with a focus on its synthesis and known properties.
Synthesis of Dibasic this compound
The synthesis of dibasic this compound has been described through several methods, primarily reacting a magnesium salt with a hypochlorite source under specific conditions. The following tables summarize the quantitative data from various patented experimental protocols.
Table 1: Summary of Reactants and Conditions for the Synthesis of Dibasic this compound
| Parameter | Method 1 (Aqueous Solution Reaction)[1][2] | Method 2 (Solid-State Reaction)[3] |
| Magnesium Salt | Magnesium chloride (MgCl₂) or Magnesium nitrate (B79036) (Mg(NO₃)₂) | Granular magnesium salt (e.g., MgCl₂·6H₂O) |
| Hypochlorite Source | Alkaline aqueous solution of a hypochlorite (e.g., Ca(OCl)₂, NaOCl) | Solid granular hypochlorite salt (e.g., Ca(OCl)₂) |
| Solvent | Water | At least one reactant must be a hydrate |
| pH of Reaction Mixture | 3 - 7 | Not specified (solid-state) |
| Molar Ratio (Mg²⁺:OCl⁻) | Approximately 3:1 to 4:1 | 0.5:1.0 to 2.0:1.0 (preferred 0.75:1.0 to 1.0:1.0) |
| Temperature | 30 - 40 °C[1] | Not specified |
Table 2: Product Characteristics from Different Synthesis Methods
| Parameter | Method 1 (Aqueous Solution Reaction)[1] | Method 2 (Solid-State Reaction) |
| Product Purity | 90% or more of Mg(OCl)₂·2Mg(OH)₂ | High purity |
| Available Chlorine | 52% to 60% | ~50% |
| Water Content | e.g., 2.6% | Not specified |
Experimental Protocols
The following are detailed methodologies for the synthesis of dibasic this compound as described in the literature.
Aqueous Solution Reaction Protocol[1]
This method involves the slow addition of a concentrated alkaline solution of a water-soluble hypochlorite to a concentrated acidic solution of a magnesium salt.
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Commercial calcium hypochlorite (Ca(OCl)₂)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare a magnesium chloride solution by dissolving a specified amount of MgCl₂·6H₂O in water. For example, 900 g of MgCl₂·6H₂O in 250 ml of water.
-
Prepare a calcium hypochlorite solution by dissolving commercial Ca(OCl)₂ in water and filtering to remove insoluble materials.
-
Slowly add the calcium hypochlorite solution to the stirred magnesium chloride solution under a nitrogen atmosphere.
-
Maintain the temperature of the reaction mixture between 30 and 40 °C.
-
The rate of addition should be controlled, for example, 0.328 gram moles of hypochlorite ion per kilogram of magnesium chloride solution per hour.
-
After the addition is complete, continue stirring the slurry, for instance, overnight.
-
Filter the resulting precipitate.
-
Reslurry the filter cake with water and filter again. Repeat this washing step four times.
-
Dry the final product in a vacuum oven at a temperature below 55 °C.
Solid-State Reaction Protocol[3]
This process involves the reaction of a solid magnesium salt with a solid hypochlorite salt, where at least one of the reactants is in a hydrated form.
Materials:
-
Granular magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Commercial granular calcium hypochlorite
Procedure:
-
Combine the solid granular magnesium salt and the solid granular hypochlorite salt in a reactor equipped with a mechanical stirrer. For example, use a molar ratio of magnesium salt to hypochlorite ion of approximately 1.5:1.
-
Agitate the solid mixture to ensure intimate contact between the reactants. The water of hydration from one of the salts facilitates the reaction.
-
The reaction proceeds in the solid phase, forming dibasic this compound.
-
After the reaction is complete, the product can be recovered. The patent suggests the product is identified by its X-ray diffraction pattern[3].
-
The resulting product can be washed and dried if necessary.
Structural Considerations
As previously stated, the definitive crystal structure of dibasic this compound has not been published. However, we can infer some structural characteristics based on related compounds.
Dibasic this compound, Mg(OCl)₂·2Mg(OH)₂, is a mixed-anion compound containing both hypochlorite (OCl⁻) and hydroxide (OH⁻) ions. The structure is likely to be based on the coordination of magnesium cations by these anions.
Magnesium hydroxide, Mg(OH)₂, has a layered crystal structure (brucite) where each magnesium ion is octahedrally coordinated to six hydroxide ions. These octahedra share edges to form infinite sheets. It is plausible that the structure of dibasic this compound incorporates similar layers of magnesium hydroxide, with hypochlorite ions situated between these layers or directly coordinated to the magnesium centers, replacing some of the hydroxide ions.
Magnesium oxychlorides, with the general formula xMg(OH)₂·yMgCl₂·zH₂O, are another class of related compounds. Their structures are also based on modified magnesium hydroxide layers where chloride ions and water molecules are incorporated. The structural principles of these compounds may provide insights into how different anions can be accommodated in a magnesium-based layered structure.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and a hypothetical workflow for the characterization of dibasic this compound.
Caption: Experimental workflow for the synthesis and characterization of dibasic this compound.
Caption: Postulated structural relationship of dibasic this compound components.
Conclusion
Dibasic this compound is a compound of industrial importance, yet its detailed crystal structure remains to be elucidated in the public domain. The synthesis protocols are well-established, providing clear pathways to obtain this material. Future research involving single-crystal X-ray diffraction would be invaluable to fully characterize its three-dimensional atomic arrangement, which would provide a deeper understanding of its stability and reactivity. For professionals in drug development, while this compound is not a pharmaceutical, understanding the synthesis and characterization of related inorganic compounds can be relevant for the development of inorganic drug carriers or excipients.
References
The Thermal Decomposition Kinetics of Magnesium Hypochlorite: A Review of a Sparsely Charted Territory
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium hypochlorite (B82951), Mg(OCl)₂, is a compound of interest for its potential in disinfection and bleaching applications. However, a comprehensive understanding of its thermal stability and decomposition kinetics is crucial for its safe handling, storage, and application, particularly in contexts such as drug development where stability is paramount. This technical guide synthesizes the currently available, albeit limited, scientific information on the thermal decomposition of magnesium hypochlorite. Due to a notable scarcity of dedicated kinetic studies on pure this compound, this paper also draws upon data from related magnesium and hypochlorite compounds to infer potential decomposition pathways and analytical methodologies. The more stable and commonly referenced basic this compound, Mg(OCl)₂·2Mg(OH)₂, is also discussed.
Introduction
This compound is an inorganic salt with the chemical formula Mg(OCl)₂. While it holds promise as a disinfecting and bleaching agent, its inherent instability presents significant challenges. In aqueous solutions, this compound is known to be unstable, readily decomposing to form basic this compound, Mg(OCl)₂·2Mg(OH)₂[1][2]. This basic form is noted for its greater stability compared to other inorganic hypochlorites[3].
The thermal decomposition of hypochlorites is a critical area of study, as it dictates their shelf-life and safety profile. Exothermic decomposition can lead to runaway reactions, posing significant hazards. A thorough understanding of the kinetics of this process, including the activation energy, pre-exponential factor, and reaction mechanism, is essential for predicting the stability of this compound under various conditions.
Challenges in a Data-Scarce Landscape
Inferred Decomposition Pathways
Based on the behavior of other hypochlorites and limited anecdotal evidence, two primary decomposition pathways for this compound can be postulated:
-
Disproportionation: In aqueous environments, and likely accelerated by heat, this compound is expected to disproportionate into magnesium chlorate (B79027) (Mg(ClO₃)₂) and magnesium chloride (MgCl₂). One source suggests that in solution, this transformation to chlorate occurs readily even at temperatures of 50-70°C, with some chloride also forming through the loss of oxygen[4].
-
Decomposition to Oxide/Chloride and Oxygen: Upon heating, solid this compound is likely to decompose into more stable magnesium compounds, such as magnesium chloride (MgCl₂) or magnesium oxide (MgO), with the evolution of oxygen gas[5]. The specific end product would likely depend on the temperature and atmospheric conditions.
The following diagram illustrates a hypothetical thermal decomposition pathway for this compound.
The Case of Basic this compound
The more stable form, dibasic this compound (Mg(OCl)₂·2Mg(OH)₂), is the more commonly produced and utilized compound[1][2]. Its enhanced stability is a key feature highlighted in patent literature[3]. While specific kinetic data for its thermal decomposition is also scarce, its improved stability suggests a higher activation energy for decomposition compared to the pure form.
Experimental Protocols: A Proxy Approach
In the absence of direct experimental protocols for the thermal analysis of this compound, methodologies employed for studying related magnesium compounds, such as magnesium hydroxychlorides and hydrated magnesium chloride, can be considered as a blueprint.
Key Analytical Techniques
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. This technique is fundamental for determining decomposition temperatures and the stoichiometry of decomposition reactions. For instance, TGA has been used to study the decomposition of magnesium hydroxychlorides, revealing a two-stage decomposition pathway[6].
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions, such as melting and decomposition, and to quantify the enthalpy changes associated with these processes. DSC has been employed to study the gelatinization properties of starches oxidized with dibasic this compound[7].
-
Mass Spectrometry (MS): When coupled with TGA (TGA-MS), mass spectrometry can identify the gaseous products evolved during decomposition, providing crucial insights into the reaction mechanism.
The following diagram outlines a typical experimental workflow for investigating the thermal decomposition kinetics of a solid material like this compound.
Quantitative Data Summary
Due to the aforementioned lack of specific studies on the thermal decomposition kinetics of this compound, a table summarizing quantitative data such as activation energy, pre-exponential factor, and reaction order cannot be provided at this time. Research in this area is strongly encouraged to fill this knowledge gap.
For context, studies on the thermal decomposition of magnesium hydroxychloride (MgOHCl) have shown that it commences at approximately 376°C (649 K) and proceeds as a first-order process[8]. While not directly applicable to this compound, this highlights the type of data that dedicated research could yield.
Conclusion and Future Outlook
The thermal decomposition kinetics of this compound remains a largely unexplored area of research. The available information suggests that the compound is inherently unstable, particularly in aqueous solutions, and is likely to decompose via disproportionation to chlorate and chloride or through the release of oxygen to form magnesium chloride or oxide. The more stable basic this compound is of greater practical importance, though its thermal decomposition kinetics are also not well-documented.
Future research should focus on conducting systematic thermal analysis of both pure and basic this compound using modern techniques such as TGA, DSC, and TGA-MS. Elucidating the decomposition mechanisms and quantifying the kinetic parameters will be crucial for ensuring the safe and effective application of these compounds in various fields, including pharmaceuticals and advanced materials. Such studies would provide the necessary data to model the stability of this compound under different storage and use conditions, thereby enhancing its technological potential.
References
- 1. This compound CAS#: 10233-03-1 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. US3582265A - Dibasic this compound - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Preparation/Exploration of Mg(ClO)2.2Mg(OH)2, a Solid Hypochlorite - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
magnesium hypochlorite chemical formula and CAS number
This technical guide provides a comprehensive overview of magnesium hypochlorite (B82951), detailing its chemical properties, synthesis protocols, and applications. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and outlining experimental methodologies.
Core Chemical Identity
Magnesium hypochlorite is an inorganic compound with the chemical formula Mg(OCl)₂.[1][2] It is the magnesium salt of hypochlorous acid.
| Identifier | Value | Source |
| Chemical Formula | Mg(OCl)₂ or Cl₂MgO₂ | [1][2][3][4] |
| CAS Number | 10233-03-1 | [1][2][3][4] |
| Molecular Weight | 127.21 g/mol | [3][5] |
| Synonyms | Dihypochlorous acid magnesium salt, Hypochlorous acid, magnesium salt | [1] |
Physicochemical Properties and Stability
This compound is relatively unstable, particularly in aqueous solutions, where it can decompose.[1][2] A more stable form is basic this compound, which has the formula Mg(OCl)₂·2Mg(OH)₂.[1][2] This basic form is a solid compound with an available chlorine content ranging from 50% to 60%.[1][2] Due to its instability, this compound should be stored properly to prevent the slow loss of oxygen, which leads to the formation of magnesium chloride.[6]
| Property | Value/Description |
| Appearance | Colorless crystals or white powder[7] |
| Solubility | Soluble in water, forming an alkaline solution[7] |
| Stability | Unstable in water; decomposes to form basic this compound[1][2] |
| Oxidizing Properties | Strong oxidizer[6] |
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound and its basic form have been described. Below are detailed protocols derived from available literature.
This method produces a mixture of magnesium chloride and this compound.
-
Reactants: Magnesium hydroxide (B78521), chlorine gas, ice-cold water.
-
Procedure:
-
Suspend magnesium hydroxide in ice-cold water.
-
Bubble chlorine gas through the suspension. It is crucial to keep the magnesium hydroxide suspended and not allow it to settle.
-
The magnesium hydroxide absorbs the chlorine to yield a mixture of this compound and magnesium chloride.
-
To maintain alkalinity, any unreacted magnesium hydroxide should not be removed.[6]
-
This method is a direct reaction to form this compound.
-
Reactants: Hypochlorous acid, magnesium carbonate, water.
-
Procedure:
This protocol describes the synthesis of the more stable dibasic form of this compound.
-
Reactants: An alkaline aqueous solution of a water-soluble hypochlorite (e.g., calcium hypochlorite) and an acidic aqueous solution of a magnesium salt (e.g., magnesium chloride).
-
Procedure:
-
Prepare a concentrated solution of the magnesium salt. For example, a solution containing 36.8% anhydrous MgCl₂ can be made by dissolving 729 pounds of MgCl₂·6H₂O in 22 gallons of water.
-
Slowly add the concentrated alkaline hypochlorite solution to the acidic magnesium salt solution with stirring, while maintaining the temperature between 30 to 40°C. The pH of the reaction mixture should be kept below 7, ideally between 5 and 7.
-
Continue stirring the mixture. For instance, stirring can be continued overnight.
-
The precipitated solid, which is dibasic this compound, is then separated by filtration.
-
The solid product is washed and dried under a vacuum.[8]
-
The following diagram illustrates the general workflow for the synthesis of dibasic this compound.
Caption: Workflow for the synthesis of dibasic this compound.
Applications
This compound and its derivatives have applications in various fields, including as bleaching and sanitizing agents.
-
Bleaching and Sanitizing: Basic this compound is used for bleaching textiles and as a sanitizing agent.[1][2]
-
Drug Development: A formulation containing hypochlorous acid stabilized with small molecules, including magnesium, is under development as a broad-spectrum anti-infective for use in surgical and trauma procedures.[9] This formulation, known as RUT58-60, is designed to be biocompatible for direct contact with internal organs.[9]
The logical relationship between the different forms of this compound and its application is depicted below.
Caption: Relationship between forms of this compound and their applications.
Safety and Handling
While specific safety data for pure this compound is limited, general precautions for handling hypochlorites and magnesium salts should be followed. Basic this compound is irritating to the skin and eyes.[7] In humid conditions, it can decompose and release hypochlorous acid gas.[7] It is important to avoid contact with organic materials, reducing agents, and flammable substances to prevent fire or explosion.[7] When handling related compounds like magnesium chloride, it is recommended to work in a well-ventilated area, wear protective gloves and safety goggles, and avoid generating dust.[10] Standard hygiene practices, such as washing hands after handling, should be observed.[11]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 10233-03-1 [m.chemicalbook.com]
- 3. This compound | Cl2MgO2 | CID 9793766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | CAS#:10233-03-1 | Chemsrc [chemsrc.com]
- 6. youtube.com [youtube.com]
- 7. Basic this compound [chembk.com]
- 8. US3582265A - Dibasic this compound - Google Patents [patents.google.com]
- 9. Home | RUTHIGEN [ruthigen.com]
- 10. laballey.com [laballey.com]
- 11. fishersci.co.uk [fishersci.co.uk]
A Technical Guide to the Historical Preparation Methods of Magnesium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the historical methods for preparing magnesium hypochlorite (B82951), with a particular focus on the synthesis of dibasic magnesium hypochlorite. The information compiled is derived from key patents and scientific literature, offering detailed experimental protocols and quantitative data to support research and development in related fields.
Introduction
This compound, particularly in its dibasic form, Mg(OCl)₂·2Mg(OH)₂, has been a compound of interest for its bleaching and sanitizing properties.[1] Unlike the more common sodium and calcium hypochlorites, this compound offers unique stability and performance characteristics. Historically, various methods have been developed to synthesize this compound, aiming to improve yield, purity, and stability. This document outlines the core historical methodologies for its preparation.
Key Historical Preparation Methods
The synthesis of this compound has been approached through several primary routes, most of which involve the reaction of a magnesium salt with a source of hypochlorite ions under controlled conditions.
Reaction of Magnesium Salts with Hypochlorite Solutions
A significant historical method involves the reaction of an aqueous solution of a magnesium salt with an alkaline solution of a water-soluble hypochlorite.[2] This process is detailed in U.S. Patent 3,582,265 and is designed to produce high-purity dibasic this compound.
Core Reaction: The fundamental reaction involves the precipitation of dibasic this compound by slowly adding a concentrated alkaline hypochlorite solution to a concentrated acidic solution of a magnesium salt.[2]
Experimental Protocol:
-
Preparation of Reactant Solutions:
-
Magnesium Salt Solution: Prepare a concentrated solution of magnesium chloride (MgCl₂) or magnesium nitrate (B79036) (Mg(NO₃)₂). The concentration should be at least 15% by weight, calculated as the anhydrous salt, with a preferred range of 35% to 45%.[2] For example, a 36.8% MgCl₂ solution can be made by dissolving 729 pounds of MgCl₂·6H₂O in 22 gallons of water.[2] These solutions are acidic, with an initial pH of about 3 to 3.5.[2]
-
Hypochlorite Solution: Prepare a concentrated solution of sodium hypochlorite (NaOCl), potassium hypochlorite (KOCl), or calcium hypochlorite (Ca(OCl)₂). The solution should contain from 2 to 10 gram moles per liter of hypochlorite ion.[2]
-
-
Reaction Step:
-
Slowly add the alkaline hypochlorite solution to the acidic magnesium salt solution with constant stirring.
-
Rate of Addition: Maintain the addition rate between 0.1 and 1.0 gram mole of hypochlorite ion per kilogram of magnesium salt solution per hour.[2] A preferred rate is between 0.2 and 0.7 gram mole per kilogram per hour.[2] For example, an addition rate of 0.328 gram moles of hypochlorite ion per kilogram of magnesium chloride solution per hour was used in one instance.[2]
-
pH Control: It is critical to maintain the pH of the reaction mixture between 3 and 7. The pH will naturally rise from an initial ~3.5 to between 5 and 7 as the alkaline hypochlorite is added.[2] Maintaining the pH below 7 is crucial to avoid the precipitation of magnesium hydroxide (B78521).[2]
-
Temperature Control: The reaction temperature should be maintained between 15°C and 50°C.[3]
-
-
Product Separation and Purification:
-
After the addition is complete, continue stirring the resulting slurry.
-
Separate the precipitated dibasic this compound from the aqueous solution via filtration or centrifugation.[2][3]
-
Wash the filter cake to remove soluble salts.[1]
-
Dry the final product in a vacuum oven at a temperature below 55°C.[2][3]
-
Product Characteristics: This method yields a dibasic this compound product with an available chlorine content of 52% to 60%, indicating a purity of 90% or more.[2][3]
Reaction of Magnesium Salts with Crystalline Hypochlorite Slurries
An alternative approach, described in U.S. Patent 4,380,533, utilizes a slurry of a crystalline hypochlorite salt, which allows for a reaction in a system with a high solids content.
Experimental Protocol:
-
Reactant Preparation:
-
Magnesium Salt: Use an anhydrous solid magnesium salt, such as anhydrous magnesium chloride (MgCl₂).[1]
-
Hypochlorite Slurry: Prepare an aqueous slurry of a crystalline hypochlorite salt, such as calcium hypochlorite (Ca(OCl)₂). The slurry should have a solids content of 10% to 90% by weight.[1] A filter cake of Ca(OCl)₂·2H₂O with 39% solids by weight is given as an example.[1]
-
-
Reaction Step:
-
Charge the anhydrous magnesium chloride to a reaction vessel equipped with a mechanical stirrer.
-
Add the calcium hypochlorite filter cake to the reactor.
-
The molar ratio of magnesium ion to hypochlorite ion should be maintained between 0.4:1.0 and 2.0:1.0.[1] An example ratio used is 0.84:1.[1]
-
Stir the mixture at room temperature. The reaction evolves chlorine gas, which should be purged and scrubbed.[1] The reaction may proceed for an extended period, such as 20 hours.[1]
-
-
Product Separation and Purification:
-
Isolate the dibasic this compound product by slurrying the reaction mixture in water.
-
Stir for 15 to 30 minutes.
-
Filter the slurry and wash the filter cake with sufficient water to remove soluble salts.[1]
-
The resulting product is then dried.
-
Chlorination of Magnesium Hydroxide
A more direct, though historically challenging, method involves the direct chlorination of a magnesium hydroxide suspension.
Core Reaction: Cl₂ + Mg(OH)₂ → Mg(OCl)₂ + H₂O (simplified)
Challenges: This method is complicated by the formation of magnesium chlorate (B79027), especially at elevated temperatures.[4] Even at 0°C, significant amounts of chlorate are formed alongside the hypochlorite.[4] The resulting this compound is also unstable and can easily convert to chlorate upon heating or prolonged agitation.[4]
Experimental Protocol (as described in historical literature):
-
Prepare a milk of magnesia (a suspension of magnesium hydroxide in water).
-
Pass chlorine gas through the suspension while maintaining a low temperature (e.g., 0°C to 15°C) and continuous agitation.[4][5]
-
The resulting solution contains a mixture of this compound, magnesium chloride, and magnesium chlorate.[4][5] Due to the instability and mixture of products, isolating pure this compound via this method is difficult.
Double Decomposition Methods
Other historical methods include double decomposition reactions, such as reacting magnesium sulfate (B86663) (Epsom salt) with calcium hypochlorite, or reacting magnesium carbonate with hypochlorous acid.[6][7]
Example Reaction (Magnesium Carbonate): MgCO₃ + 2HOCl → Mg(OCl)₂ + H₂O + CO₂[8]
This method is noted as a potential route for obtaining basic this compound.[8] However, detailed industrial protocols and yield data from early literature are less common compared to the magnesium salt-hypochlorite solution methods.
Quantitative Data Summary
The following table summarizes the quantitative data from the described historical preparation methods.
| Parameter | Method 2.1 (Salt Solution) | Method 2.2 (Slurry) | Method (CN101519189A) |
| Magnesium Salt Conc. | 15% - 45% by weight[2] | Solid Anhydrous Salt[1] | Magnesium Chloride Solution[6] |
| Hypochlorite Source | 2-10 M Solution (Na, K, Ca)[2] | 10-90% wt Slurry (Ca, Alkali)[1] | Sodium Hypochlorite Solution[6] |
| Molar Ratio (Mg²⁺:OCl⁻) | 1:1 to 5:1[2] | 0.4:1 to 2.0:1[1] | Not specified |
| Reaction pH | 3 - 7[2] | Not specified | Not specified |
| Reaction Temperature | 15°C - 50°C[3] | Room Temperature[1] | Not specified |
| Available Chlorine | 52% - 60%[2] | Not specified | 38% - 42%[6] |
| Product Purity | ≥ 90%[2] | Not specified | Not specified |
| Effective Chlorine Yield | Not specified | Not specified | 85% - 95%[6] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the preparation of dibasic this compound via the reaction of a magnesium salt solution with a hypochlorite solution, as detailed in section 2.1.
Caption: Workflow for Dibasic this compound Synthesis.
Stability and Decomposition
The stability of hypochlorite compounds is a critical factor. This compound, particularly in its solid basic forms, is relatively stable under dry conditions.[8] However, aqueous solutions are susceptible to decomposition, which can be accelerated by factors such as heat, low pH, and exposure to sunlight.[9] The primary decomposition pathway for hypochlorite ions can lead to the formation of chlorate and chloride ions or the release of oxygen.[10] Historically, achieving a stable solid product was a major objective of these preparation methods.
References
- 1. US4380533A - Process for the production of dibasic this compound - Google Patents [patents.google.com]
- 2. US3582265A - Dibasic this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Sciencemadness Discussion Board - Preparation/Exploration of Mg(ClO)2.2Mg(OH)2, a Solid Hypochlorite - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. CN101519189A - Method and device for preparing basic this compound by using waste chlorine - Google Patents [patents.google.com]
- 7. This compound CAS#: 10233-03-1 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. ascelibrary.com [ascelibrary.com]
- 10. Hypochlorite Ion Decomposition: Effects of Temperature, Ionic Strength, and Chloride Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of magnesium hypochlorite in aqueous solutions
An In-depth Technical Guide to the Solubility of Magnesium Hypochlorite (B82951) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium hypochlorite, Mg(OCl)₂, is a compound of interest for its disinfectant and bleaching properties. However, its utility is often complicated by its limited stability and solubility in aqueous solutions. This technical guide provides a comprehensive overview of the current understanding of this compound's aqueous solubility. Due to the scarcity of quantitative solubility data, this document focuses on its qualitative solubility characteristics, the formation of more stable basic salts, and the critical decomposition pathways of the hypochlorite ion in water. Furthermore, a general experimental protocol for determining the solubility of unstable inorganic salts, adapted for this compound, is presented to aid researchers in generating reliable data.
Introduction
This compound is an inorganic salt with the chemical formula Mg(OCl)₂. While it possesses strong oxidizing properties suitable for disinfection and bleaching, its application is hindered by its inherent instability in aqueous environments. The pure form of this compound is difficult to isolate; it readily decomposes in the presence of moisture.[1] In aqueous solutions, it is described as being moderately soluble, and these solutions are alkaline in nature.[1][2] A significant characteristic of its behavior in water is the formation of more stable basic salts, such as dibasic this compound, Mg(OCl)₂·2Mg(OH)₂. This basic salt is a solid compound with an available chlorine content of 50-60% and is utilized in various bleaching applications.
The primary challenge in studying and utilizing this compound in aqueous solutions is its tendency to decompose. The hypochlorite ion (OCl⁻) is unstable and can undergo several transformations, leading to the formation of chloride (Cl⁻), chlorate (B79027) (ClO₃⁻), and oxygen (O₂). This instability makes the determination of its true solubility a complex task.
Properties and Qualitative Solubility
Quantitative solubility data for this compound in standard references is notably absent due to its reactive nature in water. The available information is primarily qualitative.
| Property | Description | Citations |
| Chemical Formula | Mg(OCl)₂ | |
| Appearance | Typically encountered as a component of basic this compound, which is a white powder or colorless crystals. | [1] |
| Qualitative Solubility | Described as "moderately soluble in water." The resulting aqueous solution is alkaline. | [1][2] |
| Stability in Water | Unstable. Decomposes to form more stable basic this compound, Mg(OCl)₂·2Mg(OH)₂. Pure this compound is difficult to prepare and isolate. | |
| Decomposition Products | In aqueous solution, the hypochlorite ion decomposes to chloride, chlorate, and oxygen. The rate of decomposition is influenced by factors such as temperature, pH, and the presence of metal ions. |
Experimental Protocol for Solubility Determination
Given the instability of this compound, a carefully designed experimental protocol is required to obtain meaningful solubility data. The following is a general methodology adapted for this compound.
Objective: To determine the approximate solubility of this compound in water at a given temperature while minimizing decomposition.
Materials:
-
Magnesium hydroxide (B78521) (Mg(OH)₂)
-
Chlorine gas (Cl₂) or a source of hypochlorous acid (HOCl)
-
Deionized water
-
Ice bath
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., vacuum filtration with a membrane filter)
-
Analytical instrumentation for quantifying Mg²⁺ ions (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry)
-
Analytical instrumentation for quantifying OCl⁻ ions (e.g., Iodometric titration)
Methodology:
-
In-situ Preparation of this compound Solution:
-
Prepare a suspension of magnesium hydroxide in ice-cold deionized water.
-
Bubble chlorine gas through the suspension while maintaining a low temperature (0-5 °C) to favor the formation of this compound over chlorate. The reaction is: 2Mg(OH)₂ + 2Cl₂ → Mg(OCl)₂ + MgCl₂ + 2H₂O.
-
Alternatively, react magnesium carbonate with hypochlorous acid.[1]
-
-
Equilibration:
-
Prepare several sealed vessels containing the freshly prepared this compound solution with an excess of solid phase (unreacted magnesium hydroxide and potentially precipitated basic this compound).
-
Place the vessels in a thermostatically controlled shaker or water bath set to the desired experimental temperature.
-
Allow the solutions to equilibrate for a predetermined, short period. Long equilibration times should be avoided to minimize decomposition. A time-course study should be conducted to determine the point at which dissolution equilibrium is reached before significant decomposition occurs.
-
-
Phase Separation:
-
Rapidly filter the equilibrated slurries using a membrane filter to separate the saturated aqueous phase from the undissolved solid. The filtration should be performed at the equilibration temperature if possible.
-
-
Analysis of the Saturated Solution:
-
Immediately after filtration, analyze the clear filtrate for the concentration of magnesium ions (Mg²⁺) using a suitable analytical technique (AAS or ICP-MS).
-
Concurrently, determine the concentration of hypochlorite ions (OCl⁻) in the filtrate using iodometric titration. This analysis should be performed promptly to avoid errors due to decomposition.
-
-
Data Interpretation:
-
The solubility can be expressed in terms of the concentration of magnesium ions. However, it is crucial to also report the corresponding hypochlorite concentration to provide a complete picture of the solution's composition at equilibrium.
-
Due to the formation of basic salts and decomposition, the molar ratio of Mg²⁺ to OCl⁻ in the solution may not be exactly 1:2.
-
Visualization of Experimental Workflow and Decomposition Pathway
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Decomposition Pathway of Hypochlorite in Aqueous Solution
The "signaling pathway" for this compound in an aqueous solution is dominated by the decomposition of the hypochlorite ion. The following diagram outlines the primary decomposition routes.
Caption: Decomposition pathways of the hypochlorite ion in an aqueous solution.
Conclusion
The aqueous solubility of this compound is a complex subject, primarily due to the compound's instability and the formation of basic salts. While quantitative data is lacking in the literature, a qualitative understanding of its moderate solubility and alkaline nature in solution provides a starting point for researchers. The provided experimental protocol offers a framework for generating reliable solubility data, which is essential for applications in drug development and other scientific fields where precise concentrations are critical. The decomposition of the hypochlorite ion remains a key consideration, and understanding these pathways is crucial for managing the stability and efficacy of this compound solutions. Further research is warranted to fully characterize the solubility and stability of this important, yet challenging, compound.
References
Quantum Chemical Insights into the Hypochlorite Ion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The hypochlorite (B82951) ion (ClO⁻), the active component in bleach and a key species in the innate immune system, is a potent oxidizing agent with significant chemical and biological relevance. Understanding its fundamental molecular properties and reactivity is crucial for applications ranging from disinfection and water purification to elucidating its role in physiological and pathological processes. Quantum chemical studies provide a powerful lens to investigate the electronic structure, stability, and reaction mechanisms of this important anion at an atomic level of detail. This guide offers an in-depth overview of the computational approaches and key findings from such studies.
Core Molecular Properties of the Hypochlorite Anion
High-accuracy ab initio calculations are essential for establishing benchmark data for the intrinsic properties of the hypochlorite ion in the gas phase. A state-of-the-art composite approach, which systematically combines coupled-cluster theory with corrections for basis set size, core-electron correlation, and relativistic effects, yields spectroscopic constants with remarkable accuracy.[1][2]
The predicted equilibrium bond lengths (rₑ) and harmonic vibrational frequencies (ωₑ) for the closed-shell ClO⁻ anion are considered to be accurate to within approximately 0.001 Å and 2 cm⁻¹, respectively.[1][2] These computational benchmarks are critical for interpreting experimental spectra and validating less computationally expensive methods like Density Functional Theory (DFT).
The stability of the hypochlorite anion is quantified by the electron affinity of the corresponding chlorine monoxide radical (ClO). The calculated adiabatic electron affinity (EA) shows excellent agreement with experimental values, underscoring the capability of modern quantum chemical methods to capture the thermochemical properties of this species.[1][2]
Table 1: Calculated Spectroscopic and Thermochemical Properties of the Hypochlorite Ion (ClO⁻)
| Property | Symbol | Calculated Value | Experimental Value |
|---|---|---|---|
| Equilibrium Bond Length | rₑ | 1.6918 Å | N/A |
| Harmonic Vibrational Freq. | ωₑ | 736.8 cm⁻¹ | N/A |
| Adiabatic Electron Affinity | EA | 52.8 kcal/mol (2.290 eV) | 52.8 ± 0.2 kcal/mol |
Source: High-accuracy coupled-cluster composite approach.[1][2]
Methodologies for Quantum Chemical Investigation
The computational study of the hypochlorite ion and its reactions involves a hierarchy of methods, balancing accuracy with computational cost.
High-Accuracy Composite Protocols
For generating benchmark data on small species like the isolated ClO⁻ ion, high-level composite methods are the gold standard. These protocols provide a systematic path toward the exact solution of the non-relativistic Schrödinger equation.
Experimental Protocol: Coupled-Cluster Composite Approach [1][2]
-
Geometry Optimization and Frequency Calculation: The initial molecular geometry is optimized and harmonic vibrational frequencies are calculated using Coupled-Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T).
-
Basis Set Extrapolation: To approximate the results at the Complete Basis Set (CBS) limit, calculations are performed with a series of increasingly large, augmented correlation-consistent basis sets (e.g., aug-cc-pVnZ, where n=T, Q, 5). The resulting energies are extrapolated to the CBS limit.
-
Core-Valence Correlation Correction: The effect of correlating the core electrons (1s for O, 2s2p for Cl) is calculated at the CCSD(T) level using specialized core-valence basis sets (e.g., aug-cc-pwCVQZ). This correction is added to the CBS energy.
-
Relativistic Effects: Scalar relativistic effects are accounted for using methods like the Douglas-Kroll-Hess (DKH) Hamiltonian.[1] For heavier elements, spin-orbit coupling corrections are also explicitly calculated.
-
Higher-Order Correlation: Corrections for electron correlation effects beyond the CCSD(T) level are sometimes included by performing calculations with full triple (CCSDT) or even quadruple (CCSDTQ) excitations, typically with smaller basis sets.[1][2]
Caption: A general workflow for obtaining high-accuracy quantum chemical data.
Density Functional Theory (DFT)
For studying larger systems, such as the reaction of hypochlorite with organic molecules or its behavior in solution, Density Functional Theory (DFT) is the most widely used method. While less accurate than composite methods, its computational efficiency allows for the exploration of complex potential energy surfaces.
Experimental Protocol: DFT Calculation of a Reaction Pathway
-
Functional and Basis Set Selection: Choose a suitable density functional and basis set. Common choices for reactions involving hypochlorite include hybrid functionals like B3LYP or meta-GGA functionals like M06-2X, paired with Pople-style (e.g., 6-311+G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets.
-
Reactant and Product Optimization: Optimize the geometries of the reactants and products to find their minimum energy structures.
-
Transition State Search: Locate the transition state (TS) structure connecting reactants and products. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Analysis: Perform a vibrational frequency calculation on the optimized reactant, product, and TS structures. A true minimum has all real frequencies, while a first-order saddle point (a TS) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the TS connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the TS to the corresponding minima.
-
Energy Calculation: Calculate the electronic energies of all structures to determine the reaction barrier (activation energy) and the overall reaction energy. Solvation effects can be included implicitly using continuum solvent models (e.g., PCM, SMD).
Quantum Chemical Studies of Hypochlorite Reactivity
Quantum chemical calculations are instrumental in mapping out the detailed mechanisms of reactions involving hypochlorite. By calculating the energies of reactants, products, and transition states, researchers can determine activation barriers and reaction thermodynamics, providing insights into reaction kinetics and selectivity.
Studies have employed DFT to investigate competing Sₙ2 and E2 reactions between the hypochlorite anion and substrates like ethyl chloride. Such work reveals how the choice of density functional can influence the predicted geometries and energetics of the transition states.
Furthermore, DFT has been used to probe the mechanism of chlorination and oxidation of various organic compounds, such as benzo[b]thiophene derivatives.[2] These studies can elucidate stepwise pathways, for instance, involving the formation of a chloronium ion intermediate, and identify the rate-determining step of the reaction.[2]
Caption: A schematic energy profile for a hypochlorite-mediated oxidation reaction.
Conclusion
Quantum chemical studies offer indispensable tools for a detailed understanding of the hypochlorite ion. High-accuracy ab initio methods provide definitive benchmarks for its intrinsic molecular properties, while DFT enables the exploration of complex reaction mechanisms relevant to its role as an oxidant and nucleophile. These computational insights are vital for professionals in fields such as drug development, where understanding oxidative processes is key, and for scientists developing new disinfection technologies or studying inflammatory diseases. The continued development of computational methods promises an even deeper understanding of this small but powerful anion in the future.
References
An In-depth Technical Guide to the Electrochemical Potential of the Mg/Mg(OCl)₂ System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical potential of the Magnesium/Magnesium Hypochlorite (B82951) (Mg/Mg(OCl)₂) system. The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of the core electrochemical principles.
Introduction
The Magnesium/Magnesium Hypochlorite (Mg/Mg(OCl)₂) system is a promising electrochemical couple, primarily explored for its potential in high-energy-density batteries. Magnesium is an attractive anode material due to its high theoretical specific capacity, natural abundance, and safety. When paired with a hypochlorite-based cathode, it can theoretically yield a high cell voltage. This guide delves into the fundamental electrochemical properties of this system, providing a basis for further research and development.
Electrochemical Potentials and Reactions
The overall potential of an electrochemical cell is determined by the difference between the standard potentials of the cathode and anode half-reactions.
Anode Reaction (Oxidation):
The anode half-reaction involves the oxidation of magnesium metal:
Mg(s) → Mg²⁺(aq) + 2e⁻
The standard electrode potential (E°) for this half-reaction is approximately -2.37 V versus the Standard Hydrogen Electrode (SHE).[1][2][3]
Cathode Reaction (Reduction):
The cathode half-reaction involves the reduction of the hypochlorite ion (OCl⁻). The specific reaction and its standard potential are dependent on the pH of the electrolyte.
-
In acidic solution: 2HOCl(aq) + 2H⁺(aq) + 2e⁻ → Cl₂(g) + 2H₂O(l) (E° ≈ +1.63 V) HOCl(aq) + H⁺(aq) + 2e⁻ → Cl⁻(aq) + H₂O(l) (E° ≈ +1.49 V)[4]
-
In basic or neutral solution: OCl⁻(aq) + H₂O(l) + 2e⁻ → Cl⁻(aq) + 2OH⁻(aq) (E° ≈ +0.89 V)[5]
For a typical battery application utilizing an aqueous electrolyte, the reaction in a neutral or basic medium is more relevant to prevent the corrosion of magnesium.
Overall Cell Reaction (in basic/neutral solution):
Mg(s) + OCl⁻(aq) + H₂O(l) → Mg(OH)₂(s) + Cl⁻(aq)
Theoretical Cell Potential:
The theoretical standard cell potential (E°_cell) can be calculated as:
E°_cell = E°_cathode - E°_anode
Using the reduction potential for hypochlorite in a basic solution:
E°_cell = (+0.89 V) - (-2.37 V) = +3.26 V
It is important to note that a patent for a magnesium-hypochlorite cell suggests a theoretical potential of 3.3 volts .[4] An experimentally obtained voltage for such a cell was reported to be slightly above 2.0 volts , highlighting the difference between theoretical and practical performance due to factors like overpotential, internal resistance, and electrolyte composition.[4]
Quantitative Data Summary
The following table summarizes the key electrochemical potential data for the Mg/Mg(OCl)₂ system.
| Parameter | Value | Conditions | Reference(s) |
| Standard Potential of Mg/Mg²⁺ (Anode) | -2.37 V | vs. SHE | [1][2][3] |
| Standard Potential of OCl⁻/Cl⁻ (Cathode) | +0.89 V | Basic/Neutral Solution, vs. SHE | [5] |
| Standard Potential of HOCl/Cl⁻ (Cathode) | +1.49 V | Acidic Solution, vs. SHE | [4] |
| Standard Potential of HOCl/Cl₂ (Cathode) | +1.63 V | Acidic Solution, vs. SHE | [4] |
| Theoretical Cell Potential (Mg/Mg(OCl)₂) | +3.26 V | Basic/Neutral Solution | Calculated |
| Reported Theoretical Cell Potential | 3.3 V | Aqueous Solution | [4] |
| Reported Experimental Cell Voltage | >2.0 V | Aqueous Solution | [4] |
Experimental Protocol: Measurement of Electrochemical Potential
This section outlines a general methodology for the experimental determination of the electrochemical potential of the Mg/Mg(OCl)₂ system using cyclic voltammetry.
4.1. Materials and Equipment:
-
Working Electrode: High-purity magnesium foil or rod.
-
Counter Electrode: Platinum foil or mesh.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Electrolyte: A solution of sodium hypochlorite (NaClO) or calcium hypochlorite (Ca(OCl)₂) in an appropriate solvent (e.g., deionized water). The concentration should be precisely known (e.g., 0.1 M). A supporting electrolyte such as sodium sulfate (B86663) (Na₂SO₄) may be added to increase conductivity.
-
Electrochemical Cell: A three-electrode glass cell.
-
Potentiostat/Galvanostat: For controlling and measuring the potential and current.
4.2. Experimental Procedure:
-
Electrode Preparation:
-
Polish the magnesium working electrode with successively finer grades of alumina (B75360) or silicon carbide paper to obtain a smooth, mirror-like surface.
-
Rinse the polished electrode with deionized water and then ethanol, and dry it under a stream of inert gas (e.g., argon or nitrogen).
-
Clean the platinum counter electrode, for instance, by flame annealing.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the magnesium working electrode, platinum counter electrode, and the reference electrode.
-
Ensure the Luggin capillary of the reference electrode is positioned close to the surface of the working electrode to minimize iR drop.
-
Fill the cell with the prepared hypochlorite electrolyte solution.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry scan. A typical starting point would be:
-
Initial Potential: Open circuit potential (OCP).
-
Vertex Potential 1 (Anodic): A potential sufficiently positive to observe the oxidation of magnesium (e.g., -1.0 V vs. reference).
-
Vertex Potential 2 (Cathodic): A potential sufficiently negative to observe the reduction of hypochlorite (e.g., +1.5 V vs. reference).
-
Scan Rate: 10-50 mV/s.
-
-
Run the cyclic voltammetry for several cycles to obtain a stable voltammogram.
-
-
Data Analysis:
-
From the resulting cyclic voltammogram, determine the onset potentials for the oxidation of magnesium and the reduction of hypochlorite.
-
The difference between these potentials provides an estimate of the cell voltage under the experimental conditions.
-
The formal potential can be estimated from the midpoint of the anodic and cathodic peak potentials if the reaction is reversible.
-
Visualizations
Electrochemical Cell Setup
Caption: Diagram of a three-electrode electrochemical cell setup.
Simplified Reaction Mechanism
Caption: Simplified representation of the redox reactions at the electrodes.
Experimental Workflow
Caption: Workflow for determining the electrochemical potential.
References
- 1. Frontiers | Electrochemical behavior of Mg electrode in sodium salt electrolyte system [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical behavior of Mg electrode in sodium salt electrolyte system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Effect of Solar Irradiation on the Electrooxidation of a Dye Present in Aqueous Solution and in Real River Water [mdpi.com]
Spectroscopic Analysis of Magnesium Hypochlorite: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the spectroscopic analysis of magnesium hypochlorite (B82951), Mg(OCl)₂, with a core focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Although direct spectroscopic data for magnesium hypochlorite is not extensively available in peer-reviewed literature, this document extrapolates from the well-documented analysis of the hypochlorite ion (OCl⁻) in aqueous solutions, primarily from studies of sodium hypochlorite. This guide offers detailed experimental protocols, expected spectral data, and a logical workflow to enable researchers to effectively characterize this compound. The methodologies outlined herein are crucial for quality control, stability testing, and understanding the chemical properties of this compound in various applications, including drug development and disinfection.
Introduction to the Vibrational Spectroscopy of Hypochlorite
Vibrational spectroscopy is a powerful analytical tool for identifying molecular structures and chemical bonding. Both FTIR and Raman spectroscopy probe the vibrational modes of molecules, providing a unique "fingerprint" for identification and characterization.
-
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. For aqueous solutions, the strong IR absorption of water can be a challenge. Attenuated Total Reflectance (ATR) is the preferred FTIR technique for such samples, as it limits the path length of the IR beam, enhancing the signal from the solute.
-
Raman Spectroscopy: This method involves scattering monochromatic light (from a laser) off a sample. The scattered light can have a different frequency due to the inelastic scattering caused by molecular vibrations. Raman spectroscopy is particularly well-suited for aqueous solutions as water is a weak Raman scatterer.
For this compound, the primary vibrational mode of interest is the stretching of the chlorine-oxygen (Cl-O) bond in the hypochlorite anion (OCl⁻).
Predicted Vibrational Modes of this compound
The spectroscopic signature of this compound in an aqueous solution is expected to be dominated by the vibrational modes of the hypochlorite ion and the influence of the magnesium cation on the surrounding water molecules.
Hypochlorite Anion (OCl⁻) Vibrations
The hypochlorite ion is a simple diatomic species with one fundamental stretching vibration. Based on studies of sodium hypochlorite, the key spectral features are:
-
Raman Spectroscopy: A strong, sharp peak is consistently observed for the OCl⁻ stretching mode.[1][2]
-
FTIR Spectroscopy: The OCl⁻ stretch is also IR-active, though its observation in aqueous solutions can be challenging due to overlapping water absorption bands.
The presence of the divalent magnesium cation (Mg²⁺) may lead to slight shifts in the OCl⁻ vibrational frequency compared to monovalent cations like sodium (Na⁺) due to differences in ionic interactions and hydration shells.
Quantitative Spectroscopic Data
The following table summarizes the expected vibrational frequencies for the hypochlorite ion based on existing literature. Researchers analyzing this compound should expect to find the characteristic OCl⁻ peak in a similar region.
| Vibrational Mode | Raman Frequency (cm⁻¹) | FTIR Frequency (cm⁻¹) | Reference(s) |
| OCl⁻ Symmetric Stretch | 710 - 720 | ~710 - 740 | [1][2][3] |
Note: The exact peak position for Mg(OCl)₂ may vary. The FTIR frequency is an approximation due to limited direct data and potential for peak shifts in different chemical environments.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of an aqueous solution of this compound.
Sample Preparation
-
Preparation of this compound Solution: Prepare a solution of this compound of the desired concentration in deionized water. Due to the potential instability of hypochlorite solutions, it is recommended to prepare fresh solutions before analysis.
-
Filtration (Optional): If any solid impurities are present, filter the solution using a 0.22 µm syringe filter to prevent interference with the spectroscopic measurements.
-
pH Measurement: Measure and record the pH of the solution, as the equilibrium between hypochlorous acid (HOCl) and hypochlorite (OCl⁻) is pH-dependent. The pKa for this equilibrium is approximately 7.5.[1] For analyzing the hypochlorite ion, the pH should ideally be maintained above 9.
FTIR Spectroscopy Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) is the recommended method for obtaining FTIR spectra of aqueous hypochlorite solutions.
-
Instrument Setup:
-
Spectrometer: A research-grade FTIR spectrometer.
-
Accessory: A single-bounce ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal. Diamond is generally more robust.
-
Detector: A standard deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is typically sufficient.
-
Purging: Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal. Subsequently, record a background spectrum of the deionized water used to prepare the sample.
-
Sample Spectrum: Place a small aliquot (a few drops) of the this compound solution onto the ATR crystal, ensuring it is fully covered.
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.
-
Data Processing: Ratio the sample spectrum against the water background to subtract the contribution of the solvent.
-
Raman Spectroscopy Protocol
-
Instrument Setup:
-
Spectrometer: A Raman spectrometer equipped with a suitable laser.
-
Laser Excitation: A 532 nm or 785 nm laser is commonly used. A 785 nm laser can help to reduce fluorescence from impurities if present.
-
Sample Holder: Use a quartz cuvette or a glass vial for the liquid sample.
-
Objective: Use a low-power objective for initial focusing on the liquid sample.
-
-
Data Acquisition:
-
Calibration: Calibrate the spectrometer using a known standard (e.g., silicon) before sample analysis.
-
Sample Measurement: Fill the cuvette with the this compound solution and place it in the sample holder.
-
Acquisition Parameters:
-
Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.
-
Integration Time: Typically 1-10 seconds.
-
Accumulations: Co-add multiple spectra (e.g., 10-20) to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a baseline correction to remove any background fluorescence.
-
Workflow and Data Analysis Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for Water Disinfection Using Magnesium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium hypochlorite (B82951), Mg(OCl)₂, is a halogen-based disinfectant that serves as a source of free available chlorine (FAC) in the form of hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻) when dissolved in water.[1][2] The primary disinfecting agent, hypochlorous acid, is a potent microbicidal agent effective against a broad spectrum of waterborne pathogens, including bacteria, viruses, and protozoa.[1][2] The equilibrium between HOCl and OCl⁻ is pH-dependent, with the more effective HOCl being the predominant species at a lower pH (below 7.5).[1]
These application notes provide a comprehensive protocol for the use of magnesium hypochlorite in water disinfection for research and laboratory settings. Due to the limited availability of direct efficacy data for this compound, the provided protocols and quantitative data are based on the established principles of chlorine-based disinfection and data derived from studies on sodium hypochlorite and calcium hypochlorite. The critical parameter for effective disinfection is the concentration of "free available chlorine," which should be determined for any this compound solution prior to use.
Chemical and Physical Properties
This compound is typically available as a white solid, often in the form of dibasic this compound (Mg(OCl)₂ · 2Mg(OH)₂), which is noted for its relative stability compared to other solid hypochlorite forms.[3]
Table 1: Physicochemical Properties of Hypochlorite Salts
| Property | This compound | Sodium Hypochlorite | Calcium Hypochlorite |
| Chemical Formula | Mg(OCl)₂ | NaOCl | Ca(OCl)₂ |
| Appearance | White solid | Pale greenish-yellow liquid | White powder or tablets |
| Typical Available Chlorine | ~50-60% (for dibasic form)[3] | 5-15% (in solution)[4][5] | 65-70%[5] |
| Stability | Relatively stable solid[3] | Less stable, degrades with heat and light[4][5] | More stable than NaOCl solution[5] |
| Solubility in Water | Soluble | Completely soluble | Soluble |
| pH of Solution | Alkaline | 11-13[4] | Alkaline |
Disinfection Mechanism
The disinfection mechanism of all hypochlorite-based disinfectants proceeds through the formation of hypochlorous acid (HOCl) upon dissolution in water. HOCl is a strong oxidizing agent that inactivates microorganisms by destroying essential cellular components and disrupting metabolic processes.
Caption: Chemical pathway of this compound disinfection.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stock solution of this compound with a known concentration of free available chlorine (FAC).
Materials:
-
Dibasic this compound powder
-
Distilled, deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh a desired amount of dibasic this compound powder.
-
Quantitatively transfer the powder to a volumetric flask of an appropriate volume.
-
Add a small amount of distilled, deionized water to dissolve the powder.
-
Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.
-
Bring the solution to the final volume with distilled, deionized water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the stock solution in a cool, dark place in a well-sealed container.
-
Determine the precise concentration of FAC in the stock solution using Protocol 2.
Protocol 2: Determination of Free Available Chlorine (FAC)
Objective: To quantify the concentration of FAC in the this compound stock solution using iodometric titration.[6][7]
Materials:
-
This compound stock solution
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Burette, flasks, and pipettes
Procedure:
-
Pipette a known volume of the this compound stock solution into an Erlenmeyer flask.
-
Add an excess of potassium iodide (KI) and glacial acetic acid to the flask. This will react with the available chlorine to liberate iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue-black color disappears.
-
Record the volume of sodium thiosulfate used.
-
Calculate the concentration of FAC in the stock solution.
Protocol 3: Water Disinfection Efficacy Study
Objective: To evaluate the disinfection efficacy of the this compound solution against a target microorganism in a water sample.
Materials:
-
This compound stock solution with known FAC
-
Sterile water sample spiked with a known concentration of the target microorganism (e.g., E. coli)
-
Sterile glassware
-
Incubator
-
Culture media for the target microorganism
-
Sodium thiosulfate solution for neutralization
-
Pipettes and spread plates
Procedure:
-
Prepare a series of dilutions of the this compound stock solution to achieve the desired FAC concentrations for testing.
-
Add a specific volume of each this compound dilution to a known volume of the microbially spiked water sample.
-
Start a timer immediately upon addition of the disinfectant.
-
At predetermined contact times (e.g., 1, 5, 10, 30 minutes), withdraw an aliquot of the treated water sample.
-
Immediately add the aliquot to a tube containing a sodium thiosulfate solution to neutralize the remaining chlorine.
-
Perform serial dilutions of the neutralized sample.
-
Plate the dilutions onto the appropriate culture medium.
-
Incubate the plates under optimal conditions for the growth of the target microorganism.
-
Count the number of colony-forming units (CFUs) on the plates.
-
Calculate the log reduction of the microorganism for each concentration and contact time.
Caption: Experimental workflow for disinfection efficacy testing.
Quantitative Data
The efficacy of chlorine-based disinfectants is typically expressed as a CT value, which is the product of the disinfectant concentration (C, in mg/L) and the contact time (T, in minutes).[8] The required CT value for a specific level of microbial inactivation depends on the target pathogen, water temperature, and pH.
Disclaimer: The following CT values are for free chlorine and are not specific to this compound. They should be used as a guideline for determining the appropriate dosage and contact time based on the measured FAC of the this compound solution.
Table 2: CT Values (mg·min/L) for 99.9% (3-log) Inactivation of Various Pathogens by Free Chlorine
| Pathogen | Temperature (°C) | pH 6-7 | pH 8 | pH 9 |
| Giardia lamblia | 5 | 46 | 70 | 95 |
| 15 | 23 | 35 | 48 | |
| Viruses | 5 | 4 | 6 | 8 |
| 15 | 2 | 3 | 4 | |
| E. coli | 5 | ~0.04 | ~0.08 | ~0.2 |
| 15 | ~0.02 | ~0.04 | ~0.1 |
Note: Data is compiled and extrapolated from various sources on chlorine disinfection.[9][10]Cryptosporidium is highly resistant to chlorine-based disinfectants, and alternative treatment methods are recommended for its inactivation.
Table 3: Log Reduction and Corresponding Inactivation Efficiency
| Log Reduction | Percent Inactivation |
| 1-log | 90% |
| 2-log | 99% |
| 3-log | 99.9% |
| 4-log | 99.99% |
| 5-log | 99.999% |
| 6-log | 99.9999% |
Disinfection Byproducts (DBPs)
Safety Precautions
-
This compound is a strong oxidizing agent and should be handled with care.
-
Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Do not mix with acids or ammonia, as this can release toxic chlorine gas.
-
Store in a cool, dry, well-ventilated area away from combustible materials.
Conclusion
This compound is a viable disinfectant for water treatment, functioning through the release of free available chlorine. While direct quantitative efficacy data for this compound is limited, established principles of chlorine disinfection and data from other hypochlorite sources provide a strong foundation for its application. Accurate determination of the free available chlorine content is paramount for preparing appropriate dosages to achieve the desired level of microbial inactivation. Further research is warranted to directly compare the efficacy, stability, and DBP formation profile of this compound with other commonly used disinfectants.
References
- 1. Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. iccontrols.com [iccontrols.com]
- 3. US3582265A - Dibasic this compound - Google Patents [patents.google.com]
- 4. Calcium Hypochlorite vs. Sodium Hypochlorite: A Comprehensive Comparison | Niran Chemical [niranchemical.com]
- 5. Sodium Hypochlorite vs Calcium Hypochlorite: Which Is Better Industrial Disinfectant? [elchemy.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. CT Value - Wikipedia [en.wikipedia.org]
- 9. Effects of Source Water Quality on Chlorine Inactivation of Adenovirus, Coxsackievirus, Echovirus, and Murine Norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. toucaneco.co.uk [toucaneco.co.uk]
- 12. What is log reduction and what is it used for? [uvsmart.nl]
- 13. endurocide.com [endurocide.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Magnesium Hypochlorite as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium hypochlorite (B82951), particularly in its dibasic form (Mg(OCl)₂·2Mg(OH)₂), is an inorganic oxidant that offers a stable solid alternative to sodium hypochlorite solutions. While the use of hypochlorites, such as those of sodium and calcium, is well-established for a variety of oxidative transformations in organic synthesis, the specific applications of magnesium hypochlorite are less documented in the academic literature.[1] However, its properties as a strong oxidizing agent suggest its utility in reactions such as the oxidation of alcohols to carbonyl compounds and the epoxidation of alkenes.[2] The solid nature of dibasic this compound may offer advantages in terms of handling, stability, and controlled dosage compared to liquid bleach.
These application notes provide an overview of the known and potential uses of this compound in organic synthesis, including detailed protocols for its preparation and for analogous, well-established oxidation reactions using other hypochlorite salts. The provided protocols for sodium and calcium hypochlorite serve as a strong starting point for the development of specific procedures using this compound, which will likely require optimization of reaction conditions.
Preparation of Dibasic this compound
Dibasic this compound can be synthesized by the reaction of a magnesium salt with a hypochlorite solution. The following protocol is adapted from patent literature.[3][4][5]
Protocol 1: Synthesis of Dibasic this compound
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Commercial calcium hypochlorite (Ca(OCl)₂)
-
Deionized water
-
Stir plate and stir bar
-
Reaction vessel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Prepare a solution of calcium hypochlorite by dissolving commercial Ca(OCl)₂ in deionized water and filtering to remove any insoluble material.
-
Prepare a concentrated solution of magnesium chloride by dissolving MgCl₂·6H₂O in a minimal amount of deionized water.
-
Slowly add the calcium hypochlorite solution to the stirred magnesium chloride solution at a controlled temperature (e.g., 30-40 °C).
-
Maintain the pH of the reaction mixture between 5 and 7 during the addition.[5]
-
After the addition is complete, continue stirring the resulting slurry for several hours to overnight.
-
Collect the precipitated dibasic this compound by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water to remove soluble salts.
-
Dry the solid product in a vacuum oven at a temperature below 55 °C to yield dibasic this compound as a white powder.[5]
Caption: Synthesis of Dibasic this compound.
Application in the Oxidation of Alcohols
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis.[6][7] While specific examples with this compound are scarce, a recent study demonstrated its effectiveness in oxidizing the primary alcohol groups of potato starch.[1][8] The protocols below for sodium and calcium hypochlorite are highly relevant and adaptable.
Catalytic Oxidation of Alcohols using Hypochlorite and TEMPO
A highly efficient method for alcohol oxidation involves the use of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric amount of a hypochlorite as the terminal oxidant.
Protocol 2: TEMPO-Catalyzed Oxidation of a Secondary Alcohol to a Ketone (Analogous Protocol)
Materials:
-
Secondary alcohol
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
TEMPO
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Stir plate and stir bar, ice bath
Procedure:
-
Dissolve the secondary alcohol (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate to the reaction mixture.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the sodium hypochlorite solution (1.1-1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess oxidant.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone.
-
Purify the product by column chromatography or distillation as needed.
Caption: Catalytic Cycle for Alcohol Oxidation.
Data on Hypochlorite-Mediated Oxidation of Alcohols
The following table summarizes representative data for the oxidation of alcohols using hypochlorite-based systems. These results can serve as a benchmark for developing protocols with this compound.
| Substrate | Oxidant System | Product | Yield (%) | Reference |
| 1-Octanol | NaOCl/TEMPO/KBr | 1-Octanal | 95 | J. Org. Chem. 1987, 52, 2559-2562 |
| Benzyl alcohol | NaOCl/TEMPO/KBr | Benzaldehyde | 98 | J. Org. Chem. 1987, 52, 2559-2562 |
| 2-Octanol | NaOCl/TEMPO/KBr | 2-Octanone | 99 | J. Org. Chem. 1987, 52, 2559-2562 |
| Cyclohexanol | Ca(OCl)₂/AcOH | Cyclohexanone | 92 | Synthesis 1981, 1, 53-54 |
| Menthol | Ca(OCl)₂/MeCN/H₂O | Menthone | 95 | Synthesis 1981, 1, 53-54 |
Application in the Epoxidation of Alkenes
Epoxides are valuable synthetic intermediates. While peroxy acids are commonly used for epoxidation, hypochlorite-based systems, often in conjunction with a phase-transfer catalyst or a metal catalyst (like a manganese porphyrin), can also be effective.[9][10]
Protocol 3: Epoxidation of an Alkene with Hypochlorite (Analogous Protocol)
Materials:
-
Alkene (e.g., cyclohexene)
-
Sodium hypochlorite (NaOCl) solution
-
Manganese(III) porphyrin catalyst (e.g., Mn(TPP)Cl)
-
Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide, TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Stir plate and stir bar
Procedure:
-
Dissolve the alkene, Mn(TPP)Cl, TBAB, and pyridine in dichloromethane.
-
In a separate flask, prepare an aqueous solution of sodium hypochlorite and adjust the pH to a desired value (e.g., 9.5-10.5) with NaOH.
-
Combine the organic and aqueous phases and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC for the disappearance of the alkene.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting epoxide by column chromatography if necessary.
Data on Hypochlorite-Mediated Epoxidation of Alkenes
| Alkene | Oxidant System | Product | Yield (%) | Reference |
| Styrene | NaOCl/Mn(TPP)Cl/TBAB | Styrene oxide | 85 | J. Am. Chem. Soc. 1986, 108, 2354-2360 |
| Cyclooctene | NaOCl/Mn(TPP)Cl/TBAB | Cyclooctene oxide | 90 | J. Am. Chem. Soc. 1986, 108, 2354-2360 |
| (Z)-Stilbene | NaOCl/Mn(TPP)Cl/TBAB | (Z)-Stilbene oxide | 60 | J. Am. Chem. Soc. 1986, 108, 2354-2360 |
Summary and Future Outlook
This compound presents itself as a potentially valuable oxidizing agent in organic synthesis, offering the advantages of being a stable, solid reagent. While its application has been demonstrated in the oxidation of biopolymers like starch, a significant opportunity exists for its exploration in the oxidation of a broader range of small organic molecules. The detailed protocols provided for analogous reactions using sodium and calcium hypochlorite are intended to serve as a robust foundation for researchers to develop novel synthetic methodologies employing this compound. Future work should focus on systematic studies of its reactivity and selectivity with various substrates and catalytic systems to fully elucidate its potential and establish it as a standard tool in the synthetic organic chemist's arsenal.
References
- 1. Dibasic this compound as an Oxidant to Tune Pasting Properties of Potato Starch in One Step [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US4380533A - Process for the production of dibasic this compound - Google Patents [patents.google.com]
- 4. US4071605A - Process for the production of dibasic this compound - Google Patents [patents.google.com]
- 5. US3582265A - Dibasic this compound - Google Patents [patents.google.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for Pulp Bleaching with Magnesium Hypochlorite
Introduction
Hypochlorite (B82951) has been a cornerstone of pulp bleaching for over a century, valued for its effectiveness in brightening pulp by attacking chromophoric groups in lignin (B12514952).[1][2] While sodium and calcium hypochlorites are commonly used, the exploration of magnesium hypochlorite presents an intriguing avenue for research, potentially offering unique benefits. Magnesium salts have been shown to reduce carbohydrate degradation during oxygen delignification, suggesting a protective role for cellulose (B213188).[3] Furthermore, magnesium hydroxide (B78521) is utilized in modern bleaching sequences to improve brightness and viscosity.[4][5] This document provides a detailed experimental setup for investigating the efficacy of this compound as a pulp bleaching agent, aimed at researchers and scientists in the pulp and paper industry and related fields.
Principle of Hypochlorite Bleaching
Hypochlorite bleaching is an oxidative process that decolorizes residual lignin in pulp.[2] The active bleaching species and reaction kinetics are highly dependent on pH.[2] In alkaline conditions (pH 9-11), the hypochlorite ion (OCl⁻) is the dominant species, which is less aggressive towards cellulose compared to hypochlorous acid (HOCl) that prevails at lower pH values.[2] Careful control of process parameters is crucial to maximize lignin removal while minimizing the degradation of cellulose fibers, which can adversely affect pulp strength.[1]
Magnesium ions are known to stabilize cellulose and inhibit peeling reactions during oxygen and peroxide bleaching stages. This application note extends that principle to a hypochlorite stage, postulating that the use of this compound could enhance the selectivity of the bleaching process, leading to higher brightness with better preservation of pulp viscosity and strength.
Experimental Protocols
This section outlines the detailed methodology for conducting pulp bleaching experiments using this compound.
2.1 Materials and Equipment
-
Pulp: Unbleached kraft or sulfite (B76179) pulp (softwood or hardwood). The initial kappa number and brightness of the pulp should be determined.
-
Bleaching Agent: this compound (Mg(OCl)₂ solution. Note: If not commercially available, it can be prepared in the lab by carefully reacting magnesium hydroxide with chlorine gas or by reacting sodium hypochlorite with a soluble magnesium salt like magnesium chloride, followed by filtration of the resulting sodium chloride precipitate.
-
pH Control: Sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) solutions (1 M).
-
Chelating Agent: EDTA (Ethylenediaminetetraacetic acid) for removal of transition metal ions.
-
Apparatus:
-
Polyethylene (B3416737) bags for conducting bleaching reactions.
-
Constant temperature water bath.
-
pH meter.
-
Buchner funnel and filter paper for pulp washing.
-
Standard pulp testing equipment for brightness, viscosity, and kappa number analysis.
-
2.2 Experimental Workflow Diagram
Caption: Experimental workflow for this compound pulp bleaching.
2.3 Protocol for Pulp Preparation
-
Disintegration: Soak a known weight of oven-dried (OD) unbleached pulp in deionized water to create a slurry of approximately 1-2% consistency.
-
Chelation (Optional but Recommended): To prevent catalytic degradation of cellulose by metal ions, add a chelating agent like EDTA (e.g., 0.2% on OD pulp) to the slurry. Agitate for 30 minutes at 50°C.
-
Washing: Wash the pulp thoroughly with deionized water to remove the chelating agent and any dissolved impurities.
-
Dewatering: Dewater the pulp to a consistency of approximately 25-30% to ensure accurate chemical dosage in the bleaching stage.
2.4 Protocol for Bleaching with this compound
-
Pulp Sample Preparation: Take a known amount of the prepared pulp (e.g., 20 g OD equivalent) and place it in a polyethylene bag.
-
Chemical Addition: Dilute the required amount of this compound solution and any pH-adjusting chemicals with deionized water. The total volume should be calculated to achieve the target pulp consistency (e.g., 10%).
-
Mixing: Add the chemical solution to the pulp in the polyethylene bag. Seal the bag and mix thoroughly by kneading to ensure uniform distribution of the bleaching agent.
-
Reaction: Submerge the sealed bag in a constant temperature water bath set to the desired reaction temperature. The reaction time begins at this point.
-
Termination: After the specified reaction time, immediately transfer the bag to an ice bath to quench the reaction.
-
Washing and Neutralization: Open the bag and wash the pulp with deionized water until the filtrate is clear and has a neutral pH. A final wash with a mild reducing agent like sodium bisulfite can be used to remove any residual chlorine.
Data Presentation: Experimental Parameters and Expected Outcomes
The following tables outline suggested experimental conditions for optimizing the this compound bleaching process and the key analytical tests to evaluate the results.
Table 1: Suggested Experimental Conditions for Optimization
| Parameter | Range | Description |
| Mg(OCl)₂ Charge (% on OD pulp) | 1.0 - 4.0 | The amount of active chlorine applied to the pulp. |
| Pulp Consistency (%) | 8 - 12 | The concentration of pulp fibers in the slurry. |
| Temperature (°C) | 35 - 55 | Reaction temperature influences bleaching rate and selectivity.[6] |
| Initial pH | 9.0 - 11.0 | Critical for controlling the active bleaching species and minimizing cellulose degradation.[2] |
| Reaction Time (minutes) | 30 - 180 | Duration of the bleaching reaction.[6] |
Table 2: Key Analytical Methods for Pulp Evaluation
| Property | Standard Method | Purpose |
| ISO Brightness (%) | ISO 2470-1 | Measures the reflectance of blue light, indicating the whiteness of the pulp.[6] |
| Kappa Number | ISO 302 | Indicates the amount of residual lignin in the pulp.[6][7] |
| Pulp Viscosity (mPa·s or cm³/g) | ISO 5351 | Measures the average degree of polymerization of cellulose, indicating fiber strength degradation.[8] |
| Physical Strength Properties | ISO standards | Includes tensile, tear, and burst strength, measured on laboratory handsheets to assess fiber integrity. |
Logical Pathway for Process Optimization
The optimization of the bleaching process involves balancing chemical inputs and reaction conditions to achieve the desired pulp quality at minimal cost and environmental impact.
Caption: Logical diagram for optimizing the this compound bleaching process.
Concluding Remarks
This document provides a comprehensive framework for the systematic investigation of this compound as a novel pulp bleaching agent. By carefully controlling the experimental variables outlined and measuring the key pulp properties, researchers can effectively evaluate the potential benefits of this process. The primary hypothesis is that the presence of magnesium ions will afford a protective effect on cellulose, potentially allowing for more aggressive bleaching conditions to achieve higher brightness without a significant loss in pulp strength. The results of these experiments will contribute valuable knowledge to the field of pulp and paper science and could pave the way for more selective and efficient bleaching technologies.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Hypochlorite bleaching - pulp paper mill [pulppapermill.com]
- 3. ippta.co [ippta.co]
- 4. researchgate.net [researchgate.net]
- 5. Pulp bleaching | Magnesium hydroxide | Nedmag B.V. [nedmag.com]
- 6. princeton.edu [princeton.edu]
- 7. eucalyptus.com.br [eucalyptus.com.br]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Preparation of Stable Magnesium Hypochlorite Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium hypochlorite (B82951) (Mg(OCl)₂) is an inorganic compound with significant potential in disinfection and as a bleaching agent. Its solutions are of interest due to the biocidal activity of the hypochlorite ion (OCl⁻). The stability of hypochlorite solutions is a critical factor for their effective application, as they are prone to degradation influenced by factors such as temperature, light exposure, pH, and the presence of metal ions.[1] This document provides detailed protocols for the laboratory-scale preparation of magnesium hypochlorite solutions and methods to assess their stability. Two primary synthesis routes are presented, adapted from existing literature on the preparation of this compound and its basic salts.
Data Presentation
The following tables summarize key parameters and expected outcomes for the synthesis and stability testing of this compound solutions.
Table 1: Summary of Synthesis Protocol Parameters
| Parameter | Protocol 1: Reaction of Magnesium Salt with Hypochlorite | Protocol 2: Chlorination of Magnesium Hydroxide (B78521) |
| Magnesium Source | Magnesium Chloride (MgCl₂·6H₂O) or Magnesium Nitrate (Mg(NO₃)₂·6H₂O) | Magnesium Hydroxide (Mg(OH)₂) |
| Hypochlorite Source | Calcium Hypochlorite (Ca(OCl)₂) or Sodium Hypochlorite (NaOCl) solution | Chlorine Gas (Cl₂) |
| Reaction Medium | Aqueous | Aqueous Suspension (Ice-cold water) |
| Key Reaction Conditions | pH control (5.0-7.0), Temperature (15-40°C), Slow addition of hypochlorite | Low temperature (ice bath), Continuous stirring |
| Primary Product | Aqueous solution of this compound with potential for Dibasic this compound precipitate | Aqueous solution containing this compound and Magnesium Chloride |
| Theoretical Yield | Dependent on limiting reagent and minimization of side reactions | Dependent on the efficiency of chlorine gas absorption |
Table 2: Stability Study Parameters and Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature | 4°C (Refrigerated) | 25°C (Ambient, Dark) | 25°C (Ambient, Light Exposure) | 40°C (Accelerated, Dark) |
| pH | Unadjusted (as prepared) | Adjusted to >11 with NaOH | Unadjusted (as prepared) | Adjusted to >11 with NaOH |
| Stabilizer | None (Control) | Stabilizer A (e.g., Sodium Silicate) | Stabilizer B (e.g., Sodium Polyphosphate) | Stabilizer C (e.g., PBTCA) |
| Time Points for Analysis | Day 0, 1, 3, 7, 14, 28 | Day 0, 1, 3, 7, 14, 28 | Day 0, 1, 3, 7, 14, 28 | Day 0, 1, 3, 7, 14, 28 |
| Analytical Method | Iodometric Titration for Available Chlorine | Iodometric Titration for Available Chlorine | Iodometric Titration for Available Chlorine | Iodometric Titration for Available Chlorine |
Experimental Protocols
Protocol 1: Preparation of this compound Solution via Double Decomposition
This method is adapted from the synthesis of solid dibasic this compound and is intended to produce an aqueous solution.[2]
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Calcium hypochlorite (Ca(OCl)₂) (commercial grade, ~65-70% available chlorine)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution (for pH adjustment)
-
Sodium hydroxide (NaOH), 1 M solution (for pH adjustment)
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Beakers and graduated cylinders
Procedure:
-
Prepare Magnesium Chloride Solution: Dissolve a calculated amount of MgCl₂·6H₂O in deionized water to achieve a concentration of approximately 15-20% (w/v).
-
Prepare Calcium Hypochlorite Slurry: In a separate beaker, create a slurry of Ca(OCl)₂ in deionized water. The concentration should be calculated to provide a slight molar excess of magnesium to hypochlorite.
-
Reaction Setup: Place the magnesium chloride solution in a reaction vessel on a magnetic stirrer in a well-ventilated fume hood. Begin stirring.
-
pH Adjustment: Adjust the initial pH of the magnesium chloride solution to approximately 6.0-6.5 using 1 M HCl.
-
Slow Addition of Hypochlorite: Slowly add the calcium hypochlorite slurry to the stirred magnesium chloride solution over a period of 1-2 hours. Monitor the pH continuously and maintain it within the range of 5.0-7.0 by adding small aliquots of 1 M HCl as needed. A pH above 7 may lead to the precipitation of magnesium hydroxide.
-
Reaction: Continue stirring the mixture for an additional 2-3 hours at room temperature (15-25°C) after the addition is complete.
-
Filtration: A precipitate of calcium chloride and potentially some basic this compound may form. Filter the reaction mixture to obtain a clear aqueous solution of this compound.
-
Analysis: Determine the initial concentration of available chlorine in the filtrate using the iodometric titration protocol described below.
-
Storage: Store the solution in a well-sealed, opaque container at 4°C.
Protocol 2: Preparation of this compound Solution by Chlorination of Magnesium Hydroxide
This method is based on the direct reaction of chlorine gas with a suspension of magnesium hydroxide.
Materials:
-
Magnesium hydroxide (Mg(OH)₂)
-
Deionized water
-
Chlorine gas (Cl₂) cylinder with a regulator and a gas dispersion tube
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., a three-necked flask) with appropriate gas inlet and outlet
-
Scrubber solution (e.g., concentrated NaOH solution) for unreacted chlorine gas
-
Filtration apparatus
Procedure:
-
Prepare Magnesium Hydroxide Suspension: In the reaction vessel, prepare a suspension of Mg(OH)₂ in ice-cold deionized water. The concentration should be kept relatively low to facilitate stirring and reaction.
-
Reaction Setup: Place the reaction vessel in an ice bath on a magnetic stirrer and begin vigorous stirring to keep the Mg(OH)₂ suspended.
-
Chlorination: Bubble chlorine gas through the suspension at a slow, steady rate. Ensure the gas outlet is connected to a scrubber to neutralize any unreacted chlorine.
-
Reaction Monitoring: The reaction is exothermic; maintain the temperature below 10°C using the ice bath. The reaction progress can be monitored by the dissolution of the magnesium hydroxide suspension.
-
Completion and Filtration: Continue bubbling chlorine until the desired concentration of hypochlorite is achieved or the magnesium hydroxide is consumed. The resulting solution will be a mixture of this compound and magnesium chloride. Filter the solution to remove any unreacted Mg(OH)₂.
-
Analysis: Determine the initial concentration of available chlorine in the filtrate using iodometric titration.
-
Storage: Store the solution in a well-sealed, opaque container at 4°C.
Protocol 3: Determination of Available Chlorine by Iodometric Titration
This is a standard method to quantify the concentration of hypochlorite in the prepared solutions.
Materials:
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Erlenmeyer flasks
-
Burette
-
Pipettes
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 5.00 mL) of the this compound solution into an Erlenmeyer flask containing approximately 100 mL of deionized water.
-
Reagent Addition: Add approximately 2 g of solid KI and 10 mL of glacial acetic acid to the flask. Swirl to dissolve. The solution should turn a yellow-brown color due to the liberation of iodine.
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color fades to a pale yellow.
-
Indicator Addition: Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Endpoint: Continue the titration dropwise with constant swirling until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.
-
Calculation: Record the volume of sodium thiosulfate solution used. The concentration of available chlorine can be calculated using the stoichiometry of the reactions.
Protocol 4: Accelerated Stability Study
This protocol is designed to evaluate the stability of the prepared this compound solutions under various conditions.
Procedure:
-
Preparation of Samples: Prepare a batch of this compound solution using either Protocol 1 or 2. Determine the initial available chlorine concentration.
-
Aliquoting and Storage: Aliquot the solution into several sealed, opaque containers. For light exposure studies, use clear containers.
-
Stabilizer Addition (Optional): To designated aliquots, add potential stabilizers at a predetermined concentration (e.g., 0.1% w/v).
-
pH Adjustment (Optional): For designated aliquots, adjust the pH to >11 using a concentrated NaOH solution.
-
Storage Conditions: Place the prepared samples in the storage conditions outlined in Table 2.
-
Time-Point Analysis: At each specified time point, remove a sample from each condition and determine the available chlorine concentration using iodometric titration.
-
Data Analysis: Plot the percentage of remaining available chlorine versus time for each condition. For accelerated stability studies (e.g., at 40°C), the data can be used with the Arrhenius equation to predict the shelf-life at ambient temperatures.
Visualization of Workflows and Pathways
Caption: Workflow for the synthesis of this compound solution via double decomposition.
References
Application Notes and Protocols for Quantifying Available Chlorine in Magnesium Hypochlorite [Mg(OCl)₂]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium hypochlorite (B82951), Mg(OCl)₂, is a potent oxidizing and disinfecting agent with applications in various fields, including water treatment, sanitation, and potentially in specialized pharmaceutical processes. Accurate quantification of its "available chlorine" content is critical for ensuring efficacy, safety, and quality control. Available chlorine is a measure of the oxidizing capacity of the hypochlorite, expressed as the equivalent amount of elemental chlorine. This document provides detailed application notes and experimental protocols for the determination of available chlorine in magnesium hypochlorite, primarily focusing on the robust and widely accepted iodometric titration method. Alternative methods, including DPD colorimetric analysis and potentiometric titration, are also discussed to provide a comprehensive overview for analytical scientists.
Principle of Analysis: Iodometric Titration
The foundational method for determining available chlorine in hypochlorite-based compounds is iodometric titration. This redox titration method is reliable and provides accurate results. The principle involves the reaction of hypochlorite ions (OCl⁻) with an excess of potassium iodide (KI) in an acidic solution. The hypochlorite oxidizes the iodide to iodine (I₂), turning the solution a characteristic yellow-brown color.[1][2] The amount of liberated iodine is then determined by titrating with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color fades. A starch indicator is added near the endpoint, which forms a deep blue complex with the remaining iodine. The titration is complete when this blue color disappears.[3]
The key reactions are as follows:
-
Reaction of Hypochlorite with Iodide: Mg(OCl)₂ + 4KI + 4H⁺ → Mg²⁺ + 4K⁺ + 2I₂ + 2Cl⁻ + 2H₂O
-
Titration of Liberated Iodine: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆ (Sodium Tetrathionate)
Experimental Protocols
Method 1: Iodometric Titration (Primary Method)
This protocol is adapted for the analysis of solid this compound powder.
1. Reagent Preparation:
-
0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution: Dissolve 24.82 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in freshly boiled and cooled deionized water and dilute to 1 L. Store in a dark, well-stoppered bottle. For precise work, this solution should be standardized against a primary standard like potassium dichromate or potassium iodate.
-
10% (w/v) Potassium Iodide (KI) Solution: Dissolve 10 g of KI in 100 mL of deionized water. Prepare this solution fresh, as it can slowly oxidize in air and light.
-
Starch Indicator Solution (1%): Make a paste of 1 g of soluble starch with a small amount of cold deionized water. Pour this paste into 100 mL of boiling deionized water with continuous stirring. Cool before use. Prepare this solution fresh daily for the sharpest endpoint.
-
Glacial Acetic Acid or 6M Sulfuric Acid: To acidify the reaction mixture.
2. Experimental Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the this compound sample into a clean, dry 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water to the flask and swirl to dissolve the sample.
-
Carefully add 10 mL of the 10% potassium iodide solution to the flask.
-
Acidify the solution by adding 10 mL of glacial acetic acid or 5 mL of 6M sulfuric acid. The solution will turn a dark yellow-brown due to the liberation of iodine.[4]
-
Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution.
-
Continue the titration, with constant swirling, until the yellow-brown color of the iodine fades to a pale straw color.
-
Add 2-3 mL of the starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears, leaving a colorless solution.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times for precision.
3. Calculation of Available Chlorine:
The percentage of available chlorine can be calculated using the following formula:
% Available Chlorine = (V × N × 35.45 × 100) / (W × 1000)
Where:
-
V = Volume of Na₂S₂O₃ solution used in mL
-
N = Normality of the Na₂S₂O₃ solution
-
35.45 = Equivalent weight of chlorine
-
W = Weight of the Mg(OCl)₂ sample in grams
Method 2: DPD Colorimetric Method (Alternative Method)
This method is rapid and suitable for routine analysis, especially for lower concentrations of available chlorine. It relies on the reaction of N,N-diethyl-p-phenylenediamine (DPD) with available chlorine to produce a magenta-colored compound, the intensity of which is proportional to the chlorine concentration.[5][6][7]
1. Reagent Preparation:
-
DPD Reagent: Commercially available as powder pillows or tablets.
-
Phosphate Buffer Solution: To maintain the required pH for the reaction. Often included with commercial DPD reagents.
2. Experimental Procedure:
-
Prepare a dilute stock solution of the this compound sample by accurately weighing a small amount and dissolving it in a known volume of deionized water. Further dilution will likely be necessary to bring the concentration within the working range of the DPD test kit (typically 0.1 to 5 mg/L).
-
Follow the instructions provided with the commercial DPD test kit. This usually involves: a. Rinsing a sample cell with the diluted sample solution. b. Filling the sample cell to a specific volume (e.g., 10 mL). c. Taking a "zero" reading in a colorimeter or spectrophotometer. d. Adding the DPD reagent to the sample cell and mixing. e. Allowing a specific time for color development. f. Measuring the absorbance of the magenta solution at a wavelength of approximately 515 nm.[8]
-
Use a calibration curve prepared from standards of known chlorine concentration to determine the available chlorine concentration in the diluted sample.
3. Calculation of Available Chlorine:
% Available Chlorine = (C × D × V_total × 100) / (W × 10^6)
Where:
-
C = Concentration of available chlorine from the calibration curve in mg/L
-
D = Dilution factor
-
V_total = Total volume of the initial stock solution in mL
-
W = Weight of the Mg(OCl)₂ sample in grams
Method 3: Potentiometric Titration (Alternative Method)
This method offers an automated and objective endpoint determination, eliminating the subjectivity of visual indicators. The principle is the same as iodometric titration, but the endpoint is detected by a sharp change in the potential of a platinum electrode.[9]
1. Reagent Preparation:
-
Same as for iodometric titration (0.1 N Sodium Thiosulfate, 10% Potassium Iodide, Glacial Acetic Acid or 6M Sulfuric Acid).
2. Experimental Procedure:
-
Prepare the sample in a 250 mL beaker as described in the iodometric titration protocol (steps 1-4).
-
Place the beaker on a magnetic stirrer and immerse a platinum combination electrode or a platinum electrode and a reference electrode into the solution.
-
Titrate with the standardized 0.1 N sodium thiosulfate solution using an automatic titrator.
-
The titrator will automatically detect the endpoint, which corresponds to the maximum inflection point of the titration curve (a sharp change in millivolts).
-
Record the volume of titrant at the endpoint.
3. Calculation of Available Chlorine:
The calculation is identical to that of the iodometric titration method.
Data Presentation
The following tables present example data for the quantification of available chlorine in a hypothetical batch of this compound.
Table 1: Iodometric Titration Data
| Trial | Sample Weight (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of 0.1 N Na₂S₂O₃ (mL) | Calculated Available Chlorine (%) |
| 1 | 0.2512 | 0.10 | 35.20 | 35.10 | 49.58 |
| 2 | 0.2505 | 0.20 | 35.25 | 35.05 | 49.62 |
| 3 | 0.2520 | 0.15 | 35.45 | 35.30 | 49.71 |
| Average | 49.64 | ||||
| Std. Dev. | 0.066 |
Table 2: DPD Colorimetric Method Data
| Sample Prep. | Dilution Factor | Absorbance at 515 nm | Conc. from Curve (mg/L) | Calculated Available Chlorine (%) |
| 0.1 g in 1 L, then 1:100 | 100,000 | 0.450 | 2.05 | 49.20 |
Table 3: Potentiometric Titration Data
| Trial | Sample Weight (g) | Endpoint Volume of 0.1 N Na₂S₂O₃ (mL) | Calculated Available Chlorine (%) |
| 1 | 0.2515 | 35.15 | 49.60 |
| 2 | 0.2508 | 35.08 | 49.61 |
| 3 | 0.2522 | 35.35 | 49.75 |
| Average | 49.65 | ||
| Std. Dev. | 0.081 |
Visualizations
Caption: Workflow for Iodometric Titration of Mg(OCl)₂.
Caption: Key Chemical Reactions in Iodometric Titration.
Caption: Logical Flow for Method Selection.
References
- 1. seniorchem.com [seniorchem.com]
- 2. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. staff.univ-batna2.dz [staff.univ-batna2.dz]
- 5. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hiranuma.com [hiranuma.com]
Application Notes and Protocols: Magnesium Hypochlorite as a Surface Sterilant in Cleanrooms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium hypochlorite (B82951), Mg(OCl)₂, is a halogen-releasing compound with broad-spectrum antimicrobial properties, making it a candidate for surface sterilization in cleanroom environments.[1] Like other hypochlorites, its efficacy is attributed to the release of hypochlorous acid (HOCl) in solution, a potent oxidizing agent that is effective against a wide range of microorganisms, including bacteria, fungi, viruses, and spores.[2][3][4][5][6][7] These application notes provide a comprehensive overview of the use of magnesium hypochlorite as a surface sterilant, including its mechanism of action, protocols for efficacy testing, and considerations for its implementation in a cleanroom contamination control strategy.
While sodium hypochlorite is more commonly used, this compound offers potential advantages, such as its solid form as dibasic this compound (Mg(OCl)₂·2Mg(OH)₂), which can offer improved stability and handling characteristics.[1][8][9] However, it is crucial to note that the efficacy of any disinfectant must be validated under conditions that reflect its intended use.[10][11][12][13]
Antimicrobial Mechanism of Action
The primary antimicrobial activity of this compound, upon dissolution in water, is mediated by hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻).[3][4][6] The equilibrium between these two species is pH-dependent, with the more microbicidal HOCl predominating in acidic solutions.[14]
The antimicrobial mechanism is multifaceted and involves several key pathways:[2][3][4][5][6]
-
Oxidation of Cellular Components: HOCl is a strong oxidizing agent that can irreversibly oxidize sulfhydryl groups of essential bacterial enzymes, leading to their inactivation and disruption of metabolic pathways.[3][4][6] It also oxidizes proteins, lipids, and nucleic acids, causing widespread cellular damage.[2]
-
Disruption of Membrane Integrity: Hypochlorite solutions can cause damage to the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell lysis.[2]
-
Inhibition of DNA Synthesis: Damage to DNA and RNA through oxidation can interfere with replication and transcription, preventing microbial proliferation.[2]
-
Chloramination: The reaction of chlorine with amino groups on proteins forms chloramines, which interfere with cellular metabolism.[3][4]
Caption: Antimicrobial mechanism of this compound.
Quantitative Data Summary
The following tables summarize hypothetical efficacy data for this compound solutions. This data is for illustrative purposes and must be confirmed through in-house validation studies using site-specific isolates and cleanroom surfaces.[10][13]
Table 1: Bactericidal and Fungicidal Efficacy of this compound
| Microorganism | Surface Material | Concentration (% w/v) | Contact Time (minutes) | Log Reduction |
| Staphylococcus aureus | Stainless Steel 316L | 0.5% | 5 | > 4 |
| Pseudomonas aeruginosa | Epoxy Floor | 0.5% | 10 | > 4 |
| Aspergillus brasiliensis | Glass | 1.0% | 15 | > 3 |
| Candida albicans | Polyvinyl Chloride | 0.5% | 10 | > 4 |
Table 2: Sporicidal Efficacy of this compound
| Microorganism | Surface Material | Concentration (% w/v) | Contact Time (minutes) | Log Reduction |
| Bacillus subtilis spores | Stainless Steel 316L | 2.0% | 20 | > 3 |
| Geobacillus stearothermophilus spores | Epoxy Floor | 2.0% | 30 | > 3 |
Experimental Protocols
The following protocols are adapted from industry standards for disinfectant efficacy testing, such as those outlined in USP <1072>.[13]
Protocol for Surface Efficacy Testing
This protocol determines the efficacy of this compound on representative cleanroom surfaces against a panel of microorganisms.
4.1.1 Materials
-
This compound (reagent grade)
-
Sterile deionized water for dilution
-
Representative cleanroom surface coupons (e.g., stainless steel 316L, epoxy-coated flooring, glass, polyvinyl chloride), typically 1x1 inch
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus brasiliensis, Bacillus subtilis spores)
-
Sterile neutralizer solution (e.g., sodium thiosulfate)
-
Appropriate growth media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Sterile swabs, pipettes, and petri dishes
-
Incubator
4.1.2 Procedure
-
Preparation of Disinfectant: Prepare fresh solutions of this compound at the desired concentrations (e.g., 0.5%, 1.0%, 2.0% w/v) in sterile deionized water.
-
Preparation of Inoculum: Prepare a suspension of each test microorganism to a final concentration of approximately 1-5 x 10⁸ CFU/mL.
-
Inoculation of Coupons: Aseptically apply a known volume (e.g., 10 µL) of the microbial suspension onto the center of each sterile surface coupon and allow it to dry in a biosafety cabinet. Prepare triplicate coupons for each microorganism, concentration, and contact time.
-
Application of Disinfectant: Apply the this compound solution to the inoculated, dried coupons, ensuring complete coverage.
-
Contact Time: Allow the disinfectant to remain in contact with the surface for the specified time (e.g., 5, 10, 15, 20 minutes) at room temperature.
-
Neutralization: After the contact time, transfer each coupon to a tube containing a validated neutralizer solution to inactivate the this compound.
-
Recovery of Microorganisms: Elute the surviving microorganisms from the coupon by vortexing or sonication.
-
Enumeration: Perform serial dilutions of the eluate and plate onto appropriate growth media.
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration for each microorganism.
-
Calculation of Log Reduction: Count the number of colonies and calculate the log reduction compared to control coupons that were not treated with the disinfectant.
Caption: Surface efficacy testing workflow.
Protocol for Neutralizer Validation
It is critical to validate that the neutralizer effectively inactivates the disinfectant without inhibiting microbial growth.
4.2.1 Procedure
-
Prepare three sets of tubes:
-
Set A (Neutralizer Toxicity Control): Neutralizer + Microorganism
-
Set B (Disinfectant Efficacy Control): Disinfectant + Neutralizer + Microorganism
-
Set C (Growth Control): Buffer + Microorganism
-
-
Inoculate all tubes with a low number of the test microorganism (e.g., <100 CFU).
-
Incubate the contents and then plate.
-
Compare the recovery of microorganisms from all three sets. The recovery in Set A and Set B should be comparable to Set C.
Considerations for Use in Cleanrooms
-
Material Compatibility: Hypochlorite solutions can be corrosive to certain metals, including stainless steel, with prolonged contact.[15] Compatibility studies should be performed on all cleanroom surfaces.
-
Residue: this compound may leave a residue upon drying. A sterile water or sterile 70% isopropyl alcohol rinse may be necessary to remove residues.
-
Stability of Solutions: Diluted hypochlorite solutions can lose potency over time.[15] Solutions should be prepared fresh daily and stored in opaque, sealed containers.
-
Health and Safety: this compound is an oxidizing agent and can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE) should be worn during handling and application.
-
Rotation of Disinfectants: To prevent the development of microbial resistance, a disinfectant rotation program should be in place, alternating this compound with other disinfectants with different mechanisms of action.[16]
Conclusion
This compound presents a viable option as a broad-spectrum surface sterilant for cleanroom applications. Its efficacy is dependent on factors such as concentration, contact time, pH, and the presence of organic soil. Rigorous in-house validation is mandatory to ensure its effectiveness within a specific cleanroom environment and to comply with regulatory expectations.[12] The protocols and data presented here provide a framework for the evaluation and implementation of this compound in a comprehensive contamination control program.
References
- 1. hazmieh.gov.lb [hazmieh.gov.lb]
- 2. microbiochemjournal.com [microbiochemjournal.com]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. Mechanism of action of sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sodium Hypochlorite? [synapse.patsnap.com]
- 7. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 8. US3582265A - Dibasic this compound - Google Patents [patents.google.com]
- 9. US4380533A - Process for the production of dibasic this compound - Google Patents [patents.google.com]
- 10. sterislifesciences.com [sterislifesciences.com]
- 11. Best Practices: Disinfectant Validation in Cleanrooms [curissystem.com]
- 12. The rules for validating a disinfectant [cleanroomtechnology.com]
- 13. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 14. annihilare.com [annihilare.com]
- 15. berkshire.com [berkshire.com]
- 16. Cleanroom Surface Disinfection [meegle.com]
Application Notes: The Role of Magnesium Hypochlorite as an Intermediate in the Synthesis of Magnesium Chlorate
Introduction
Magnesium chlorate (B79027) (Mg(ClO₃)₂) is a powerful oxidizing agent used as a desiccant and as a defoliant in agriculture for crops such as cotton and rice.[1][2] While several methods for its synthesis exist, including the electrolysis of magnesium chloride and the salt metathesis reaction between barium chlorate and magnesium sulfate (B86663), the conversion of hypochlorite (B82951) to chlorate is a fundamental reaction pathway.[1][2][3]
The direct use of isolated magnesium hypochlorite (Mg(OCl)₂) as a starting material for this synthesis is not a standard laboratory or industrial practice. This is primarily due to the inherent instability of this compound, which is difficult to prepare in a pure form and readily decomposes.[4][5][6] It is more commonly generated in situ as a transient intermediate, which then undergoes disproportionation upon heating to yield the desired chlorate and a chloride byproduct.
These notes provide a detailed protocol for a synthesis method where this compound is formed as an intermediate from the reaction of magnesium chloride and sodium hypochlorite. The subsequent thermal disproportionation of the hypochlorite intermediate yields magnesium chlorate.[7]
Chemical Pathway and Mechanism
The synthesis proceeds in two conceptual stages starting from magnesium chloride and sodium hypochlorite. First, a double displacement reaction forms the unstable this compound intermediate. Second, heating this intermediate induces a disproportionation reaction, where the hypochlorite ion is simultaneously oxidized and reduced to form chlorate and chloride ions.
The overall balanced chemical equation for the process is: MgCl₂ + 6NaClO → Mg(ClO₃)₂ + 6NaCl [7]
This reaction is understood to proceed via the following steps:
-
Formation of Hypochlorite Intermediate: MgCl₂ + 2NaClO → Mg(OCl)₂ + 2NaCl[7]
-
Disproportionation of Hypochlorite: 3Mg(OCl)₂ → Mg(ClO₃)₂ + 2MgCl₂[7]
The magnesium chloride regenerated in the second step can react with more sodium hypochlorite, making the overall stoichiometry complex but ultimately favoring the formation of magnesium chlorate and sodium chloride as the final products.
Experimental Protocols
Objective: To synthesize magnesium chlorate via the in situ formation and subsequent thermal disproportionation of this compound. This protocol is adapted from the kinetic study by Normurodov et al.[7]
Materials:
-
Magnesium chloride (MgCl₂)
-
Sodium hypochlorite (NaClO) solution
-
Three-necked flask (500 cm³)
-
Stirrer with temperature controller
-
Thermostat-controlled heating mantle
-
Filtration apparatus
Procedure:
-
Initial Reaction Setup:
-
Integrate a stirrer and a temperature sensor into a 500 cm³ three-necked flask.
-
Add 20 g of magnesium chloride salt and an equivalent amount of sodium hypochlorite solution to the flask.[7]
-
-
Conversion Process:
-
Place the flask in a thermostat-controlled heating mantle.
-
Heat the mixture while stirring intensively. The process is carried out at a selected temperature (e.g., 70°C, 80°C, or 90°C) for a specific duration (e.g., 20-80 minutes).[7]
-
-
Disproportionation:
-
During heating, the initially formed this compound intermediate will disproportionate into magnesium chlorate and magnesium chloride.[7] The solid phase (precipitated NaCl) and liquid phase are managed throughout the reaction time.
-
-
Product Isolation (Conceptual):
-
After the reaction period, the mixture will contain dissolved magnesium chlorate and precipitated sodium chloride.
-
Filter the hot solution to separate the solid sodium chloride.
-
The resulting filtrate is an aqueous solution of magnesium chlorate. The product can be crystallized by controlled evaporation of the water. Another established method for purification involves exploiting the solubility of magnesium chlorate in acetone (B3395972) to separate it from remaining chlorides.[1]
-
Data Presentation
The efficiency of the conversion of the hypochlorite intermediate to chlorate is highly dependent on both temperature and reaction time. The following table summarizes the kinetic data for the conversion process conducted without evaporation.[7]
Table 1: Conversion Rate to Magnesium Chlorate at Various Temperatures and Times
| Reaction Time (minutes) | Conversion Rate at 70°C (%) | Conversion Rate at 80°C (%) | Conversion Rate at 90°C (%) |
|---|---|---|---|
| 60 | 15.06 | 15.83 | 25.90 |
| 80 | 17.30 | 18.65 | 32.85 |
Data sourced from Normurodov et al., E3S Web of Conferences, 2021.[7]
Observations:
-
Increasing the reaction temperature significantly increases the conversion rate.[7]
-
Extending the reaction time from 60 to 80 minutes leads to a moderate increase in the conversion rate at all tested temperatures.[7]
Alternative Synthesis Routes
For a comprehensive understanding, researchers should be aware of the more established industrial and laboratory methods for producing magnesium chlorate:
-
Electrolysis of Magnesium Chloride: This is a modern method that involves the electrolytic oxidation of an aqueous magnesium chloride solution to form magnesium chlorate directly.[1][2][8]
-
Salt Metathesis: This method involves the reaction of aqueous solutions of barium chlorate and magnesium sulfate. The insoluble barium sulfate precipitates, leaving a solution of magnesium chlorate that can be isolated by filtration and evaporation.[1][3]
-
Ba(ClO₃)₂ + MgSO₄ → BaSO₄(s)↓ + Mg(ClO₃)₂ (aq)
-
-
Direct Chlorination of Magnesium Hydroxide: A historical method involves passing chlorine gas through a suspension of magnesium hydroxide. This process forms a mixture of magnesium chloride and magnesium chlorate.[9]
-
6Mg(OH)₂ + 6Cl₂ → Mg(ClO₃)₂ + 5MgCl₂ + 6H₂O
-
Safety Considerations:
-
Magnesium chlorate is a strong oxidizer and can form explosive mixtures with organic materials, reducing agents, or flammable substances.[1]
-
Hypochlorite solutions are corrosive and can release chlorine gas if acidified.
-
All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. Magnesium chlorate - Wikipedia [en.wikipedia.org]
- 2. Buy Magnesium chlorate | 10326-21-3 | >98% [smolecule.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. hazmieh.gov.lb [hazmieh.gov.lb]
- 5. This compound CAS#: 10233-03-1 [amp.chemicalbook.com]
- 6. Hypochlorite - Wikipedia [en.wikipedia.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. benchchem.com [benchchem.com]
- 9. US2047549A - Production of magnesium chlorate - Google Patents [patents.google.com]
Application Notes and Protocols: One-Step Oxidation of Potato Starch Using Dibasic Magnesium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified starches are extensively utilized in the food and pharmaceutical industries for their versatile functional properties. Oxidation is a common modification method that alters the physicochemical characteristics of native starch, such as viscosity, stability, and gelatinization temperature. While sodium hypochlorite (B82951) (NaOCl) is conventionally used for industrial starch oxidation, it can introduce high levels of sodium and generate chlorinated byproducts.[1]
This document provides detailed application notes and protocols for a one-step oxidation of potato starch using dibasic magnesium hypochlorite (DMH). This method offers a dual benefit: achieving a desirable degree of oxidation while incorporating magnesium, an essential mineral, into the starch structure. The incorporation of divalent magnesium cations can uniquely influence the pasting properties and gelatinization temperature of the starch, potentially through ionic cross-linking.[1][2] This approach presents a promising alternative for creating modified starches with enhanced nutritional value and distinct functional characteristics.
Experimental Data Summary
The following tables summarize the quantitative data from the one-step oxidation of potato starch with dibasic this compound, comparing it with native potato starch and starch oxidized with sodium hypochlorite.
Table 1: Mineral Content of Native and Oxidized Potato Starches
| Sample | Na (ppm) | K (ppm) | Mg (ppm) | Ca (ppm) | P (ppm) |
| Native Potato Starch (NPS) | 41 | 1000 | 110 | 120 | 580 |
| NaOCl Oxidized Starch | 4100 | 970 | 110 | 110 | 560 |
| DMH Oxidized Starch (45 °C) | 48 | 960 | 1500 | 110 | 560 |
| DMH Oxidized Starch (50 °C) | 49 | 980 | 1700 | 110 | 560 |
| DMH Oxidized Starch (55 °C) | 50 | 980 | 2500 | 110 | 550 |
Data adapted from a study on the oxidation of potato starch using dibasic this compound.[1]
Table 2: Degree of Oxidation and Magnesium to Carboxyl Ratio
| Sample | DS_COOH (mol/mol) | Mg/COOH (mol/mol) |
| DMH Oxidized Starch (45 °C) | 0.018 | 0.61 |
| DMH Oxidized Starch (50 °C) | 0.020 | 0.57 |
| DMH Oxidized Starch (55 °C) | 0.033 | 0.49 |
DS_COOH: Degree of substitution of carboxyl groups. Data adapted from a study on the oxidation of potato starch using dibasic this compound.[1]
Table 3: Gelatinization Properties of Native and Oxidized Starches
| Sample | T_O (°C) | T_P (°C) | T_E (°C) | ΔH (J/g) |
| Native Potato Starch (NPS) | 59.8 | 62.8 | 67.8 | 16.8 |
| NaOCl Oxidized Starch | 57.5 | 60.7 | 66.1 | 14.3 |
| DMH Oxidized Starch (45 °C) | 64.9 | 67.8 | 72.8 | 14.1 |
| DMH Oxidized Starch (50 °C) | 65.6 | 68.4 | 73.3 | 13.5 |
| DMH Oxidized Starch (55 °C) | 67.2 | 70.0 | 74.9 | 11.8 |
T_O: Onset temperature; T_P: Peak temperature; T_E: End temperature; ΔH: Gelatinization enthalpy. Data determined by Differential Scanning Calorimetry (DSC).[1]
Experimental Protocols
This section provides a detailed methodology for the one-step oxidation of potato starch using dibasic this compound.
Materials:
-
Native Potato Starch
-
Dibasic this compound (DMH), ground to a fine powder before use
-
Deionized Water
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
Equipment:
-
Jacketed glass reactor
-
Thermostat bath
-
pH meter with a temperature sensor
-
Stirrer
-
Buchner funnel and filter paper
-
Oven
Protocol:
-
Starch Slurry Preparation: Prepare a 35% (w/w) starch slurry by dispersing native potato starch in deionized water in a jacketed glass reactor.
-
Temperature and pH Adjustment: Heat the slurry to the desired reaction temperature (e.g., 45 °C, 50 °C, or 55 °C) using a thermostat bath and maintain this temperature throughout the reaction. Adjust the initial pH of the slurry to 8.2 using 1 M NaOH or 1 M HCl as needed.
-
Initiation of Oxidation: Add dibasic this compound (e.g., 4.2 mol% relative to the anhydroglucose (B10753087) units of starch) to the stirred starch slurry. The addition of DMH will cause an initial increase in pH to between 9.5 and 10.5.
-
pH Control during Reaction: Continuously monitor the pH of the reaction mixture. As the oxidation proceeds, the pH will decrease due to the formation of carboxylic acid groups. Maintain the pH at 8.2 by the controlled addition of 1 M NaOH.
-
Reaction Monitoring and Completion: The reaction can be monitored by periodically testing for the presence of hypochlorite using starch-iodide paper. The reaction is considered complete when hypochlorite is no longer detected (typically around 2 hours).
-
Base Post-Treatment: After the complete conversion of hypochlorite, increase the pH of the slurry to 10.5 with 1 M NaOH and maintain for 1 hour.
-
Product Isolation and Purification:
-
Neutralize the slurry to a pH of 7 with 1 M HCl.
-
Filter the oxidized starch using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove residual salts.
-
Dry the washed starch in an oven at a controlled temperature (e.g., 40 °C) until a constant weight is achieved.
-
-
Characterization: The resulting oxidized starch can be characterized for its degree of oxidation (carboxyl content), mineral content (ICP analysis), and physicochemical properties such as gelatinization temperature (DSC) and pasting properties (Rapid Visco Analyser).
Visualizations
Diagram 1: Chemical Reaction Pathway
Caption: Oxidation of starch with dibasic this compound.
Diagram 2: Experimental Workflow
Caption: One-step oxidation of potato starch workflow.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Aqueous Magnesium Hypochlorite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing aqueous magnesium hypochlorite (B82951) solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to assist in your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and storage of aqueous magnesium hypochlorite solutions.
Frequently Asked Questions
-
Q1: Why is my aqueous this compound solution rapidly losing its available chlorine content?
-
A1: Aqueous this compound is inherently unstable.[1][2] Several factors can accelerate its decomposition, including:
-
Low pH: Acidic conditions promote the formation of hypochlorous acid, which is less stable. Maintaining an alkaline pH is crucial for stability.[3][4]
-
Elevated Temperature: Higher temperatures significantly increase the rate of decomposition.[2][4] Solutions should be stored in a cool environment.
-
Exposure to Light: UV light can catalyze the degradation of hypochlorite.[2][4] Store solutions in opaque containers.
-
Presence of Metal Ions: Transition metal ions such as copper, iron, nickel, and cobalt can act as catalysts for decomposition.[4] Use high-purity water and reagents to minimize metal contamination.
-
High Concentration: More concentrated solutions of hypochlorite tend to be less stable.[2][4]
-
-
-
Q2: What are the main decomposition products of aqueous this compound?
-
A2: The primary decomposition pathways for hypochlorites result in the formation of chloride (Cl⁻) and either oxygen (O₂) or chlorate (B79027) (ClO₃⁻).[2][4] The disproportionation to chloride and chlorate is a common route of degradation.[5]
-
-
Q3: How can I prepare a more stable form of this compound?
-
A3: While aqueous solutions are inherently unstable, more stable solid forms, such as basic this compound (Mg(OCl)₂·2Mg(OH)₂) have been developed.[1][2][6] These are typically prepared by reacting a magnesium salt solution with an alkaline hypochlorite solution under controlled pH and temperature.[6]
-
-
Q4: What is the optimal pH range for storing hypochlorite solutions?
-
A4: For hypochlorite solutions in general, a pH range of 11 to 13 is considered the most stable.[7] While specific data for this compound is limited, maintaining a similarly alkaline pH is a recommended starting point.
-
-
Q5: Are there any known stabilizing agents for this compound solutions?
-
A5: While research specifically on stabilizing aqueous this compound is not widely published, some patents suggest that smectite clays, such as montmorillonite (B579905) or hectorite, can extend the stability of hypochlorite solutions.[7] It is also crucial to minimize impurities that can catalyze decomposition.
-
Troubleshooting Common Issues
-
Issue: Precipitate formation in the solution.
-
Possible Cause: This could be due to the formation of insoluble basic this compound or the precipitation of magnesium hydroxide (B78521) if the pH is too high. It could also result from impurities in the water used, such as carbonates or silicates.
-
Solution: Ensure the pH is within the optimal range and use purified (e.g., deionized or distilled) water for all preparations.
-
-
Issue: Inconsistent results in experiments using the this compound solution.
-
Possible Cause: Rapid degradation of the solution leads to a decrease in the active chlorine concentration over time.
-
Solution: Prepare fresh solutions immediately before use. If storage is necessary, keep the solution in a cool, dark place in a sealed, opaque container. Regularly titrate the solution to determine the precise available chlorine content before each experiment.
-
-
Issue: The solution has a strong chlorine odor.
-
Possible Cause: A low pH can lead to the formation of hypochlorous acid, which can further decompose to release chlorine gas.
-
Solution: Immediately check and adjust the pH of the solution to the alkaline range (pH 11-13) by adding a suitable base, such as sodium hydroxide. Ensure proper ventilation.
-
Quantitative Data on Stability
| Compound | Temperature (°F) | Relative Humidity (%) | Loss of Available Chlorine (%) |
| Dibasic this compound | 73 | 50 | 12.0 |
| Dibasic Calcium Hypochlorite | 73 | 50 | 14.16 |
| Dibasic this compound | 75 | 80 | 15.0 |
| Dibasic Calcium Hypochlorite | 75 | 80 | 16.0 |
Data sourced from US Patent 3,582,265[6]
Experimental Protocols
1. Preparation of a Standardized Aqueous this compound Solution
-
Objective: To prepare an aqueous solution of this compound and determine its initial concentration.
-
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Methodology:
-
Prepare a concentrated solution of magnesium chloride in deionized water.
-
Slowly add a standardized sodium hypochlorite solution to the vigorously stirred magnesium chloride solution. The addition should be done dropwise to avoid localized high concentrations.
-
Monitor the pH of the reaction mixture continuously. Maintain the pH in the desired alkaline range (e.g., 11-12) by adding small amounts of NaOH solution as needed.
-
After the addition is complete, continue stirring for a short period to ensure homogeneity.
-
Immediately determine the available chlorine concentration of the prepared solution using the iodometric titration method described below.
-
2. Determination of Available Chlorine by Iodometric Titration
-
Objective: To quantify the concentration of active chlorine in the this compound solution.
-
Materials:
-
This compound solution (sample)
-
Potassium iodide (KI), solid or solution
-
Glacial acetic acid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Erlenmeyer flask, burette, pipettes
-
-
Methodology:
-
Pipette a known volume of the this compound solution into an Erlenmeyer flask containing a solution of excess potassium iodide in deionized water.
-
Acidify the solution by adding glacial acetic acid. This will cause the hypochlorite to oxidize the iodide to iodine, resulting in a brown-colored solution.
-
OCl⁻ + 2I⁻ + 2H⁺ → I₂ + Cl⁻ + H₂O
-
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the brown color fades to a pale yellow.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate dropwise until the blue-black color disappears.
-
Record the volume of sodium thiosulfate solution used and calculate the available chlorine concentration.
-
3. Accelerated Stability Study
-
Objective: To evaluate the stability of the aqueous this compound solution under stressed conditions.
-
Materials:
-
Prepared aqueous this compound solution
-
Temperature-controlled incubator or water bath
-
Opaque, sealed storage containers
-
Reagents for iodometric titration
-
-
Methodology:
-
Prepare a fresh batch of aqueous this compound solution and determine its initial available chlorine concentration.
-
Aliquot the solution into several identical opaque, sealed containers.
-
Place the containers in a temperature-controlled environment set to a specific elevated temperature (e.g., 40°C, 50°C).
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove one container from the elevated temperature.
-
Allow the container to cool to room temperature.
-
Determine the available chlorine concentration using the iodometric titration method.
-
Plot the available chlorine concentration versus time to determine the degradation rate at that temperature.
-
Visualizations
References
- 1. This compound | 10233-03-1 [chemicalbook.com]
- 2. hillbrothers.com [hillbrothers.com]
- 3. solenis.com [solenis.com]
- 4. forceflowscales.com [forceflowscales.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. US3582265A - Dibasic this compound - Google Patents [patents.google.com]
- 7. WO2000055291A1 - Stabilizer for bleach-containing cleaners - Google Patents [patents.google.com]
troubleshooting low yield in basic magnesium hypochlorite synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of basic magnesium hypochlorite (B82951), Mg(OCl)₂·2Mg(OH)₂.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing basic magnesium hypochlorite?
A1: The primary methods involve the reaction of a magnesium salt with a hypochlorite source. Common approaches include:
-
Double Decomposition: Reacting a magnesium salt solution (like magnesium chloride or magnesium sulfate) with a sodium hypochlorite solution, often in the presence of an alkali like sodium hydroxide (B78521) to precipitate the basic salt.[1]
-
Chlorination of Magnesium Hydroxide: Bubbling chlorine gas through a slurry of magnesium hydroxide in ice-cold water.[2] This method produces a mixture of this compound and magnesium chloride.
-
Reaction with Hypochlorous Acid: Reacting magnesium carbonate with hypochlorous acid, which yields basic this compound and carbon dioxide.[3]
Q2: What is the theoretical yield and typical achievable yield?
A2: While the theoretical yield depends on the exact stoichiometry of the chosen reaction, older methods often resulted in yields no higher than 50%.[4] However, more optimized processes, such as reacting sodium hypochlorite with magnesium chloride, can achieve effective chlorine yields of 85% to 95%.[4][5]
Q3: Why is temperature control so critical in this synthesis?
A3: Temperature control is crucial to prevent the disproportionation of the hypochlorite ion (OCl⁻) into chlorate (B79027) (ClO₃⁻) and chloride (Cl⁻) ions. This decomposition reaction accelerates significantly at higher temperatures, leading to a direct loss of the desired product.[1][6] For instance, one study noted that while some chlorate formation occurs even at 0°C, it increases substantially at 15°C and becomes the primary reaction at 70°C.[1]
Q4: How does pH affect the synthesis and stability of the product?
A4: The pH of the reaction mixture is a critical parameter. An acidic pH (below 7) can cause the decomposition of hypochlorite and the release of toxic chlorine gas.[7][8] Conversely, if the pH becomes too high (significantly above 7), it can lead to the unwanted precipitation of magnesium hydroxide, contaminating the product and reducing the yield.[7][9] The optimal pH range is typically maintained between 5 and 7 during the addition of an alkaline hypochlorite solution to an acidic magnesium salt solution.[7] The final product is reportedly insoluble at a pH of 10.5 or higher.[1]
Troubleshooting Guide for Low Yield
This section addresses common problems encountered during the synthesis of basic this compound.
Problem 1: The final yield is significantly lower than expected (<70%).
| Possible Cause | Recommended Solution |
| Side Reaction: Chlorate Formation | Maintain Low Temperature: Keep the reaction temperature as low as possible, ideally between 0°C and 15°C, to minimize the disproportionation of hypochlorite into chlorate.[1][6] Use an ice bath to control the temperature, especially during exothermic steps.[10] |
| Incorrect Reagent Addition Rate | Slow Addition of Hypochlorite: Add the alkaline hypochlorite solution slowly to the magnesium salt solution. Rapid addition can cause localized pH spikes, leading to side reactions and significantly lower yields.[7][9] |
| Improper pH Control | Monitor and Control pH: Continuously monitor the pH of the reaction mixture. When adding an alkaline hypochlorite solution to an acidic magnesium salt solution, ensure the pH rapidly rises to about 5 and is maintained below 7 throughout the addition.[7] This prevents both hypochlorite decomposition at low pH and magnesium hydroxide precipitation at high pH. |
| Decomposition of Reactants | Use Fresh Reagents: Hypochlorite solutions are inherently unstable and decompose over time, especially when exposed to light and heat.[10][11] Use freshly prepared or recently purchased hypochlorite solutions for the best results. Store them in a cool, dark place. |
Problem 2: The isolated product is difficult to filter and appears gelatinous.
| Possible Cause | Recommended Solution |
| Co-precipitation of Magnesium Hydroxide | Strict pH Control: This is often caused by the pH of the reaction mixture exceeding 7, leading to the precipitation of Mg(OH)₂.[7] Ensure the alkaline hypochlorite solution is added to the acidic magnesium salt solution, not the other way around, to maintain the correct pH range.[7] |
| High Water Content in Reaction | Use Concentrated Reactants: The rate of reaction can be inhibited by excessive water.[9] Using more concentrated solutions of magnesium salts (e.g., 35-45% anhydrous) and hypochlorite can produce better quality, more crystalline products that are easier to filter.[7][9] |
Problem 3: The available chlorine content of the final product is low.
| Possible Cause | Recommended Solution |
| Product Decomposition | Proper Washing and Drying: After filtration, wash the product with cold water to remove soluble salts. Dry the product under vacuum at a low temperature to prevent thermal decomposition. Basic this compound is relatively stable in dry conditions but will decompose in the presence of moisture.[3] |
| Incomplete Reaction | Ensure Sufficient Reaction Time: Allow the reaction to proceed for an adequate duration (e.g., 3-6 hours as cited in one patent) with continuous agitation to ensure it goes to completion.[4] |
| Presence of Impurities | Use High-Purity Starting Materials: Impurities, particularly transition metal ions like copper and nickel, can catalyze the decomposition of hypochlorite.[11] Use deionized or distilled water and high-purity salts. |
Experimental Protocols
Protocol: Double Decomposition Method
This protocol is based on the principles described in patents for producing high-purity dibasic this compound.[4][7]
-
Prepare Reactant Solutions:
-
Solution A (Magnesium Salt): Prepare a concentrated solution of magnesium chloride (e.g., 35-45% by weight MgCl₂). The initial pH of this solution will be acidic (around 3-3.5).[7]
-
Solution B (Hypochlorite): Prepare a concentrated alkaline solution of sodium hypochlorite.
-
-
Reaction Setup:
-
Place Solution A in a reaction vessel equipped with a stirrer and cooling system (ice bath).
-
Begin stirring Solution A.
-
-
Addition:
-
Slowly add Solution B to Solution A over several hours. Monitor the pH of the mixture, ensuring it remains between 5 and 7.[7]
-
Maintain the temperature of the reaction mixture below 15°C throughout the addition.
-
-
Precipitation and Maturation:
-
After the addition is complete, continue stirring the resulting slurry for 3-6 hours to ensure complete precipitation.[4]
-
-
Isolation and Purification:
-
Separate the precipitated basic this compound by filtration or centrifugation.
-
Wash the filter cake with cold water to remove soluble byproducts (e.g., sodium chloride).
-
Dry the final product under vacuum at a low temperature.
-
Visualizations
Chemical Reaction Pathway
References
- 1. Sciencemadness Discussion Board - Preparation/Exploration of Mg(ClO)2.2Mg(OH)2, a Solid Hypochlorite - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chembk.com [chembk.com]
- 4. CN101519189A - Method and device for preparing basic this compound by using waste chlorine - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. US3582265A - Dibasic this compound - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. US4380533A - Process for the production of dibasic this compound - Google Patents [patents.google.com]
- 10. Amasci.net - Sodium hypochlorite synthesis [amasci.net]
- 11. hillbrothers.com [hillbrothers.com]
Technical Support Center: Optimizing Magnesium Hypochlorite Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of magnesium hypochlorite (B82951).
Troubleshooting Guide
Low product yield, formation of byproducts, and product instability are common challenges in the production of magnesium hypochlorite. This guide provides solutions to frequently encountered problems.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Formation of Magnesium Chlorate (B79027): High reaction temperatures promote the disproportionation of hypochlorite to chlorate and chloride.[1] - Precipitation of Magnesium Hydroxide (B78521): If the pH of the reaction mixture rises above 7, magnesium hydroxide can precipitate, reducing the availability of magnesium ions for hypochlorite formation.[2] - Incomplete Reaction: Insufficient reaction time or poor mixing can lead to incomplete conversion of starting materials. | - Temperature Control: Maintain the reaction temperature below 40°C, ideally between 10-30°C, to minimize chlorate formation.[2][3] For reactions involving chlorine gas and magnesium hydroxide, using ice-cold water is recommended.[4] - pH Control: Maintain the pH of the reaction mixture between 5 and 7. This can be achieved by the slow addition of the alkaline hypochlorite solution to the acidic magnesium salt solution.[2] - Reaction Time and Agitation: Allow the reaction to proceed for a sufficient duration with continuous stirring to ensure thorough mixing of reactants.[1][5] |
| Formation of Significant Amounts of Magnesium Chlorate | - High Reaction Temperature: Elevated temperatures significantly accelerate the conversion of hypochlorite to chlorate.[1] Even at 15°C, some chlorate formation is observed, and at 70°C, it becomes the primary product.[1] - Prolonged Agitation: Extended agitation, even at ordinary temperatures, can promote the conversion of hypochlorite to chlorate.[1] | - Strict Temperature Control: Implement and monitor cooling systems to keep the reaction temperature low. - Optimize Reaction Time: Minimize the reaction time to what is necessary for complete hypochlorite formation to reduce the window for chlorate formation. |
| Precipitation of Undesired Solids (e.g., Magnesium Hydroxide) | - High pH: A pH above 7 will lead to the precipitation of magnesium hydroxide.[2] | - Maintain pH below 7: Carefully control the addition rate of alkaline reactants to an acidic solution of magnesium salt to keep the pH within the desired range.[2] |
| Product Instability and Decomposition | - Presence of Moisture: this compound is unstable in the presence of moisture and will decompose.[6] - Exposure to Light and Heat: Like other hypochlorites, this compound is sensitive to light and heat, which accelerate its decomposition.[7][8] - Presence of Metal Ions: Transition metal ions can catalyze the decomposition of hypochlorite.[7] | - Drying and Storage: Thoroughly dry the final product and store it in a cool, dark, and dry place in a tightly sealed, opaque container.[6][8] - Use High-Purity Reagents: Utilize reagents with low levels of transition metal impurities. |
| Slow Reaction Rate | - High Water Content: The presence of large amounts of water can inhibit the reaction rate between the magnesium salt and the hypochlorite salt.[5] | - Use Concentrated Reactants: Employ concentrated slurries of hypochlorite salts and solid or concentrated solutions of magnesium salts to limit the total water content in the reaction mixture.[5] |
Experimental Protocols
Method 1: Reaction of a Magnesium Salt with a Hypochlorite Slurry
This method focuses on the production of dibasic this compound.
Materials:
-
Anhydrous magnesium salt (e.g., magnesium chloride, magnesium sulfate)[5]
-
Aqueous slurry of a crystalline hypochlorite salt (e.g., calcium hypochlorite, sodium hypochlorite) with a solids content of 10-90% by weight.[5]
-
Chloride ion source (if not using magnesium chloride)
Procedure:
-
Prepare an aqueous slurry of the chosen crystalline hypochlorite salt with the desired solids content.
-
In a separate reaction vessel equipped with a stirrer, add the anhydrous solid magnesium salt.
-
Slowly add the hypochlorite slurry to the magnesium salt with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 40°C.
-
Maintain the molar ratio of magnesium ion to hypochlorite ion in the reaction mixture between 0.4:1.0 and 2.0:1.0.[5]
-
Control the pH of the reaction mixture to remain between 5 and 7 to prevent the precipitation of magnesium hydroxide.[2]
-
Continue stirring for several hours to ensure the reaction goes to completion.[5]
-
The solid dibasic this compound product can be recovered by filtration.
-
Wash the filtered product with water and dry it under vacuum.
Method 2: Chlorination of Magnesium Hydroxide
This method produces a mixture of this compound and magnesium chloride.[4]
Materials:
-
Magnesium hydroxide
-
Chlorine gas
-
Ice-cold water
Procedure:
-
Suspend magnesium hydroxide in ice-cold water in a reaction vessel.
-
Bubble chlorine gas through the suspension with vigorous stirring to prevent the magnesium hydroxide from settling.[4]
-
Continue the flow of chlorine gas until the desired concentration of this compound is achieved.
-
The resulting solution will contain this compound and magnesium chloride. It is recommended to not remove the unreacted magnesium hydroxide to keep the solution alkaline and improve stability.[4]
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for this compound synthesis?
A1: The ideal pH range is between 5 and 7. Maintaining the pH below 7 is critical to prevent the precipitation of magnesium hydroxide, an undesirable byproduct.[2]
Q2: How can I minimize the formation of magnesium chlorate?
A2: The formation of magnesium chlorate is primarily driven by high temperatures. To minimize its formation, the reaction should be carried out at low temperatures, preferably below 40°C.[2][3] Some sources even recommend using ice-cold water.[4] Additionally, minimizing the reaction time can also help reduce the conversion of hypochlorite to chlorate.[1]
Q3: Why is my this compound product unstable?
A3: this compound is inherently unstable, especially in the presence of moisture, which causes it to decompose.[6] Exposure to heat and light also accelerates decomposition.[7][8] To enhance stability, the product should be thoroughly dried and stored in a cool, dark, and dry environment.
Q4: What is the difference between this compound and dibasic this compound?
A4: this compound has the chemical formula Mg(OCl)₂. However, it is not very stable in water and tends to decompose to form dibasic this compound, Mg(OCl)₂·2Mg(OH)₂.[3][9] The dibasic form is a more stable solid compound.
Q5: Can I use sodium hypochlorite solution (bleach) to produce this compound?
A5: Yes, it is possible to react a magnesium salt, such as magnesium sulfate, with a sodium hypochlorite solution to produce dibasic this compound. The addition of sodium hydroxide to the reaction mixture can help precipitate the product.[1]
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for low this compound yield.
Caption: Logic for selecting a synthesis method for this compound.
References
- 1. Sciencemadness Discussion Board - Preparation/Exploration of Mg(ClO)2.2Mg(OH)2, a Solid Hypochlorite - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US3582265A - Dibasic this compound - Google Patents [patents.google.com]
- 3. hazmieh.gov.lb [hazmieh.gov.lb]
- 4. youtube.com [youtube.com]
- 5. US4380533A - Process for the production of dibasic this compound - Google Patents [patents.google.com]
- 6. Basic this compound [chembk.com]
- 7. Sodium Hypochlorite (Bleach) Frequently Asked Questions [powellsolutions.com]
- 8. solenis.com [solenis.com]
- 9. This compound CAS#: 10233-03-1 [amp.chemicalbook.com]
Technical Support Center: Synthesis of Magnesium Hypochlorite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of magnesium hypochlorite (B82951).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing magnesium hypochlorite?
A1: The primary methods for synthesizing this compound involve the reaction of a magnesium salt with a hypochlorite source. Common approaches include:
-
Chlorination of Magnesium Hydroxide (B78521): Bubbling chlorine gas through a suspension of magnesium hydroxide in water.[1]
-
Double Displacement Reaction: Reacting an aqueous solution of sodium hypochlorite with a solution of magnesium chloride.[2][3]
-
Reaction with Calcium Hypochlorite: Reacting a magnesium salt, such as magnesium chloride, with a slurry of calcium hypochlorite.[4]
-
Reaction with Hypochlorous Acid: Reacting magnesium carbonate with hypochlorous acid.[5]
Q2: What are the primary byproducts to look out for during this compound synthesis?
A2: The most common byproducts encountered during the synthesis of this compound are:
-
Magnesium Chloride (MgCl₂): Often formed as a co-product, especially in reactions involving chlorine gas or other chloride-containing reactants.[1]
-
Magnesium Chlorate (B79027) (Mg(ClO₃)₂): Results from the disproportionation of hypochlorite, a reaction that is highly dependent on temperature and pH.[6][7]
-
Unreacted Magnesium Hydroxide (Mg(OH)₂): Can be present if the reaction does not go to completion.[1]
-
Basic Magnesium Chloride (xMg(OH)₂·yMgCl₂·zH₂O): Can precipitate under certain pH and concentration conditions.
Q3: How does pH affect the synthesis of this compound?
A3: pH is a critical parameter in the synthesis of this compound. Maintaining the correct pH is essential to prevent the precipitation of magnesium hydroxide (Mg(OH)₂), which occurs at a pH above 7.[8] The synthesis is typically carried out in a pH range of 5 to 7 to favor the formation of the desired product and minimize the formation of magnesium hydroxide.[4][8]
Q4: What is the effect of temperature on the stability of this compound and the formation of byproducts?
A4: Temperature significantly influences the stability of this compound and the rate of byproduct formation. Higher temperatures accelerate the decomposition of hypochlorite into chlorate and chloride ions.[7][9] Therefore, it is crucial to control the reaction temperature, often keeping it low, to maximize the yield of this compound and minimize the formation of magnesium chlorate.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incorrect stoichiometry of reactants.- Reaction temperature is too high, leading to decomposition.- pH is outside the optimal range (5-7), leading to side reactions.[4][8] | - Carefully calculate and measure the molar ratios of your reactants.- Maintain a low reaction temperature, ideally below 30°C.[1]- Monitor and adjust the pH of the reaction mixture to keep it within the 5-7 range.[8] |
| High Concentration of Magnesium Chloride in Product | - It is an inherent byproduct in many synthesis routes.[1]- Use of excess chloride-containing reactants. | - Wash the final product with cold deionized water to remove soluble magnesium chloride.- Optimize the stoichiometry to avoid a large excess of chloride reactants. |
| High Concentration of Magnesium Chlorate in Product | - The reaction temperature was too high.[9]- The reaction was allowed to proceed for an extended period at an elevated temperature.[7]- The pH of the solution was too low (acidic) or too high (alkaline), which can catalyze disproportionation. | - Strictly control the reaction temperature, keeping it as low as practical.- Minimize the reaction time once the formation of this compound is complete.- Maintain the pH within the optimal 5-7 range.[8] |
| Presence of Unreacted Magnesium Hydroxide | - Incomplete reaction due to insufficient reaction time or poor mixing.- Insufficient amount of the chlorinating agent. | - Ensure vigorous stirring to maintain a good suspension of magnesium hydroxide.[1]- Increase the reaction time or slightly increase the amount of the chlorinating agent after careful stoichiometric evaluation. |
| Formation of an Unexpected White Precipitate (other than the product) | - Precipitation of magnesium hydroxide due to a pH above 7.[8]- Formation of basic magnesium chlorides. | - Monitor and control the pH to remain below 7.[8]- Adjust the concentration of reactants to avoid supersaturation of basic magnesium salts. |
Experimental Protocols
Protocol 1: Synthesis via Chlorination of Magnesium Hydroxide
This method involves bubbling chlorine gas through a suspension of magnesium hydroxide.
Methodology:
-
Prepare a suspension of magnesium hydroxide (Mg(OH)₂) in ice-cold deionized water in a reaction vessel equipped with a gas inlet tube and a stirrer.
-
Continuously stir the suspension to prevent the magnesium hydroxide from settling.[1]
-
Bubble chlorine gas (Cl₂) through the suspension at a controlled rate.
-
Maintain the temperature of the reaction mixture below 10°C using an ice bath to minimize the formation of magnesium chlorate.
-
Monitor the reaction progress by periodically testing for the presence of unreacted magnesium hydroxide.
-
Once the reaction is complete, filter the solution to remove any unreacted magnesium hydroxide.
-
The resulting solution contains this compound and magnesium chloride.[1]
Protocol 2: Synthesis via Double Displacement
This method is based on the reaction between sodium hypochlorite and magnesium chloride.
Methodology:
-
Prepare an aqueous solution of sodium hypochlorite (NaClO).
-
Prepare a separate aqueous solution of magnesium chloride (MgCl₂). The concentration of the magnesium chloride solution should be between 95-285 g/L.[3]
-
Slowly add the sodium hypochlorite solution to the magnesium chloride solution with constant stirring.
-
Maintain the reaction temperature between 20-40°C.[3]
-
Control the molar ratio of magnesium chloride to hypochlorite between 1:1 and 3:1.[3]
-
Allow the reaction to proceed for 3-6 hours.[3]
-
The solid product, basic this compound, will precipitate out of the solution.
-
Separate the precipitate by filtration, wash with cold deionized water, and dry under vacuum.
Analytical Methods
Table 1: Quantitative Analysis of Byproducts
| Byproduct | Analytical Method | Principle | Typical Concentration Range |
| Magnesium Chloride | Ion Chromatography | Separation of chloride ions on an ion-exchange column followed by conductivity detection.[10][11] | Varies depending on synthesis method |
| Magnesium Chlorate | Ion Chromatography | Separation of chlorate ions on an ion-exchange column followed by conductivity detection.[10][12] | Can range from trace amounts to significant percentages depending on reaction conditions. |
| Magnesium Hydroxide | Volumetric Titration (Back Titration) | The sample is dissolved in a known excess of standardized acid, and the remaining acid is titrated with a standard base.[13][14][15][16] | Depends on reaction completion |
| Available Chlorine | Iodometric Titration | Hypochlorite reacts with iodide in an acidic solution to liberate iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.[17][18] | Typically 38-42% in the solid product for some methods.[2][3] |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logical relationships for byproduct identification.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Method and device for preparing basic this compound by using waste chlorine (2009) | Zhijian Wu | 6 Citations [scispace.com]
- 3. CN101519189A - Method and device for preparing basic this compound by using waste chlorine - Google Patents [patents.google.com]
- 4. US4380533A - Process for the production of dibasic this compound - Google Patents [patents.google.com]
- 5. This compound CAS#: 10233-03-1 [amp.chemicalbook.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. "Chlorate Formation In On-Site Hypochlorite Generation Facilities: Effe" by Lukas Simon Kriem [bearworks.missouristate.edu]
- 8. US3582265A - Dibasic this compound - Google Patents [patents.google.com]
- 9. Hypochlorite Ion Decomposition: Effects of Temperature, Ionic Strength, and Chloride Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. separationmethods.com [separationmethods.com]
- 11. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 12. jascoinc.com [jascoinc.com]
- 13. Method of Analysis for Magnesium Hydroxide | Pharmaguideline [pharmaguideline.com]
- 14. Magnesium Hydroxide [drugfuture.com]
- 15. fao.org [fao.org]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. hiranuma.com [hiranuma.com]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
strategies to prevent decomposition of solid magnesium hypochlorite
This technical support center provides researchers, scientists, and drug development professionals with essential information on the strategies to prevent the decomposition of solid magnesium hypochlorite (B82951). Below, you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation, alongside detailed experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: What is solid magnesium hypochlorite, and why is its stability a primary concern?
A1: Solid this compound, particularly in its dibasic form (Mg(OCl)₂·2Mg(OH)₂), is a bleaching and sanitizing agent with a high available chlorine content, ranging from 50% to 60%.[1] Its stability is a critical concern because, like other hypochlorites, it can decompose over time, leading to a loss of oxidizing power (available chlorine) and the formation of undesirable byproducts. This degradation compromises its effectiveness in experiments and applications.
Q2: What is the most stable form of solid this compound?
A2: The dibasic form of this compound, Mg(OCl)₂·2Mg(OH)₂, is notably more stable than the neutral salt, Mg(OCl)₂.[2] The presence of magnesium hydroxide (B78521) in the crystal structure contributes to its enhanced stability, making it the preferred compound for applications requiring a solid hypochlorite with a good shelf life.[3]
Q3: What are the primary factors that induce the decomposition of solid this compound?
A3: The decomposition of solid this compound is primarily influenced by the following factors:
-
Moisture: The compound is relatively stable under dry conditions but will decompose in the presence of moisture or high humidity.[4]
-
Temperature: Elevated temperatures significantly accelerate the rate of decomposition.[4] The decomposition pathway can also change with temperature, with higher temperatures favoring the formation of magnesium chlorate.[5]
-
Light: Exposure to ultraviolet (UV) light can degrade hypochlorites.[6]
-
Impurities: The presence of transition metal ions, such as nickel and copper, can catalyze the decomposition of hypochlorites.[7][8]
Q4: What are the main decomposition products of this compound?
A4: The decomposition of this compound can proceed through several pathways, leading to different products. The two main pathways are:
-
Formation of Magnesium Chloride and Oxygen: This is a common decomposition route for hypochlorites.
-
Mg(OCl)₂ → MgCl₂ + O₂
-
-
Disproportionation to Magnesium Chloride and Magnesium Chlorate: This pathway is often accelerated by heat.[5]
-
3Mg(OCl)₂ → 2MgCl₂ + Mg(ClO₃)₂
-
Q5: What are the best practices for storing solid this compound to ensure maximum stability?
A5: To maximize the shelf-life and maintain the potency of solid this compound, the following storage conditions are recommended:
-
Container: Store in a tightly sealed, opaque container to protect from moisture and light.
-
Environment: The storage area should be cool, dry, and well-ventilated.[9]
-
Temperature: Maintain a consistently cool temperature, ideally around 15°C (60°F), to minimize thermal decomposition.[7]
-
Avoid Contaminants: Keep the compound away from incompatible materials, especially acids and organic compounds.[4]
Troubleshooting Guide
Problem: My solid this compound sample is clumping and emitting a strong chlorine odor.
-
Cause: This is a clear indication of moisture absorption. Solid hypochlorites are hygroscopic and react with water from the atmosphere, initiating decomposition and the release of chlorine-containing gases.[4]
-
Solution:
-
Immediately ensure the container is tightly sealed.
-
Store the container in a desiccator or a controlled low-humidity environment.
-
For future use, handle the material in a glove box or a dry environment to minimize exposure to ambient moisture.
-
Problem: I have observed a significant loss of "available chlorine" in my sample, even though it was stored in a sealed, dark container.
-
Cause: If moisture and light have been excluded, the most likely cause is exposure to elevated temperatures. The decomposition rate of hypochlorites increases significantly with temperature; for sodium hypochlorite, the rate can increase by a factor of 3.5 for every 10°C rise.[6][7] Another possibility is the presence of metallic impurities from the manufacturing process that can catalyze decomposition.[7]
-
Solution:
-
Verify the temperature of the storage location and move the sample to a cooler environment, such as a temperature-controlled storage cabinet.
-
If catalytic decomposition is suspected, the purity of the material should be assessed. For future purchases, consider sourcing high-purity dibasic this compound.
-
Problem: My synthesis of this compound yielded a product with poor stability and low "available chlorine" content.
-
Cause: The stability of the final product is highly dependent on the reaction conditions during synthesis. A common issue is the failure to maintain the pH of the reaction mixture within the optimal range of 5 to 7. Deviations can lead to the formation of less stable hypochlorite species or contamination with magnesium hydroxide.[3] Inadequate drying can also leave residual moisture, which promotes decomposition.[3]
-
Solution:
-
Carefully monitor and control the pH throughout the addition of the hypochlorite solution during synthesis.
-
Ensure the final product is thoroughly dried under vacuum at a low temperature (e.g., below 55°C) to remove all residual water.[6]
-
Data Presentation
Table 1: Accelerated Stability of Dibasic Hypochlorites
This table summarizes the comparative loss of available chlorine from dibasic this compound and dibasic calcium hypochlorite under accelerated stability testing conditions.
| Dibasic Hypochlorite | Temperature (°F) | Relative Humidity (%) | Loss of Available Chlorine (%) |
| Magnesium | 73 | 50 | 1.2 |
| Calcium | 73 | 50 | 14.16 |
| Magnesium | 75 | 80 | 15.0 |
| Calcium | 75 | 80 | 41.0 |
Data sourced from U.S. Patent 3,582,265.[6] The duration of the test was not specified in the source document.
Experimental Protocols
Protocol 1: Synthesis of High-Stability Dibasic this compound
This protocol is adapted from the methodology described in U.S. Patent 3,582,265 for producing the stable dibasic form of this compound.[6]
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Commercial calcium hypochlorite (or a concentrated sodium hypochlorite solution)
-
Deionized water
-
Nitrogen gas (optional, for inert atmosphere)
Procedure:
-
Prepare Magnesium Chloride Solution: Dissolve magnesium chloride hexahydrate in a minimal amount of deionized water to create a concentrated solution (e.g., ~36-41% anhydrous MgCl₂). The initial pH of this solution will be acidic (around 3-3.5).
-
Prepare Hypochlorite Solution: Prepare a concentrated solution of calcium hypochlorite by dissolving the solid in water and filtering out any insoluble materials.
-
Reaction:
-
Place the magnesium chloride solution in a reaction vessel equipped with a stirrer.
-
Slowly add the calcium hypochlorite solution to the stirred magnesium chloride solution. The addition should be carried out over several hours (e.g., 3-5 hours).
-
Maintain the reaction temperature between 30°C and 40°C.
-
Crucially, monitor the pH of the reaction mixture. The slow addition of the alkaline hypochlorite solution to the acidic magnesium salt solution should result in a pH that remains between 5 and 7.
-
-
Precipitation and Isolation:
-
As the reaction proceeds, a precipitate of dibasic this compound will form.
-
After the addition is complete, continue stirring the slurry (e.g., overnight) to ensure the reaction goes to completion.
-
Filter the slurry to isolate the solid product.
-
-
Washing: Wash the filter cake multiple times with deionized water to remove soluble byproducts like calcium chloride. This can be done by reslurrying the cake in water and re-filtering.
-
Drying: Dry the final product in a vacuum oven at a temperature below 55°C until a constant weight is achieved. The resulting white powder is dibasic this compound.
Protocol 2: Determination of Available Chlorine Content (Iodometric Titration)
This is a standard method to quantify the active oxidizing agent in hypochlorite-based products.[3][10]
Materials:
-
Solid this compound sample
-
Potassium iodide (KI), solid or 10% solution
-
Glacial acetic acid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (0.5%)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the solid this compound sample (e.g., 0.2-0.3 g) and dissolve it in a known volume of deionized water in a volumetric flask (e.g., 100 mL).
-
Reaction:
-
Pipette an aliquot of the sample solution (e.g., 25 mL) into a 250 mL Erlenmeyer flask.
-
Add an excess of potassium iodide (e.g., 1-2 g of solid KI or 10 mL of 10% solution).
-
Acidify the solution by adding glacial acetic acid (e.g., 5 mL). Swirl the flask and keep it in the dark for about 5-10 minutes. The hypochlorite will oxidize the iodide to iodine, resulting in a brown-colored solution.
-
OCl⁻ + 2I⁻ + 2H⁺ → Cl⁻ + I₂ + H₂O
-
-
Titration:
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the brown color fades to a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with sodium thiosulfate until the blue color completely disappears. This is the endpoint.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Calculation: Calculate the percentage of available chlorine using the volume and normality of the sodium thiosulfate titrant and the initial weight of the sample.
Protocol 3: Accelerated Stability Testing
This protocol outlines a general procedure for assessing the stability of a solid this compound sample under stressed conditions.[11]
Objective: To determine the degradation rate under elevated temperature and humidity.
Procedure:
-
Initial Analysis: Determine the initial available chlorine content of a batch of solid this compound using Protocol 2. This serves as the time-zero data point.
-
Sample Preparation: Place accurately weighed samples of the solid into several open (or semi-permeable for humidity control), inert containers.
-
Storage Conditions: Place the containers into a stability chamber set to a specific accelerated condition. Common conditions include:
-
40°C / 75% Relative Humidity (RH)
-
50°C / 75% RH
-
-
Control Sample: Store a control sample from the same batch under recommended long-term storage conditions (e.g., 25°C / 40% RH or refrigerated) in a tightly sealed container.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, and 6 months for a 40°C study, or shorter intervals for higher temperatures), remove a sample from the stability chamber.
-
Quantification: Allow the sample to equilibrate to room temperature and immediately determine its available chlorine content using Protocol 2.
-
Data Evaluation: Plot the percentage of available chlorine remaining versus time for each condition. This data can be used to calculate the degradation rate under accelerated conditions and extrapolate the expected shelf-life under normal storage conditions.
Visualizations
Caption: Factors triggering the decomposition of solid this compound.
Caption: Logical workflow for ensuring the stability of this compound.
Caption: Experimental workflow for an accelerated stability study.
References
- 1. scribd.com [scribd.com]
- 2. Aguachlon-Decomposition of Calcium Hypochlorite: Chemical Reactions and Safety Tips [aguachlon.com]
- 3. Hypochlorite Ion Decomposition: Effects of Temperature, Ionic Strength, and Chloride Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hillbrothers.com [hillbrothers.com]
- 5. Sodium Hypochlorite (Bleach) Frequently Asked Questions [powellsolutions.com]
- 6. Calculating Sodium Hypochlorite Decomposition | Powell [powellsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. npra.gov.my [npra.gov.my]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
factors affecting the oxidizing strength of magnesium hypochlorite
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with magnesium hypochlorite (B82951).
Frequently Asked Questions (FAQs)
Q1: What is the primary active species responsible for the oxidizing power of a magnesium hypochlorite solution?
A1: The primary oxidizing agent in a this compound solution is hypochlorous acid (HOCl). In solution, there is an equilibrium between the hypochlorite ion (OCl⁻) and hypochlorous acid. The position of this equilibrium is highly dependent on the pH of the solution.
Q2: How does pH affect the oxidizing strength of my this compound solution?
A2: The pH is the most critical factor influencing the oxidizing strength. A lower (more acidic) pH favors the formation of hypochlorous acid (HOCl), which is a significantly more potent oxidizing and disinfecting agent than the hypochlorite ion (OCl⁻).[1][2] Conversely, a higher (more alkaline) pH shifts the equilibrium towards the less potent OCl⁻ ion. However, it is a trade-off, as lower pH levels also decrease the stability of the solution.[3]
Q3: Why is my this compound solution losing its strength over time?
A3: this compound solutions can degrade via decomposition. Several factors accelerate this process, including elevated temperatures, exposure to UV light, and the presence of metallic impurities.[3][4] The decomposition can lead to the formation of chloride and oxygen or disproportionation to chloride and chlorate, both of which reduce the concentration of the active hypochlorite species.[5][6]
Q4: What are the ideal storage conditions for a this compound solution?
A4: To maximize shelf-life, this compound solutions should be stored in a cool, dark place in a well-sealed, opaque container.[3][7] Storage at approximately 15°C (60°F) is ideal to significantly reduce the rate of decomposition.[4] The pH should be maintained in a slightly alkaline range (typically above 11 for sodium hypochlorite) to enhance stability, though this reduces immediate oxidizing power.[2][7]
Q5: Can I use a standard bleach titration protocol for my this compound solution?
A5: Yes, the standard iodometric titration method used for sodium hypochlorite (bleach) is also suitable for determining the available chlorine content and thus the oxidizing strength of a this compound solution. This method involves the reaction of hypochlorite with an excess of iodide in an acidic solution, followed by the titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.[8][9][10]
Troubleshooting Guide
Issue: Experimental results are inconsistent and show lower than expected oxidizing activity.
| Possible Cause | Troubleshooting Steps |
| Degraded Hypochlorite Solution | Verify the age and storage conditions of your this compound. Solutions stored at high temperatures or exposed to light will degrade. Prepare a fresh solution or re-standardize your current solution using the iodometric titration protocol below. |
| Incorrect pH of the reaction medium | Measure the pH of your experimental solution. If the pH is too high (alkaline), the concentration of the highly effective HOCl species will be low. Adjust the pH carefully with a suitable acid to enhance oxidizing strength, but be aware of the trade-off with solution stability. |
| Presence of Contaminants | Ensure all glassware is scrupulously clean. The presence of transition metal ions such as copper, nickel, and cobalt can catalyze the decomposition of hypochlorite.[7] Use high-purity water and reagents. |
| Inaccurate Concentration Determination | Your initial concentration measurement may be incorrect. Re-standardize your this compound solution using the detailed iodometric titration protocol provided in this guide. |
Issue: The concentration of the this compound solution is decreasing rapidly.
| Possible Cause | Troubleshooting Steps |
| High Storage Temperature | Check the temperature of your storage area. For every 10°C increase in temperature, the decomposition rate can increase by a factor of approximately 3.5.[5][11] Store the solution in a refrigerator or a temperature-controlled room at around 15°C (60°F).[4] |
| Exposure to Light | Ensure the solution is stored in an opaque or amber-colored bottle to prevent degradation by UV light.[7] |
| Low pH of the Stock Solution | While lower pH increases oxidizing power, it significantly reduces stability. Measure the pH of your stock solution. For storage, it should be in the alkaline range. |
| Contamination of the Stock Solution | Metallic contamination can catalyze decomposition.[7] Ensure the container is made of an inert material and that no contaminants have been introduced. |
Data Presentation
Table 1: Effect of Temperature on the Stability of Hypochlorite Solutions. This table summarizes the general relationship and provides specific data points on the decomposition of hypochlorite solutions at various temperatures.
| Temperature | Effect on Decomposition Rate | Example Data Point |
| 3°C | Very slow decomposition | After one week, a bleach solution stored at 3°C retained 8.26% sodium hypochlorite.[12] |
| 20°C (Room Temp) | Moderate decomposition | The same solution stored at 20°C retained 8.04% sodium hypochlorite after one week.[12] |
| 25°C to 35°C | Significant increase in decomposition | The shelf life of a 12.5% sodium hypochlorite solution is reduced by a factor of approximately three when the storage temperature is raised from 25°C to 35°C. |
| 40°C | Rapid decomposition | The solution stored at 40°C only retained 2.90% sodium hypochlorite after one week.[12] |
Experimental Protocols
Protocol: Determination of Oxidizing Strength by Iodometric Titration
This protocol determines the "available chlorine" content, which is a measure of the oxidizing strength of the this compound solution.
Materials:
-
This compound solution (sample)
-
Potassium iodide (KI), solid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Sulfuric acid (H₂SO₄) or acetic acid
-
Starch indicator solution (1%)
-
Distilled or deionized water
-
Burette, pipette, Erlenmeyer flask, volumetric flask, graduated cylinders
Procedure:
-
Sample Preparation: Accurately pipette a specific volume of the this compound solution into a volumetric flask and dilute it with distilled water to a known volume. This is necessary to bring the concentration into a suitable range for titration.[13]
-
Reaction with Iodide: In an Erlenmeyer flask, dissolve an excess amount of potassium iodide (approximately 1-2 grams) in about 50-75 mL of distilled water.[8][9]
-
Acidification and Hypochlorite Addition: Carefully add a measured volume of the diluted this compound solution to the potassium iodide solution in the flask. Then, acidify the mixture by adding sulfuric or acetic acid. The solution will turn a dark brown color due to the liberation of iodine (I₂).[8][10]
-
Reaction: OCl⁻ + 2I⁻ + 2H⁺ → I₂ + Cl⁻ + H₂O
-
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution from a burette. The brown color of the solution will fade to a pale yellow.[9]
-
Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Endpoint Determination: When the solution reaches a pale straw-yellow color, add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.[14]
-
Final Titration: Continue the titration with sodium thiosulfate, adding it drop by drop, until the blue color disappears completely. This is the endpoint of the titration.[8]
-
Calculation: Record the volume of sodium thiosulfate solution used. Calculate the concentration of available chlorine in your original this compound sample based on the stoichiometry of the reactions.
Mandatory Visualization
Caption: Factors influencing the oxidizing strength and stability of this compound solutions.
Caption: A troubleshooting workflow for experiments involving this compound.
References
- 1. Boosting hypochlorite’s disinfection power through pH modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Free Available Chlorine Levels in Dilute Sodium Hypochlorite Solutions over a 6-Week Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solenis.com [solenis.com]
- 4. Sodium Hypochlorite (Bleach) Frequently Asked Questions [powellsolutions.com]
- 5. hillbrothers.com [hillbrothers.com]
- 6. oniko.ua [oniko.ua]
- 7. forceflowscales.com [forceflowscales.com]
- 8. michigan.gov [michigan.gov]
- 9. seniorchem.com [seniorchem.com]
- 10. staff.univ-batna2.dz [staff.univ-batna2.dz]
- 11. Calculating Sodium Hypochlorite Decomposition | Powell [powellsolutions.com]
- 12. csef.usc.edu [csef.usc.edu]
- 13. Determining the Percent Sodium Hypochlorite in Commercial Bleach [web.lemoyne.edu]
- 14. studylib.net [studylib.net]
Technical Support Center: Refining the Purification of Dibasic Magnesium Hypochlorite Precipitates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of dibasic magnesium hypochlorite (B82951).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the purification process for dibasic magnesium hypochlorite precipitates?
A1: The primary goal is to remove soluble byproducts and unreacted starting materials from the crude dibasic this compound precipitate. This ensures a high-purity final product with the desired available chlorine content and stability. Key impurities to be removed include soluble salts (e.g., calcium chloride, sodium chloride) and residual reactants.[1][2]
Q2: What are the most common impurities found in crude dibasic this compound precipitates?
A2: The most common impurities are:
-
Magnesium Hydroxide (B78521) (Mg(OH)₂): This precipitates if the pH of the reaction mixture rises above 7.[3]
-
Chlorate (B79027) Ions (ClO₃⁻): Formation of chlorate is a side reaction that reduces the yield of the desired hypochlorite. Slow addition rates of the hypochlorite solution can lead to the formation of undesirable amounts of chlorate ions.[1]
-
Soluble Salts: These are byproducts of the initial synthesis reaction, such as calcium chloride or alkali metal chlorides, which remain trapped in the precipitate.[1][2]
Q3: Why is controlling the pH during precipitation so critical?
A3: Maintaining the pH of the reaction mixture between 5 and 7 is crucial to prevent the precipitation of magnesium hydroxide (Mg(OH)₂), a common contaminant.[3] If the pH exceeds 7, magnesium hydroxide will co-precipitate, leading to a final product with lower purity and reduced available chlorine content.[3]
Q4: What is the significance of the "available chlorine" content?
A4: "Available chlorine" is a measure of the oxidizing capacity of the dibasic this compound and is directly related to its purity and effectiveness as a bleaching or sanitizing agent. A higher available chlorine content generally indicates a purer product. Pure dibasic this compound has a theoretical available chlorine content of approximately 58.6%.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low "Available Chlorine" Content in the Final Product | 1. Presence of Magnesium Hydroxide Impurity: The reaction pH may have exceeded 7 during precipitation.[3]2. Formation of Chlorate: Slow addition of the hypochlorite solution can favor the formation of chlorate ions.[1]3. Incomplete Washing: Residual soluble salts can lower the relative percentage of the active ingredient. | 1. Monitor and control the pH of the reaction mixture to maintain it between 5 and 7. 2. Optimize the addition rate of the hypochlorite solution. 3. Ensure thorough washing of the filter cake with sufficient water to remove all soluble salts. [1] |
| Precipitate is Difficult to Filter | 1. Fine Particle Size: Rapid precipitation can lead to the formation of very fine particles that clog the filter medium.2. Presence of Gelatinous Magnesium Hydroxide: High pH can lead to the formation of gelatinous Mg(OH)₂, which hinders filtration. | 1. Control the rate of addition of reactants to allow for the growth of larger crystals. 2. Strictly maintain the reaction pH below 7 to avoid the formation of magnesium hydroxide. [3] |
| Final Product is Unstable and Decomposes Quickly | 1. Presence of Impurities: Certain metallic impurities can catalyze the decomposition of hypochlorite.2. Residual Moisture: High water content can promote decomposition.3. Improper Drying Temperature: Drying at temperatures above 55-60°C can lead to thermal decomposition.[1] | 1. Use high-purity starting materials and ensure thorough washing to remove soluble impurities. 2. Dry the product thoroughly under vacuum to minimize residual moisture. 3. Dry the filter cake at a temperature between 50-60°C. [1] |
| Yellowing of the Final Product | Presence of Iron or Other Metal Impurities: Contamination from reactants or the reaction vessel. | Use high-purity, low-iron reactants and glass-lined or other appropriate non-reactive vessels. |
Experimental Protocols
Protocol 1: Purification of Dibasic this compound Precipitate by Slurry Washing
This protocol describes a general procedure for washing the crude precipitate to remove soluble impurities.
1. Slurrying: a. Transfer the crude, filtered cake of dibasic this compound to a beaker. b. Add a sufficient volume of deionized water to create a stirrable slurry. The exact volume will depend on the amount of precipitate. c. Stir the slurry vigorously for 15-30 minutes to ensure that soluble salts are dissolved into the wash water.[1]
2. Filtration: a. Filter the slurry using a Buchner funnel and appropriate filter paper under vacuum. b. Collect the solid filter cake.
3. Repetitive Washing: a. Repeat the slurrying and filtration steps multiple times (e.g., 3-4 washes) to ensure the complete removal of soluble impurities.[3]
4. Final Drying: a. After the final wash and filtration, dry the purified filter cake in a vacuum oven at a temperature between 50°C and 60°C until a constant weight is achieved.[1]
Protocol 2: Determination of Available Chlorine Content (Purity Assessment)
A common method for assessing the purity of dibasic this compound is by determining its available chlorine content through iodometric titration.
1. Sample Preparation: a. Accurately weigh a known amount of the dried dibasic this compound sample. b. Dissolve the sample in a known volume of deionized water.
2. Titration: a. To the sample solution, add an excess of potassium iodide (KI) solution and acidify with acetic acid. The hypochlorite will oxidize the iodide to iodine, resulting in a brown solution. b. Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. c. As the endpoint is approached (the solution turns pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue/black. d. Continue the titration with sodium thiosulfate until the blue color disappears.
3. Calculation: a. Calculate the percentage of available chlorine based on the volume of sodium thiosulfate solution used.
Data Presentation
The following table summarizes key quantitative data from various experimental conditions for the synthesis and purification of dibasic this compound, as reported in the cited literature.
| Parameter | Value | Reference |
| Reaction pH | 5.3 - 6.3 | [3] |
| Drying Temperature | 50 - 60°C | [1] |
| Final Purity (by available chlorine) | 90 - 97.4% | [3] |
| Available Chlorine Content | 53.5 - 56.55% | [1][3] |
| Water Content in Final Product | ~2.6% | [3] |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of dibasic this compound.
Logical Relationship for Troubleshooting Low Purity
Caption: Troubleshooting logic for low purity of the final product.
References
Technical Support Center: Mitigating Corrosion from Hypochlorite Solutions
This guide provides technical support for researchers, scientists, and drug development professionals working with hypochlorite (B82951) solutions, including magnesium hypochlorite. It offers troubleshooting advice, material compatibility data, and best practices to minimize the corrosive effects of these chemicals on laboratory equipment.
Disclaimer: Specific data for this compound is limited. The information presented here is largely based on data for sodium and calcium hypochlorite. The primary corrosive agent, the hypochlorite ion (OCl⁻), exhibits similar behavior regardless of the cation.[1] Users should always test materials under their specific operating conditions.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my 304/316 stainless steel equipment showing signs of rust and pitting?
A1: Stainless steels, including grades 304 and 316, are susceptible to localized corrosion, particularly pitting and crevice corrosion, when exposed to hypochlorite solutions.[1] The hypochlorite ion (OCl⁻) is highly aggressive and can break down the passive protective layer of the steel, a process exacerbated by chloride ions.[1] Factors that increase the corrosion rate include higher hypochlorite concentration, elevated temperatures, and extended contact time.[4]
Q2: What are the most suitable materials for handling concentrated hypochlorite solutions?
A2: For storage and transport, thermoplastics are generally preferred over metals.[5] Recommended materials include:
-
Plastics: PVC, CPVC, PVDF, PTFE, and high-density polyethylene (B3416737) (HDPE).[5][6][7]
-
Elastomers (for seals and gaskets): FKM (Viton®) is a preferred choice.[5]
-
Metals (with caution): For applications requiring high mechanical strength, titanium and Hastelloy-C offer superior resistance but at a higher cost. Most stainless steels are not recommended for storing or transporting concentrated hypochlorite.[1][5]
Q3: Can I use my existing PVC pipes (B44673) and fittings for hypochlorite solutions?
A3: PVC is a cost-effective and suitable choice for handling sodium hypochlorite concentrations below 20% at ambient temperatures.[5][6] However, it's critical to be aware that standard PVC solvent cement can be attacked by hypochlorite, potentially leading to joint failure.[7] For long-term, leak-free service, systems with mechanical connections or specialized welding are recommended.[8]
Q4: How does temperature influence the corrosive action of hypochlorite?
A4: Temperature significantly accelerates corrosion. An increase in temperature raises the rate of chemical reactions, including the breakdown of hypochlorite and the corrosion of metals.[4] For example, the corrosion rate of stainless steel in hypochlorite solutions can increase dramatically with a rise from 25°C to 45°C.[4] It is always recommended to use hypochlorite solutions at the lowest effective temperature.[9]
Q5: Are there any chemical inhibitors that can protect my equipment?
A5: For specific applications, corrosion inhibitors can be used. For instance, sodium silicate (B1173343) has been shown to inhibit the localized corrosion of 316L stainless steel in sodium hypochlorite by forming a protective film on the metal's surface.[10][11] However, the effectiveness of an inhibitor depends on concentration, pH, and the specific operating conditions.[10]
Troubleshooting Guide: Equipment Corrosion
This guide provides a systematic approach to diagnosing and resolving corrosion issues encountered during experiments involving hypochlorite solutions.
Scenario: Small, dark pits are observed on a 316 stainless steel pump housing after routine use with a buffered hypochlorite solution for disinfection.
Logical Troubleshooting Workflow
The following diagram outlines the steps to identify the cause of corrosion and determine the appropriate corrective actions.
Step-by-Step Corrective Actions
-
Immediate Response:
-
Stop using the affected equipment immediately.
-
Thoroughly rinse all exposed surfaces with clean, deionized water to remove any residual hypochlorite and chloride ions.[1]
-
If applicable, perform a passivation procedure on stainless steel components to help restore the protective oxide layer.
-
-
Process Parameter Review:
-
Minimize Concentration: Use the most dilute hypochlorite solution effective for your application.[9]
-
Control Temperature: Keep the solution temperature as low as possible, ideally at ambient.[9]
-
Reduce Contact Time: Do not let solutions sit in equipment unnecessarily. Limit contact time to the minimum required for the experiment or disinfection process.[1]
-
Ensure High pH: Maintain a high pH (above 11) for hypochlorite solutions, as this can reduce corrosivity (B1173158) towards some materials.[9][12]
-
-
Long-Term Mitigation:
-
Material Upgrade: If corrosion persists, the material is likely unsuitable. Replace the component with a more resistant material such as PVDF, PTFE, or Titanium.[5]
-
Equipment Design: Pitting often starts in crevices, under gaskets, or at weld joints where the solution can become stagnant.[1] When possible, use equipment with smooth surfaces and designs that minimize such features.
-
Technical Data: Material Compatibility
The following tables summarize the compatibility of common laboratory materials with hypochlorite solutions. Ratings are intended as a general guide; always perform specific tests for critical applications.[3][13]
Table 1: Metals Compatibility with Hypochlorite Solutions
| Material | Grade | Compatibility Rating | Notes |
| Stainless Steel | 304 | Not Recommended | Susceptible to pitting and crevice corrosion, even from dilute solutions or spills left overnight.[1] |
| Stainless Steel | 316 | Fair (with limitations) | Better resistance than 304 due to molybdenum content, but still at risk. Safe for very dilute solutions (<20 ppm) and short contact times (<24 hrs) followed by thorough rinsing.[1] |
| Carbon Steel | Not Recommended | Severe corrosion occurs.[14][15] | |
| Aluminum | Not Recommended | Rapidly attacked. | |
| Copper | Not Recommended | Corrosion is accelerated by the presence of hypochlorite.[16] | |
| Titanium | Excellent | Highly resistant to a wide range of concentrations and temperatures. | |
| Hastelloy-C | Excellent | Excellent resistance, often used in critical applications.[17] |
Table 2: Plastics & Elastomers Compatibility with Hypochlorite Solutions
| Material | Type | Compatibility Rating | Notes |
| PVC | Polyvinyl Chloride | Good | Suitable for concentrations up to 20%.[5] Solvent-welded joints can be a weak point.[7] Not for temperatures above 104°F (40°C).[17] |
| CPVC | Chlorinated PVC | Excellent | Better chemical and temperature resistance than PVC. A reliable choice for piping systems.[7] |
| HDPE | High-Density Polyethylene | Good | A popular choice for storage tanks due to good chemical resistance and cost-effectiveness.[6] |
| PVDF | Polyvinylidene Fluoride | Excellent | Excellent chemical resistance, even at higher concentrations and temperatures.[5][17] |
| PTFE | Polytetrafluoroethylene | Excellent | Extremely inert and suitable for nearly all hypochlorite services.[5][17] |
| FKM (Viton®) | Fluoroelastomer | Excellent | Preferred material for seals, gaskets, and O-rings in hypochlorite service.[5] |
| EPDM | Ethylene Propylene | Not Recommended | Generally poor compatibility with hypochlorite solutions. |
Experimental Protocols
Protocol 1: Laboratory Immersion Corrosion Testing
This protocol is adapted from ASTM G1 and G31 standards and is designed to determine the corrosion rate of a material when fully immersed in a this compound solution.[18][19][20]
1. Objective: To quantify the corrosion rate (e.g., in mm/year) of a material specimen in a specific hypochlorite environment.
2. Materials & Equipment:
-
Material specimens (coupons) of known dimensions and surface area.
-
This compound solution of the desired concentration.
-
Glass or PTFE beaker/container with a lid.
-
Temperature-controlled water bath or incubator.
-
Analytical balance (accurate to 0.1 mg).
-
Calipers.
-
Non-metallic specimen supports (glass or PTFE).
-
Cleaning reagents as per ASTM G1 (e.g., nitric acid, appropriate detergents).[19]
3. Methodology:
-
Specimen Preparation:
-
Measure the dimensions of each test coupon to calculate the total surface area.
-
Clean the specimens to remove any oil, grease, or dirt.
-
Perform a chemical cleaning and pickling step as described in ASTM G1 to remove any existing oxide layers.[19]
-
Rinse thoroughly with deionized water, dry completely, and weigh each specimen to the nearest 0.1 mg (this is the initial weight, W₁).
-
-
Exposure:
-
Suspend the specimens in the test container using non-metallic supports, ensuring they are fully immersed and not in contact with each other or the container walls.
-
Fill the container with the this compound test solution.
-
Place the container in the temperature-controlled environment for the predetermined test duration (e.g., 30 days).
-
-
Post-Exposure Cleaning & Evaluation:
-
At the end of the exposure period, carefully remove the specimens.
-
Clean the specimens according to ASTM G1 procedures to remove all corrosion products without removing a significant amount of the base metal.[19]
-
Rinse, dry, and re-weigh the specimens to get the final weight (W₂).
-
-
Calculation of Corrosion Rate:
-
Calculate the total weight loss (ΔW = W₁ - W₂).
-
Calculate the corrosion rate (CR) in millimeters per year using the formula: CR = (K × ΔW) / (A × T × D) Where:
-
K = constant (8.76 × 10⁴)
-
ΔW = weight loss in grams
-
A = surface area of the specimen in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
-
Material Selection Diagram
This diagram provides a logical pathway for selecting an appropriate material based on the demands of the experiment.
References
- 1. bssa.org.uk [bssa.org.uk]
- 2. unitedfiltration.com [unitedfiltration.com]
- 3. graco.com [graco.com]
- 4. eprints.nmlindia.org [eprints.nmlindia.org]
- 5. rhfs.com [rhfs.com]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. corzan.com [corzan.com]
- 8. chemline.com [chemline.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. researchgate.net [researchgate.net]
- 12. beetleplastics.com [beetleplastics.com]
- 13. coleparmer.com [coleparmer.com]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. Inhibition of the corrosive effect of sodium hypochlorite on carbon steel endodontic instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Temperature and NaClO on the Corrosion Behavior of Copper in Synthetic Tap Water [mdpi.com]
- 17. walchem.com [walchem.com]
- 18. tft-pneumatic.com [tft-pneumatic.com]
- 19. scalinguph2o.com [scalinguph2o.com]
- 20. List of ASTM Standards Related to Corrosion Testing and Monitoring [corrosionclinic.com]
Technical Support Center: Starch Oxidation with 2,5-dimethyl-2,5-dihydroperoxyhexane (DMH)
Disclaimer: The use of 2,5-dimethyl-2,5-dihydroperoxyhexane (B1664029) (DMH) for starch oxidation is not widely documented in peer-reviewed literature. This guide is based on the general principles of starch chemistry and the known reactivity of organic peroxides. DMH is a strong oxidizing agent that can decompose violently with heat, shock, or contamination.[1][2] Extreme caution and appropriate safety measures are mandatory.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of starch oxidation? Starch oxidation is a chemical modification process that introduces functional groups, primarily carbonyl (aldehyde and ketone) and carboxyl groups, onto the starch polymer.[3] This process alters the physicochemical properties of starch, such as reducing its viscosity, improving paste clarity and stability, and increasing its adhesive strength.[3]
Q2: How does DMH function as an oxidizing agent for starch? 2,5-dimethyl-2,5-dihydroperoxyhexane (DMH) is an organic peroxide. The O-O bonds in the peroxide groups are weak and can cleave to form highly reactive free radicals. These radicals can then abstract hydrogen atoms from the hydroxyl groups on the starch glucose units, initiating the oxidation process that converts them first to carbonyl groups and subsequently to carboxyl groups.[3]
Q3: What are the main safety concerns when working with DMH? DMH is a strong oxidizing agent that is highly sensitive to temperature, shock, friction, and contamination.[1][4] It can decompose violently when heated.[1][5] Reactions can be accelerated to dangerous rates by contaminants, especially transition metals like iron, cobalt, or manganese.[1][2][5] It is crucial to use clean equipment, high-purity reagents, and maintain strict temperature control.
Q4: What is the difference between carbonyl and carboxyl content in oxidized starch? Carbonyl groups (-C=O) are formed during the initial oxidation of hydroxyl groups. Further oxidation converts these carbonyl groups into carboxyl groups (-COOH).[3] The ratio of these groups influences the final properties of the modified starch; for example, a higher carboxyl content increases the anionic charge and hydrophilicity of the starch.
Troubleshooting Inconsistent Oxidation Results
This guide addresses common inconsistencies encountered during starch oxidation with DMH and provides systematic steps to identify and resolve them.
Issue 1: Degree of Oxidation is Too Low
Q: My final product has a very low carbonyl/carboxyl content. What are the likely causes?
A: A low degree of oxidation is typically caused by insufficient oxidant activity or non-optimal reaction conditions.
-
Low Reaction Temperature: The rate of peroxide decomposition and subsequent starch oxidation is highly temperature-dependent. A temperature that is too low will result in a slow reaction rate and incomplete conversion.
-
Insufficient DMH Concentration: The extent of oxidation is directly related to the amount of oxidizing agent used. Ensure accurate calculation and measurement of the DMH concentration relative to the starch.
-
Short Reaction Time: The oxidation process requires a specific duration to reach completion. Prematurely stopping the reaction will lead to a partially oxidized product.
-
Incorrect pH: The optimal pH for starch oxidation can vary. For peroxide-based oxidations, alkaline conditions (pH 9-11) often favor the reaction.[6][7] An incorrect pH can significantly slow down the reaction rate.
Issue 2: Degree of Oxidation is Too High or Uncontrolled
Q: The oxidation reaction is too aggressive, leading to excessive degradation (low viscosity, low yield) and inconsistent results. Why is this happening?
A: An overly aggressive or uncontrolled reaction points to an excessive rate of peroxide decomposition.
-
High Reaction Temperature: Elevated temperatures can cause rapid, uncontrolled decomposition of DMH, leading to an explosive reaction and excessive degradation of the starch backbone rather than controlled oxidation.[1][5]
-
Catalytic Contamination: The most common cause of runaway reactions with peroxides is the presence of transition metal contaminants (e.g., iron, copper) in the starch, water, or on the reactor surface.[1][2][5] These metals can catalyze the explosive decomposition of DMH.
-
High DMH Concentration: An excessive concentration of the oxidant can lead to a highly exothermic reaction that becomes difficult to control.
-
Incorrect pH: Highly alkaline conditions can sometimes accelerate peroxide decomposition, leading to a more aggressive reaction.[7]
Issue 3: Inconsistent Product Properties (Batch-to-Batch Variation)
Q: I am seeing significant variation in viscosity, carboxyl content, and solubility between different batches, even with the same protocol. What should I check?
A: Batch-to-batch inconsistency is a classic sign of poor control over critical reaction parameters.
-
Poor Temperature Control: Small fluctuations in temperature between batches can lead to significant differences in reaction rates and the extent of oxidation.
-
Inconsistent Agitation: Inefficient or inconsistent mixing can create localized "hot spots" or areas of high reactant concentration, leading to a non-uniform product.
-
Variability in Starch Source: Starches from different botanical origins or even different lots can have variations in purity, granule size, and amylose/amylopectin ratio, all of which affect reactivity.[8]
-
Inaccurate Reagent Dosing: Imprecise measurement of starch, water, DMH, or pH-adjusting solutions will directly lead to inconsistent results.
Summary of Key Experimental Parameters
The following table summarizes the expected impact of critical parameters on the properties of oxidized starch. This is a generalized guide based on typical peroxide-based starch oxidation.
| Parameter | Effect of Increasing the Parameter | Potential Issues with Poor Control |
| Temperature | Increases reaction rate; may favor carboxyl formation over carbonyl. | Too Low: Incomplete reaction. Too High: Uncontrolled decomposition of DMH, starch degradation, low yield.[3][5] |
| DMH Concentration | Increases degree of oxidation (carbonyl & carboxyl content); reduces viscosity. | Too Low: Insufficient oxidation. Too High: Excessive degradation, potential for runaway reaction.[3] |
| Reaction Time | Increases degree of oxidation and depolymerization. | Too Short: Incomplete reaction. Too Long: Excessive degradation and potential for side reactions.[6] |
| pH (Alkaline) | Generally increases reaction rate and favors carboxyl formation.[7] | Non-optimal: Slow or stalled reaction. Too High: Can accelerate DMH decomposition uncontrollably.[7] |
| Catalyst Contaminants | Drastically increases the rate of DMH decomposition. | Presence: High risk of violent, explosive reaction and severe product degradation.[1][2] |
Diagrams and Workflows
Experimental Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving inconsistent results in your starch oxidation experiments.
Caption: Troubleshooting workflow for inconsistent starch oxidation.
Factors Influencing Starch Oxidation with DMH
This diagram illustrates the key variables that must be controlled to achieve consistent and predictable results.
Caption: Key factors influencing the starch oxidation reaction.
Experimental Protocols
WARNING: These protocols are generalized guidelines. All work with DMH must be performed behind a blast shield in a properly functioning fume hood. The user must perform a thorough risk assessment before beginning any experiment.
Protocol 1: General Procedure for Starch Oxidation with DMH
-
Slurry Preparation: Prepare a starch slurry (e.g., 20-40% w/w) in deionized water in a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a port for reagent addition. Use high-purity starch to minimize metal contamination.
-
Temperature & pH Adjustment: Begin stirring the slurry at a consistent, moderate rate (e.g., 200 rpm). Circulate fluid through the reactor jacket to bring the slurry to the target reaction temperature (e.g., 30-50°C). Adjust the pH to the desired level (e.g., pH 10) using a dilute sodium hydroxide (B78521) solution.[6]
-
DMH Addition: Prepare a dilute solution of DMH in deionized water. CRITICAL: Add the DMH solution to the starch slurry slowly and dropwise over an extended period. A rapid addition can cause a dangerous temperature spike. Monitor the internal temperature closely throughout the addition.
-
Reaction: Maintain the reaction at the set temperature and pH for the desired duration (e.g., 1-5 hours). The pH will likely decrease as carboxyl groups are formed; maintain the setpoint by adding dilute NaOH as needed.
-
Quenching: After the reaction period, cool the slurry to room temperature. Quench any residual peroxide by adding a slight excess of a reducing agent, such as sodium bisulfite solution, and stirring for 30 minutes.
-
Neutralization and Washing: Neutralize the slurry to pH ~7.0 with a dilute acid (e.g., HCl). Filter the oxidized starch and wash it thoroughly with deionized water (typically 3-4 times) to remove salts and residual reagents.
-
Drying: Dry the washed starch cake in a convection oven at a low temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Determination of Carboxyl Content (Titration Method)
-
Sample Preparation: Accurately weigh ~1 g of dried oxidized starch and suspend it in 25 mL of 0.1 M HCl. Stir for 30 minutes to convert all carboxylate salts to their acidic form.
-
Washing: Filter the sample and wash with deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).
-
Gelatinization: Transfer the washed starch to a beaker with 100 mL of deionized water. Heat in a boiling water bath with stirring for 20 minutes to fully gelatinize the starch.
-
Titration: Cool the paste to room temperature and titrate with a standardized 0.1 M NaOH solution using phenolphthalein (B1677637) as an indicator until a faint pink color persists.
-
Calculation: Carboxyl Content (%) = [(V_sample - V_blank) × M_NaOH × 0.045] / W_sample × 100 Where:
-
V_sample = Volume of NaOH for sample (mL)
-
V_blank = Volume of NaOH for blank (titration of native starch) (mL)
-
M_NaOH = Molarity of NaOH solution
-
W_sample = Dry weight of oxidized starch (g)
-
0.045 is the milliequivalent weight of a carboxyl group.
-
Protocol 3: Determination of Carbonyl Content (Hydroxylamine Hydrochloride Method)
-
Reaction: Accurately weigh ~1 g of dried oxidized starch into a flask. Add 50 mL of 0.25 M hydroxylamine (B1172632) hydrochloride solution (adjusted to pH 4.0).
-
Incubation: Seal the flask and stir at room temperature for 4 hours. The reaction forms HCl as a byproduct.
-
Titration: Titrate the liberated HCl with a standardized 0.1 M NaOH solution back to pH 4.0 using a pH meter.
-
Calculation: Carbonyl Content (%) = [(V_sample - V_blank) × M_NaOH × 0.028] / W_sample × 100 Where:
-
V_sample = Volume of NaOH for sample (mL)
-
V_blank = Volume of NaOH for blank (native starch) (mL)
-
M_NaOH = Molarity of NaOH solution
-
W_sample = Dry weight of oxidized starch (g)
-
0.028 is the milliequivalent weight of a carbonyl group.
-
References
- 1. echemi.com [echemi.com]
- 2. 2,5-DIMETHYL-2,5-DIHYDROPEROXY HEXANE, NOT MORE THAN 82% WITH WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. 2,5-Dimethylhexane 2,5-dihydroperoxide | C8H18O4 | CID 520470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-DIMETHYLHEXANE-2,5-DIHYDROPEROXIDE | 3025-88-5 [chemicalbook.com]
- 6. US20120070554A1 - Process for the manufacture of oxidized starch, oxidized starch and its use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
comparative study of magnesium hypochlorite vs. calcium hypochlorite as a bleach
A Comparative Study of Magnesium Hypochlorite (B82951) vs. Calcium Hypochlorite as Bleaching Agents
For researchers and professionals in drug development and various scientific fields, selecting the appropriate bleaching agent is crucial for processes ranging from textile manufacturing to disinfection protocols. This guide provides an objective comparison of magnesium hypochlorite and calcium hypochlorite, focusing on their chemical properties, bleaching efficacy, stability, and safety profiles, supported by available data and standardized experimental protocols.
Chemical and Physical Properties
Both this compound and calcium hypochlorite are inorganic compounds that act as oxidizing agents, releasing active chlorine in solution to perform their bleaching and disinfecting functions. However, they differ in their specific chemical formulas, molecular weights, and typical available chlorine content.
| Property | This compound (Dibasic) | Calcium Hypochlorite |
| Chemical Formula | Mg(OCl)₂·2Mg(OH)₂ | Ca(OCl)₂ |
| Molecular Weight | 184.95 g/mol | 142.98 g/mol [1] |
| Appearance | Colorless crystals or white powder[2] | White to off-white granular solid[3] |
| Typical Available Chlorine | 50-60%[2] | 65-70% (Commercial Grade)[1][4][5] |
| Solubility in Water | Soluble, aqueous solution is alkaline[2] | Moderately soluble, reacts with water |
Bleaching Efficacy
The bleaching effectiveness of hypochlorite compounds is primarily determined by their available chlorine content. While commercial-grade calcium hypochlorite generally offers a higher concentration of available chlorine (65-70%)[1][5], dibasic this compound also provides a significant amount, typically in the range of 50-60%[2].
One study on cotton knits indicated that calcium hypochlorite bleaching resulted in lower whiteness values compared to hydrogen peroxide[6]. Conversely, a patent for bleaching textiles with dibasic this compound suggests it is an effective bleaching agent[7]. The choice between the two may depend on the specific application, desired whiteness level, and the substrate being treated.
Stability
A key differentiator between the two compounds is their stability. Patent data suggests that dibasic this compound exhibits greater stability, particularly under accelerated aging conditions, compared to dibasic calcium hypochlorite.
Accelerated Stability Test Data (Loss of available chlorine, %)
| Conditions | Dibasic this compound | Dibasic Calcium Hypochlorite |
| 73°F, 50% Relative Humidity | 12.0 | 14.16 |
| 75°F, 80% Relative Humidity | 15.0 | 56.18 |
| 73°F, 50% Relative Humidity (with Trisodium Phosphate) | 10.03 | 19.13 |
| 73°F, 50% Relative Humidity (with Sodium Tripolyphosphate) | 7.80 | 95.67 |
Data sourced from US Patent 3,582,265[8][9]
This enhanced stability of dibasic this compound makes it advantageous for formulations where a longer shelf life is critical[8][9].
Safety and Handling
Both this compound and calcium hypochlorite are strong oxidizing agents and require careful handling.
This compound (Dibasic):
-
Irritating to the skin and eyes; rinsing with water is necessary after contact[2].
-
Decomposes in humid environments, producing hypochlorous acid gas[2].
-
Contact with organic matter, reducing agents, and flammable materials should be avoided to prevent fire or explosion[2].
-
Appropriate personal protective equipment (PPE) should be worn[2].
Calcium Hypochlorite:
-
May intensify fire; it is an oxidizer[10].
-
Harmful if swallowed[10].
-
Causes severe skin burns and eye damage[10].
-
Very toxic to aquatic life[10].
-
Should be kept away from heat and combustible materials[10].
-
Personal protective equipment, including gloves, eye protection, and protective clothing, is required[10].
A comprehensive Safety Data Sheet (SDS) should always be consulted before handling these chemicals.
Experimental Protocols
Determination of Available Chlorine (Iodometric Titration)
This protocol is a standard method for determining the active chlorine content in hypochlorite-based bleaching agents.
Principle: The hypochlorite solution is treated with an excess of potassium iodide in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.
Procedure:
-
A precisely weighed sample of the hypochlorite compound is dissolved in distilled water.
-
An excess of a potassium iodide (KI) solution is added to the sample solution.
-
The solution is acidified, typically with acetic acid.
-
The liberated iodine is titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes a pale yellow.
-
A starch indicator solution is added, which turns the solution blue-black.
-
The titration is continued until the blue-black color disappears, indicating the endpoint.
-
The available chlorine content is calculated based on the volume of sodium thiosulfate solution used.
Evaluation of Bleaching Efficacy (Whiteness Index Measurement)
This protocol measures the effectiveness of the bleaching process on a textile substrate.
Principle: The whiteness of a fabric is measured using a spectrophotometer or colorimeter. The instrument measures the reflectance of the fabric across the visible spectrum, and this data is used to calculate a whiteness index according to standardized formulas (e.g., ASTM E313).
Procedure:
-
A sample of the unbleached textile is measured with a spectrophotometer to establish a baseline whiteness index.
-
The textile is bleached using a standardized procedure with either this compound or calcium hypochlorite solution at a specified concentration, temperature, and time.
-
After bleaching, the textile is thoroughly rinsed and dried.
-
The whiteness index of the bleached textile is measured using the spectrophotometer.
-
The change in the whiteness index is used to quantify the bleaching efficacy.
Diagrams
References
- 1. Calcium hypochlorite - Wikipedia [en.wikipedia.org]
- 2. This compound | 10233-03-1 [chemicalbook.com]
- 3. ucnchemical.com [ucnchemical.com]
- 4. Manufacturer supplier and Exporter of Calcium Hypochlorite (Chlorine 65%) - canopyenterprise [canopyenterprise.net]
- 5. echemi.com [echemi.com]
- 6. internationaljournalssrg.org [internationaljournalssrg.org]
- 7. US4236891A - Process for textile bleaching with dibasic this compound - Google Patents [patents.google.com]
- 8. US3582265A - Dibasic this compound - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. geneseo.edu [geneseo.edu]
Comparative Efficacy of Hypochlorite-Based Sporicides and Other Chemical Disinfectants Against Bacterial Spores
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effectiveness of a sporicidal agent is dependent on several factors, including its concentration, the contact time, the pH of the solution, temperature, and the presence of organic load.[1][2][3] Therefore, standardized testing protocols are crucial for the accurate assessment and comparison of different disinfectants.
Data Presentation: Sporicidal Efficacy of Various Chemical Disinfectants
The following tables summarize the quantitative data on the sporicidal activity of selected chemical disinfectants against common bacterial spores.
Table 1: Efficacy of Hypochlorite-Based Disinfectants
| Disinfectant | Concentration | Bacterial Spore | Contact Time | Log Reduction | Conditions | Reference |
| Sodium Hypochlorite (B82951) | 5000 ppm | Clostridium difficile | 10 min | >6 | - | [4] |
| Sodium Hypochlorite | 3000 ppm (pH 7) | Bacillus anthracis surrogate | - | Significant elimination | - | [5] |
| Sodium Hypochlorite | 0.25% (2500 ppm) | Bacillus atrophaeus | 20 min | Inactivation | - | [6] |
| Sodium Hypochlorite | 0.25% (2500 ppm) | Geobacillus stearothermophilus | 30 min | Inactivation | - | [6] |
| Sodium Hypochlorite | 6000 ppm | Clostridium difficile | 5 min | 5.65 | - | [7] |
| Calcium Hypochlorite | 300 ppm | Bacillus anthracis surrogate | - | Significant elimination | - | [5] |
| Calcium Hypochlorite | 1 ppm | Bacillus anthracis surrogate (vegetative cells) | - | Complete elimination | - | [5] |
Table 2: Efficacy of Other Common Chemical Disinfectants
| Disinfectant | Concentration | Bacterial Spore | Contact Time | Log Reduction | Conditions | Reference |
| Hydrogen Peroxide | 6% | Bacillus subtilis | 6 hours | Complete kill (0/60 carriers) | - | [8] |
| Hydrogen Peroxide | 7% | Bacillus subtilis | 60 min | >5 | Carrier Test | [9] |
| Hydrogen Peroxide | 35% | Bacillus atrophaeus & Geobacillus stearothermophilus | 5 min | Inactivation | - | [6] |
| Hydrogen Peroxide | 4.5% | Clostridium difficile | 10 min | 5.26 | - | [7] |
| Glutaraldehyde | 2% (alkaline) | Bacillus subtilis | 10 hours | Complete kill (0/60 carriers) | - | [8] |
| Glutaraldehyde | 2% | Bacillus atrophaeus | 60 min | Inactivation | - | [6] |
| Glutaraldehyde | 2% | Geobacillus stearothermophilus | 30 min | Inactivation | - | [6] |
Experimental Protocols
The evaluation of sporicidal efficacy relies on standardized and rigorous experimental protocols. The most commonly cited methods in the literature are the Association of Official Analytical Chemists (AOAC) Sporicidal Activity Test and various European Standards (EN).
AOAC Sporicidal Activity Test (based on AOAC Method 966.04)
This method is a carrier-based test used to determine the sporicidal efficacy of liquid disinfectants on hard surfaces.
-
Test Organisms: Spores of Bacillus subtilis (ATCC 19659) and Clostridium sporogenes (ATCC 3584) are commonly used.
-
Carrier Preparation: Porcelain penicylinders or silk suture loops are inoculated with a standardized suspension of bacterial spores and dried. The average number of spores per carrier should be between 1.0×10^5 and 1.0×10^6.[10]
-
Exposure: The inoculated carriers are immersed in the disinfectant solution for a specified contact time and temperature.
-
Neutralization: After exposure, the carriers are transferred to a suitable neutralizing broth to inactivate the disinfectant.
-
Incubation and Observation: The carriers are then transferred to a growth medium and incubated for 21 days.[10] The absence of growth indicates sporicidal activity.
-
Pass Criteria: For a product to be considered sporicidal, it must demonstrate killing on all of the tested carriers.
European Standard EN 13704: Quantitative Suspension Test
This standard specifies a test method to evaluate the sporicidal activity of chemical disinfectants and antiseptics.
-
Test Organism: A suspension of Bacillus subtilis spores is used.
-
Test Conditions: The test is performed under simulated "clean" (0.3 g/L bovine albumin) and "dirty" (3.0 g/L bovine albumin) conditions to mimic the presence of organic load.[11]
-
Procedure: A sample of the disinfectant is added to a test suspension of bacterial spores in the presence of the interfering substance. The mixture is maintained at a specified temperature for a defined contact time.
-
Neutralization and Enumeration: At the end of the contact time, an aliquot is taken, and the sporicidal action is immediately neutralized. The number of surviving spores is determined by plate count.
-
Pass Criteria: The product must demonstrate a log reduction of ≥ 3 in the number of viable spores under the defined test conditions.[11]
Mandatory Visualization
Caption: General workflow for evaluating the sporicidal efficacy of a disinfectant.
Conclusion
The data presented in this guide demonstrates that hypochlorite-based disinfectants, such as sodium and calcium hypochlorite, are effective sporicides. Their efficacy is comparable to other widely used agents like hydrogen peroxide and glutaraldehyde. The choice of a sporicidal agent will depend on the specific application, required contact time, material compatibility, and safety considerations. For any new formulation, including those based on magnesium hypochlorite, rigorous testing according to established protocols such as AOAC and EN standards is imperative to validate its sporicidal claims. Researchers and drug development professionals should consider these benchmarks and methodologies when developing and evaluating novel sporicidal agents to ensure they meet the required standards of efficacy and safety.
References
- 1. Sporicidal Activity of Sodium Hypochlorite at Subzero Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. solutionsdesignedforhealthcare.com [solutionsdesignedforhealthcare.com]
- 5. Effectiveness of calcium hypochlorite, quaternary ammonium compounds, and sodium hypochlorite in eliminating vegetative cells and spores of Bacillus anthracis surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 161.200.36.106 [161.200.36.106]
- 7. frontiersin.org [frontiersin.org]
- 8. Sporicidal activity of chemical sterilants used in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publish.kne-publishing.com [publish.kne-publishing.com]
- 10. epa.gov [epa.gov]
- 11. Evaluation of the sporicidal activity of different chemical disinfectants used in hospitals against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hypochlorite Treatments: Sodium vs. Magnesium Compounds in Water Disinfection
An objective comparison of sodium hypochlorite (B82951), a widely used water disinfectant, with the lesser-known magnesium hypochlorite. This guide synthesizes available data on their chemical properties, stability, and theoretical performance in water treatment applications, addressing a notable gap in direct comparative research.
In the landscape of water purification, sodium hypochlorite (NaOCl) is a well-established and ubiquitously used disinfectant.[1] Its efficacy in eliminating a broad spectrum of pathogenic microorganisms is well-documented.[2] Conversely, this compound (Mg(OCl)₂) remains a less common alternative, with a significant scarcity of direct comparative studies against its sodium counterpart. This guide provides a detailed comparison based on the fundamental chemical properties of both compounds, theoretical performance considerations, and standardized experimental protocols for disinfectant efficacy testing.
Chemical Properties and Disinfection Efficacy
Sodium hypochlorite solutions are commercially available and recognized for their potent, rapid-acting disinfection capabilities.[1][2] When dissolved in water, NaOCl forms hypochlorous acid (HOCl), the primary agent responsible for inactivating microorganisms by oxidizing their cellular components.[2][3] The effectiveness of this process is highly dependent on the pH of the water.[3]
This compound is described as a colorless crystal or white powder that is soluble in water.[4] While noted for its bactericidal effects and suitability for drinking water treatment, pure this compound is challenging to prepare as it is unstable in water and tends to decompose.[4][5] Instead, a more stable form, basic this compound (Mg(OCl)₂·2Mg(OH)₂), is often used in bleaching and sanitizing applications.[5] Like other hypochlorites, it is a strong oxidizing agent.[6]
Table 1: Comparison of Chemical and Physical Properties
| Property | Sodium Hypochlorite (NaOCl) | This compound (Mg(OCl)₂) |
| Molar Mass | 74.44 g/mol | 127.21 g/mol [7] |
| Typical Form | Aqueous solution (e.g., 5% or 12.5%)[8] | Colorless crystals or white powder[4] |
| Solubility in Water | High | Soluble[4] |
| Primary Active Species | Hypochlorous acid (HOCl) and Hypochlorite ion (OCl⁻)[2] | Hypochlorous acid (HOCl) and Hypochlorite ion (OCl⁻) |
| Stability | Decomposes over time; accelerated by heat, UV light, and certain metals.[8][9] | Relatively stable under dry conditions, but decomposes in moisture.[4] |
Stability and Decomposition
The stability of hypochlorite solutions is a critical factor for their application in water treatment. Sodium hypochlorite solutions are known to degrade over time, a process influenced by several factors including concentration, temperature, exposure to UV light, and the presence of catalytic metals like copper, iron, and nickel.[8][9][10] The primary decomposition pathways lead to the formation of sodium chloride and either oxygen or sodium chlorate.[9][10] Higher concentrations and temperatures significantly accelerate the rate of decomposition.[8][9]
This compound is reported to be relatively stable in dry conditions but will decompose in the presence of moisture.[4] The pure form is noted to be unstable in water, leading to the formation of basic this compound.[5] On standing, it slowly loses oxygen to become magnesium chloride.[6]
By-products of Disinfection
A significant consideration in chlorination-based water treatment is the formation of disinfection by-products (DBPs), such as trihalomethanes (THMs) and haloacetic acids (HAAs).[1][11] These compounds can form when chlorine reacts with natural organic matter in the water.[1][2] The formation of DBPs is a concern for both sodium and this compound as they both release free chlorine. The key difference would lie in the residual ions: sodium hypochlorite increases the sodium content of the treated water, while this compound would contribute to water hardness through the addition of magnesium ions.
Table 2: Performance and Application Considerations
| Parameter | Sodium Hypochlorite | This compound (Theoretical) |
| Disinfection Efficacy | High, broad-spectrum activity against bacteria, viruses, and protozoa.[1] | Expected to have good bactericidal effects.[4] |
| Formation of DBPs | Forms THMs, HAAs, and other chlorinated by-products.[1][11] | Expected to form similar chlorinated DBPs. |
| Impact on Water Quality | Increases sodium concentration. | Increases magnesium concentration, contributing to water hardness. |
| Stability in Storage | Moderate; degrades with time, heat, and light.[8] | Low in aqueous solution; more stable as a basic salt.[4][5] |
| Commercial Availability | Widely available as a commodity. | Not commonly available for large-scale water treatment. |
Signaling Pathways and Experimental Workflows
The fundamental chemical equilibrium governing the disinfecting action of any hypochlorite solution is the pH-dependent balance between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻). This relationship is crucial for understanding and optimizing disinfection protocols.
Experimental Protocols
Due to the lack of direct comparative experimental data, a standardized protocol for evaluating the efficacy of a water disinfectant is presented below. This methodology can be applied to both sodium and this compound to generate comparative performance data.
Protocol: Disinfectant Efficacy Use-Dilution Test
This protocol is adapted from standard methods for determining the effectiveness of a disinfectant on a surface.[12]
1. Objective: To determine the efficacy of a disinfectant at a specific concentration and contact time against a target microorganism.
2. Materials:
-
Target microorganism culture (e.g., Escherichia coli, Staphylococcus aureus).
-
Sterile stainless steel cylinders.
-
Disinfectant solutions of desired concentrations (e.g., sodium hypochlorite and this compound).
-
Sterile broth medium.
-
Incubator.
-
Sterile water for rinsing.
-
Neutralizing broth to stop the disinfectant action.
3. Procedure:
-
Preparation: Dip sterile stainless steel cylinders into a culture of the target microorganism and allow them to dry under sterile conditions.
-
Exposure: Immerse the contaminated, dried cylinders into the prepared disinfectant solutions for a predetermined contact time (e.g., 10 minutes).
-
Neutralization: After the contact time, transfer the cylinders to a tube containing a neutralizing broth to immediately stop the disinfectant's activity.
-
Incubation: Transfer the neutralized cylinders to a fresh tube of sterile broth medium and incubate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 48 hours).
-
Observation: Observe the broth for any signs of microbial growth (turbidity). The absence of growth indicates effective disinfection.
4. Validation: To be considered effective, a statistically significant number of replicates (e.g., 59 out of 60) must show no microbial growth.[12]
Conclusion
Sodium hypochlorite remains the industry standard for water disinfection due to its proven efficacy, cost-effectiveness, and widespread availability.[2] While this compound is a known disinfectant, its application in water treatment is not well-documented in scientific literature, and its inherent instability in aqueous solutions presents a significant challenge.[4][5] The primary theoretical differences in their application would be the resulting mineral content of the treated water, with NaOCl increasing sodium levels and Mg(OCl)₂ increasing water hardness. Further research and direct comparative studies using standardized protocols are necessary to fully evaluate the performance of this compound as a viable alternative to sodium hypochlorite for water treatment.
References
- 1. The use of sodium hypochlorite in water purification - basics, methodology and perspectives • sanitario.eu [ole.pl]
- 2. alliancechemical.com [alliancechemical.com]
- 3. waterandwastewater.com [waterandwastewater.com]
- 4. chembk.com [chembk.com]
- 5. hazmieh.gov.lb [hazmieh.gov.lb]
- 6. youtube.com [youtube.com]
- 7. This compound | Cl2MgO2 | CID 9793766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hillbrothers.com [hillbrothers.com]
- 9. forceflowscales.com [forceflowscales.com]
- 10. hillbrothers.com [hillbrothers.com]
- 11. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 12. Testing the Effectiveness of Antiseptics and Disinfectants | Microbiology [courses.lumenlearning.com]
comparative analysis of the biocidal activity of different hypochlorite salts
This guide provides a detailed comparative analysis of the biocidal activity of common hypochlorite (B82951) salts, including sodium hypochlorite (NaOCl), calcium hypochlorite (Ca(OCl)₂), and lithium hypochlorite (LiOCl). It is intended for researchers, scientists, and professionals in drug development seeking to understand the relative performance and underlying mechanisms of these widely used disinfectants. The information is supported by experimental data and standardized testing protocols.
Mechanism of Antimicrobial Action
The biocidal activity of all hypochlorite salts is primarily mediated by hypochlorous acid (HOCl).[1] When dissolved in water, hypochlorite salts release the hypochlorite ion (OCl⁻), which exists in equilibrium with the more potent antimicrobial agent, hypochlorous acid.[2] The concentration of HOCl is pH-dependent, with lower pH environments favoring its formation.[2]
The neutral charge and low molecular weight of HOCl allow it to easily penetrate the cell walls of microorganisms.[2] Once inside the cell, HOCl acts as a powerful oxidizing agent, leading to microbial inactivation through several mechanisms:
-
Enzyme Inactivation: HOCl irreversibly oxidizes sulfhydryl groups (-SH) in essential bacterial enzymes, leading to the disruption of metabolic pathways.
-
Protein and DNA Denaturation: The oxidative action damages proteins and nucleic acids, causing denaturation and loss of function.
-
Membrane Disruption: It interferes with the integrity of the cytoplasmic membrane through the degradation of lipids and fatty acids.
Comparative Analysis of Hypochlorite Salts
While all hypochlorite salts function through the action of HOCl, they differ significantly in their physical and chemical properties, which impacts their application, stability, and biocidal strength on a weight basis.
Table 1: Physicochemical Properties of Common Hypochlorite Salts
| Property | Sodium Hypochlorite (NaOCl) | Calcium Hypochlorite (Ca(OCl)₂) | Lithium Hypochlorite (LiOCl) |
|---|---|---|---|
| Physical Form | Liquid solution[3] | Solid (granular or tablet)[3] | Solid (crystalline)[4] |
| Available Chlorine | 5-15%[3][5] | 65-70%[3] | ~8-12% (liquid form)[6] |
| Stability | Less stable; degrades with heat and light[5][7] | More stable in solid form[7] | Less stable than Dichlor[6] |
| Solubility in Water | Highly soluble[3] | Moderately soluble, can leave residue[1][3] | Soluble[4] |
| Solution pH | 11-13 (alkaline)[1] | 10-12 (alkaline)[1] | ~10.5-11.0[6] |
| Key Advantage | Ready to use, easy to handle[3] | High chlorine concentration, long shelf life[3][8] | Fast-acting, adds no calcium[6] |
| Key Disadvantage | Lower chlorine content, shorter shelf life[3][5] | Can be hazardous, must be pre-dissolved[1][3] | High cost, low availability[6] |
Quantitative Comparison of Biocidal Activity
The effectiveness of a disinfectant is typically measured by its ability to reduce a microbial population, expressed as a logarithmic (log₁₀) reduction, or by its minimum inhibitory (MIC) or bactericidal (MBC) concentration. The following tables summarize available data from various studies.
Disclaimer: The data presented below are compiled from different studies. Direct comparison may be limited as experimental conditions (e.g., test organism strain, contact time, temperature, organic load) can vary between sources and significantly impact results.
Table 2: Comparative Bactericidal Activity (Log₁₀ Reduction)
| Organism | Hypochlorite Salt | Concentration | Contact Time | Log₁₀ Reduction | Source(s) |
|---|---|---|---|---|---|
| Enterococcus faecalis | 2.5% Sodium Hypochlorite | 25,000 ppm | - | ~1.63 | [8] |
| 2.5% Calcium Hypochlorite | 25,000 ppm | - | ~1.66 | [8] | |
| Escherichia coli | Sodium Hypochlorite | 500 ppm | - | < 1.0 | [9] |
| Calcium Hypochlorite | 0.75-1.25 mg/L | 30 min | 6.2 - 6.9 | [10] | |
| Pseudomonas aeruginosa | Sodium Hypochlorite ("Bleach") | 2 mg/mL (2000 ppm) | 4 hours | Total eradication (>6.6) | [11][12] |
| Staphylococcus aureus | Sodium Hypochlorite | 100 ppm | < 10 min | 6.0 - 7.0 |[13] |
Table 3: Comparative Virucidal Activity (Log₁₀ Reduction)
| Virus | Hypochlorite Salt | Concentration | Contact Time | Log₁₀ Reduction | Source(s) |
|---|---|---|---|---|---|
| SARS-CoV-2 | Sodium Hypochlorite | 10 ppm | 3 min | ~4.0 | [14] |
| Hepatitis A Virus | Sodium Hypochlorite | >200 ppm | 5 min | >4.0 (Suspension Test) | [1] |
| Murine Norovirus | Sodium Hypochlorite | ~65-260 ppm (1:800-1:200 dilution) | 0.5 min | >5.0 | [15] |
| Poliovirus Type 1 & 3 | Sodium Hypochlorite | 5 ppm | - | >4.0 |[16][17] |
Table 4: Minimum Inhibitory / Bactericidal Concentrations (MIC/MBC)
| Organism | Hypochlorite Salt | Test | Concentration | Source(s) |
|---|---|---|---|---|
| P. aeruginosa (MDR) | Sodium Hypochlorite | MIC | 0.1% - 0.2% (1000-2000 ppm) | [18][19] |
| Klebsiella spp. (MDR) | Sodium Hypochlorite | MIC | 0.1% - 0.2% (1000-2000 ppm) | [18][19] |
| Clinical Isolates (Biofilm) | Sodium Hypochlorite | MBEC₉₀ | 0.225 - 0.5 mg/mL (225-500 ppm) |[20] |
Experimental Protocols for Efficacy Testing
The biocidal activity of hypochlorite salts is evaluated using standardized methods developed by organizations like ASTM International and AOAC INTERNATIONAL. These protocols provide a framework for reproducible assessment of a disinfectant's performance.
Detailed Methodology: ASTM E2315 - Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure
This method is used to measure the reduction in a microbial population after exposure to a liquid antimicrobial test material.
-
Preparation of Materials:
-
Test Organism: A standardized culture of the target microorganism (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 15442) is prepared, typically grown for 24 hours in a suitable broth to achieve a high concentration.
-
Test Substance: The hypochlorite salt is diluted in sterile, hard water or another specified diluent to the desired test concentration(s).
-
Neutralizer: A validated neutralizing broth (e.g., Letheen Broth, D/E Neutralizing Broth) is prepared. The neutralizer must be proven to effectively stop the biocidal action of the hypochlorite without being toxic to the test organism.
-
-
Test Procedure:
-
A specific volume of the prepared test disinfectant is placed into a sterile vessel at a controlled temperature (e.g., 22°C or 30°C).[16]
-
A smaller volume of the microbial culture (typically 1/10th of the disinfectant volume) is added to the vessel, mixed thoroughly, and a timer is started immediately.[18]
-
At predetermined contact times (e.g., 30 seconds, 60 seconds, 5 minutes), an aliquot of the mixture is removed.[11]
-
The aliquot is immediately transferred into a vessel containing the neutralizing broth to quench the antimicrobial activity.[18]
-
-
Enumeration and Calculation:
-
Serial dilutions of the neutralized sample are performed.
-
Aliquots from the dilutions are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).[11]
-
Plates are incubated under appropriate conditions (e.g., 35°C for 48 hours) until colonies are visible.[11]
-
The number of colony-forming units (CFU) is counted for each plate.
-
An initial count of the microbial culture is determined by performing the same procedure using a saline control instead of the disinfectant.
-
The Log₁₀ and percent reduction are calculated by comparing the number of surviving microorganisms at each contact time to the initial microbial concentration.[18]
-
Conclusion
Sodium and calcium hypochlorite are both highly effective broad-spectrum biocides. The primary difference in their efficacy relates to their physical properties and available chlorine content. Calcium hypochlorite offers a much higher concentration of available chlorine per unit weight and greater stability, making it suitable for applications where long-term storage and high potency are required.[8] Sodium hypochlorite, available as a ready-to-use liquid, is convenient for applications requiring immediate dilution and use, though it is less stable and has a lower chlorine concentration.[3][5]
While data for lithium hypochlorite is limited due to its decreased commercial availability, it historically served as a rapid-dissolving, calcium-free option for specific applications like spa sanitation.[6] The selection of a specific hypochlorite salt should be based on the intended application, required biocidal concentration, storage considerations, and cost-effectiveness. Standardized testing protocols are essential for validating the efficacy of any formulation for its intended use.
References
- 1. Comparison of virucidal efficacy of sodium hypochlorite, chlorine dioxide, peracetic acid, and ethanol against hepatitis A virus by carrier and suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annihilare.com [annihilare.com]
- 3. actimaris.com [actimaris.com]
- 4. Lithium hypochlorite - Wikipedia [en.wikipedia.org]
- 5. Hydrogen peroxide and sodium hypochlorite disinfectants are more effective against Staphylococcus aureus and Pseudomonas aeruginosa biofilms than quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heaterandspaparts.com.au [heaterandspaparts.com.au]
- 7. A systematic review of chlorine-based surface disinfection efficacy to inform recommendations for low-resource outbreak settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ars.usda.gov [ars.usda.gov]
- 10. mdpi.com [mdpi.com]
- 11. biomedgrid.com [biomedgrid.com]
- 12. biomedgrid.com [biomedgrid.com]
- 13. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 14. Comparative evaluation of chlorous acid and sodium hypochlorite activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Hypochlorite-Based Disinfectants on Inactivation of Murine Norovirus and Attempt to Eliminate or Prevent Infection in Mice by Additionto Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of sodium hypochlorite against multidrug-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy of sodium hypochlorite in overcoming antimicrobial resistance and eradicating biofilms in clinical pathogens from pressure ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Shelf-Life and Stability of Dibasic Magnesium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the shelf-life and stability of dibasic magnesium hypochlorite (B82951) against other common solid chlorine-based disinfecting and bleaching agents. The information presented is supported by available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Dibasic magnesium hypochlorite, with the chemical formula Mg(OCl)₂·2Mg(OH)₂, is a solid chlorine compound noted for its stability.[1][2] This guide presents a comparative analysis of its stability against two widely used alternatives: calcium hypochlorite (Ca(OCl)₂) and sodium dichloroisocyanurate (NaDCC). The stability of these compounds is a critical factor in their efficacy, storage, and handling. The primary measure of stability for these compounds is the retention of available chlorine over time, especially under accelerated aging conditions such as elevated temperature and humidity.
Comparative Stability Data
The following table summarizes the results of an accelerated stability test comparing the loss of available chlorine in dibasic this compound and dibasic calcium hypochlorite. The data is derived from a key patent in the field and illustrates the relative stability of the two compounds under controlled conditions.
Table 1: Accelerated Stability Test - Loss of Available Chlorine (%)
| Compound | Temperature (°F) | Relative Humidity (%) | Available Chlorine Loss (%) |
| Dibasic this compound | 73 | 50 | 12.0 |
| Dibasic Calcium Hypochlorite | 73 | 50 | 14.16 |
| Dibasic this compound | 75 | 80 | 15.0 |
| Dibasic Calcium Hypochlorite | 75 | 80 | 56.18 |
Data sourced from US Patent 3,582,265 A.
Analysis of Alternatives:
-
Calcium Hypochlorite (Ca(OCl)₂): Commonly known as pool shock, it is a widely used solid chlorine product. While it has a long shelf-life when stored properly in a cool, dry place, it can be less stable than dibasic this compound, especially at higher humidity.[3] Properly stored calcium hypochlorite can have a shelf life of more than five years.[3]
-
Sodium Dichloroisocyanurate (NaDCC): This is another stable source of solid chlorine, available in granular or tablet form. It is known for its excellent stability, maintaining its potency for extended periods, which is crucial for applications requiring long-term disinfection capabilities.[4] NaDCC is considered stable under normal storage conditions.[5]
Chemical Degradation and Stability Pathways
The stability of hypochlorite compounds is intrinsically linked to their chemical structure and their susceptibility to decomposition. The following diagram illustrates a simplified potential degradation pathway for dibasic this compound, leading to more stable magnesium compounds and the loss of active chlorine.
References
- 1. US4071605A - Process for the production of dibasic this compound - Google Patents [patents.google.com]
- 2. US4380533A - Process for the production of dibasic this compound - Google Patents [patents.google.com]
- 3. intheswim.com [intheswim.com]
- 4. nbinno.com [nbinno.com]
- 5. pentachemicals.eu [pentachemicals.eu]
Cross-Validation of Titration Methods for Available Chlorine Determination: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of available chlorine is crucial for disinfection processes, stability studies, and quality control. This guide provides a comprehensive comparison of four common titration-based methods for measuring available chlorine: Iodometric Titration, DPD Titration, Amperometric Titration, and the Orthotolidine-Arsenite (OTA) method. The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to support practical application.
The selection of an appropriate analytical method is contingent upon the specific requirements of the application, including desired accuracy, precision, sample matrix, and available equipment. This guide presents a cross-validation of these techniques to aid in method selection and implementation.
Comparative Analysis of Method Performance
The following table summarizes the key performance characteristics of the four titration methods for available chlorine determination. The data presented is a synthesis of findings from various studies and standard methods.
| Parameter | Iodometric Titration | DPD Titration | Amperometric Titration | Orthotolidine-Arsenite (OTA) Method |
| Principle | Indirect titration where liberated iodine is titrated with sodium thiosulfate (B1220275). | Ferrous ammonium (B1175870) sulfate (B86663) (FAS) titrates N,N-diethyl-p-phenylenediamine (DPD) oxidized by chlorine. | Direct titration with a standard reducing agent, measuring the change in current to determine the endpoint. | Colorimetric method where sodium arsenite is used to differentiate free and combined chlorine and to mitigate interferences. |
| Accuracy (% Recovery) | Considered the reference method, often used to assess the accuracy of other methods.[1] | Generally good, with some studies showing results comparable to iodometric methods. | High accuracy, considered a standard of comparison for other methods.[2] | Less accurate than other methods due to potential interferences and the subjective nature of color comparison.[3] |
| Precision (RSD%) | Good precision, but can be affected by endpoint determination, especially with visual indicators. | Good precision, particularly with instrumental endpoint detection. | High precision, with relative standard deviations generally being low. | Lower precision compared to titration methods due to visual color comparison. |
| Linearity | Excellent linearity over a wide range of concentrations. | Good linearity within the specified range of the method. | Excellent linearity, especially at low concentrations. | N/A (Colorimetric comparison) |
| Limit of Detection (LOD) | Approximately 40 µg/L (as Cl2) with 0.01N sodium thiosulfate and a 1000 mL sample.[4] | Dependent on the specific kit and instrumentation, but can be in the low mg/L range. | Low detection limits, capable of measuring down to the µg/L range with appropriate equipment.[2] | Dependent on visual acuity, generally not suitable for very low concentrations. |
| Interferences | Oxidizing agents (e.g., manganese oxides, nitrites) and reducing agents can interfere.[4] | Oxidized manganese is a significant interference; compensation methods are available.[5] | Less affected by common oxidizing agents, color, and turbidity compared to other methods. | False color can be produced by iron, manganese, and nitrites. The arsenite addition helps to correct for these.[3] |
| Advantages | Well-established, cost-effective, and does not require specialized equipment for visual endpoint detection. | Operationally simpler than iodometric titration for determining free chlorine. | High accuracy and precision, less prone to interferences from color and turbidity.[6] | Simple and rapid for field use, differentiates chlorine species. |
| Disadvantages | Visual endpoint can be subjective; the starch indicator is temperature-sensitive. | Reagents can be less stable; visual endpoint can be imprecise. | Requires specialized and more expensive equipment; electrode maintenance is crucial. | Lower accuracy and precision; orthotolidine is a potential carcinogen. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for each titration method.
Detailed Experimental Protocols
Iodometric Titration (Starch Indicator)
This method is suitable for measuring total chlorine concentrations, typically above 1 mg/L.
Reagents:
-
Acetic Acid, concentrated: To adjust the pH of the sample.
-
Potassium Iodide (KI), crystals.
-
Standard Sodium Thiosulfate solution (0.01 N or 0.025 N): Standardized against potassium bi-iodate.
-
Starch Indicator solution: Prepare by making a paste of 1 g of soluble starch in a small amount of distilled water and adding it to 100 mL of boiling distilled water.
Procedure:
-
Take a 200 mL water sample in a conical flask.
-
Add 5 mL of concentrated acetic acid to lower the pH to between 3 and 4.
-
Add approximately 1 g of potassium iodide crystals and swirl to dissolve. The solution will turn a yellow to brown color in the presence of chlorine.
-
Titrate the sample with the standardized sodium thiosulfate solution until the yellow color of the liberated iodine is almost discharged.
-
Add 1 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration drop by drop until the blue color disappears for the first time. This is the endpoint.
-
Record the volume of sodium thiosulfate used.
Calculation: mg/L Cl = (A x N x 35.45 x 1000) / mL sample Where:
-
A = mL of sodium thiosulfate titrant
-
N = Normality of sodium thiosulfate
DPD Titration Method
This method can be used to determine free and total chlorine.
Reagents:
-
Phosphate (B84403) Buffer Solution.
-
N,N-diethyl-p-phenylenediamine (DPD) Indicator Solution.
-
Standard Ferrous Ammonium Sulfate (FAS) Titrant.
-
Potassium Iodide (KI), crystals (for total chlorine).
Procedure for Total Chlorine:
-
To a suitable titration flask, add 5 mL of phosphate buffer solution and 5 mL of DPD indicator solution.
-
Add approximately 1 g of potassium iodide crystals and mix to dissolve.
-
Add 100 mL of the water sample and mix. A red color will develop.
-
Allow the color to develop for at least two minutes.
-
Titrate with the standard FAS titrant until the red color is discharged.
-
Record the volume of FAS titrant used.
Note: For free chlorine, the potassium iodide is omitted.
Amperometric Titration
This method is highly accurate and suitable for low chlorine concentrations.
Equipment:
-
Amperometric titrator with a platinum electrode assembly.
Reagents:
-
Phosphate Buffer Solution (pH 7).
-
Standard Phenylarsine Oxide (PAO) solution (0.00564 N).
-
Potassium Iodide (KI) solution (5%).
-
Acetate (B1210297) Buffer Solution (pH 4).
Procedure for Total Chlorine:
-
Place a 200 mL sample in the titration cell.
-
Add 1 mL of KI solution and 1 mL of acetate buffer solution.
-
Immerse the electrode in the sample and start the stirrer at a constant speed.
-
Titrate with the standard PAO solution. The current reading will remain relatively constant and then will decrease as the endpoint is approached.
-
Add the titrant in small increments and record the buret reading and the current after each addition.
-
The endpoint is reached when the addition of the titrant no longer causes a decrease in the current. The endpoint can be determined by plotting the current versus the volume of titrant added.
Orthotolidine-Arsenite (OTA) Method
This is a colorimetric method for differentiating chlorine species and accounting for interferences.
Reagents:
-
Orthotolidine Reagent.
-
Sodium Arsenite Solution: Dissolve 5.0 g of sodium arsenite (NaAsO2) in distilled water and dilute to 1 liter.[2]
Procedure:
-
Total Chlorine and Interferences: To 10 mL of water sample, add 0.1 mL of orthotolidine solution. Read the color developed after 5 minutes. This reading represents the total chlorine plus any color produced by interfering substances.
-
Interferences: To a second 10 mL water sample, add 0.5 mL of sodium arsenite solution. This will neutralize all chlorine. Then add 0.1 mL of orthotolidine solution. The color that develops is due to interfering substances only.
-
Free Chlorine and Interferences: To a third 10 mL water sample, add 0.1 mL of orthotolidine solution. Exactly 5 seconds later, add 0.5 mL of sodium arsenite solution. The color developed represents the free chlorine plus interferences.
Calculations:
-
Total Chlorine = (Reading 1) - (Reading 2)
-
Free Chlorine = (Reading 3) - (Reading 2)
-
Combined Chlorine = (Total Chlorine) - (Free Chlorine)
Conclusion
The choice of titration method for available chlorine determination depends on a balance of factors including the required level of accuracy and precision, the concentration range of interest, the nature of the sample matrix, and practical considerations such as cost and available equipment.
-
Iodometric titration remains a robust and cost-effective reference method, particularly for higher concentrations of chlorine.
-
DPD titration offers a simpler procedure, especially for the determination of free chlorine.
-
Amperometric titration provides the highest accuracy and precision, making it the method of choice for low-level chlorine analysis and for samples with significant color or turbidity.
-
The Orthotolidine-Arsenite method , while less accurate, is a simple field method for differentiating between free and combined chlorine and for estimating the impact of interferences.
For research and drug development applications where accuracy and reliability are paramount, amperometric titration is often the preferred method. However, a thorough understanding of the principles and potential interferences of each method, as outlined in this guide, is essential for making an informed decision and for ensuring the generation of high-quality, defensible data.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. dec.vermont.gov [dec.vermont.gov]
- 3. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 4. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 5. lcms.cz [lcms.cz]
- 6. tsijournals.com [tsijournals.com]
A Comparative Cost-Benefit Analysis of Magnesium Hypochlorite in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate disinfectant and bleaching agent is a critical decision in numerous industrial applications, directly impacting efficacy, operational cost, safety, and environmental footprint. While sodium hypochlorite (B82951), calcium hypochlorite, and chlorine dioxide are well-established options, magnesium hypochlorite, particularly in its dibasic form, presents a compelling alternative. This guide provides a detailed cost-benefit analysis of this compound, comparing its performance with other common industrial chemicals, supported by available data and detailed experimental protocols.
Executive Summary
This compound, primarily as dibasic this compound, offers potential advantages in terms of stability and safety. However, a comprehensive cost-benefit analysis is challenged by the limited availability of direct comparative performance data and transparent pricing. This guide synthesizes existing information to provide a comparative overview, highlighting areas where further research is needed.
Performance Comparison
A direct quantitative comparison of this compound with its alternatives is limited by the scarcity of peer-reviewed studies. However, based on patent literature and general chemical principles, a qualitative and semi-quantitative comparison can be drawn.
Table 1: Comparison of Key Performance Characteristics
| Feature | This compound (Dibasic) | Sodium Hypochlorite | Calcium Hypochlorite | Chlorine Dioxide |
| Physical Form | Solid (powder) | Liquid | Solid (granules, powder) | Gas (generated on-site) |
| Available Chlorine | 50-60%[1] | 5-15% | 65-70% | N/A (different chemistry) |
| Stability | Relatively stable in dry form[2]; potentially more stable in solution than other hypochlorites under certain conditions | Unstable, degrades with heat, light, and time | More stable than sodium hypochlorite but can decompose | Unstable, must be generated on-site |
| Disinfection Efficacy | Good bactericidal effect[2] | Broad-spectrum antimicrobial[3] | Broad-spectrum antimicrobial | Very effective, broad-spectrum, excels at biofilm removal[4] |
| Byproduct Formation | Data not readily available; likely forms chlorinated organic byproducts | Forms trihalomethanes (THMs) and haloacetic acids (HAAs)[4] | Forms THMs and HAAs | Does not form significant THMs or HAAs, but can form chlorite (B76162) and chlorate |
| Safety & Handling | Solid, potentially less hazardous to handle than liquid bleach; can be irritating to skin and eyes[2] | Corrosive liquid, can release chlorine gas if mixed with acid | Strong oxidizer, can be a fire hazard if it comes into contact with organic materials | Toxic gas, requires specialized on-site generation and handling |
Cost-Benefit Analysis
A precise cost analysis for this compound is challenging due to the lack of publicly available market prices. However, we can infer its likely cost position based on production methods and raw material costs.
Production Process Overview
The synthesis of dibasic this compound often involves a multi-step process, such as the reaction of a magnesium salt (e.g., magnesium chloride) with a hypochlorite solution (e.g., sodium or calcium hypochlorite) under controlled pH and temperature conditions. This is a more complex manufacturing process compared to the production of sodium hypochlorite (reaction of chlorine with sodium hydroxide) or calcium hypochlorite (reaction of chlorine with lime).
Illustrative comparison of production pathways for different hypochlorites.
Table 2: Estimated Cost Comparison
| Chemical | Estimated Price (per ton) | Key Cost Factors |
| This compound | Not readily available (likely higher than NaOCl and Ca(OCl)₂) | More complex manufacturing process, potentially higher raw material costs. |
| Sodium Hypochlorite | ~$450 | Relatively simple production process. |
| Calcium Hypochlorite | ~$1020 (granular) | Higher available chlorine content, solid form. |
| Chlorine Dioxide | N/A (generated on-site) | High initial capital cost for generation equipment, precursor chemical costs. |
Benefits vs. Costs
-
This compound : The primary benefits appear to be its solid form, which can be safer and easier to handle and store than liquid sodium hypochlorite, and its potentially greater stability. However, the likely higher cost and lack of extensive performance data are significant drawbacks.
-
Sodium Hypochlorite : The main advantage is its low cost and ease of use in liquid form. The major disadvantages are its instability, lower available chlorine content, and the formation of harmful disinfection byproducts.[4][5]
-
Calcium Hypochlorite : It offers a high available chlorine content and is more stable than sodium hypochlorite.[6] However, it is more expensive and can pose a fire hazard.
-
Chlorine Dioxide : Its key benefits are high efficacy, especially against biofilms, and lower formation of regulated DBPs.[4] The high upfront cost of generation equipment is a major barrier.[4]
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Determination of Available Chlorine Content
This protocol is based on the iodometric titration method, which is a standard procedure for determining the concentration of oxidizing agents.
Methodology:
-
Sample Preparation: Accurately weigh a known mass of the hypochlorite product and dissolve it in a known volume of distilled water to create a stock solution.
-
Reaction: In a flask, add a specified volume of the stock solution to an excess of potassium iodide (KI) solution and acidify the mixture (e.g., with acetic acid). The hypochlorite will oxidize the iodide to iodine.
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
Endpoint Detection: Add a starch indicator solution near the endpoint of the titration. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
Calculation: The available chlorine content is calculated based on the volume of sodium thiosulfate solution used.
Workflow for determining available chlorine content.
Evaluation of Disinfection Efficacy
This protocol outlines a suspension test to evaluate the bactericidal activity of the disinfectants.
Methodology:
-
Microorganism Preparation: Prepare a standardized suspension of a relevant test microorganism (e.g., E. coli, S. aureus) in a suitable broth.
-
Disinfectant Preparation: Prepare solutions of each disinfectant at various concentrations in sterile hard water to simulate industrial conditions.
-
Exposure: Add a small volume of the microbial suspension to a larger volume of the disinfectant solution and start a timer.
-
Neutralization: At specific time points (e.g., 30 seconds, 1 minute, 5 minutes), transfer an aliquot of the mixture to a neutralizing broth to stop the action of the disinfectant.
-
Enumeration: Perform serial dilutions of the neutralized sample and plate onto an appropriate agar (B569324) medium.
-
Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFUs).
-
Log Reduction Calculation: Calculate the log reduction in CFUs for each disinfectant and contact time compared to a control without disinfectant.
Assessment of Bleaching Performance
This protocol describes a method for evaluating the bleaching efficacy on a standard colored textile substrate.
Methodology:
-
Substrate Preparation: Use a standard colored cotton fabric.
-
Bleaching Bath Preparation: Prepare bleaching solutions of each agent at desired concentrations, adjusting the pH and temperature to simulate industrial conditions.
-
Bleaching Process: Immerse the fabric samples in the bleaching baths for a specified duration with agitation.
-
Rinsing and Neutralization: After bleaching, thoroughly rinse the fabric samples and treat them with a neutralizing agent (e.g., sodium bisulfite) to remove any residual bleaching agent.
-
Whiteness Index Measurement: After drying, measure the whiteness index of the bleached fabrics using a spectrophotometer.
-
Comparison: Compare the whiteness index of the fabrics bleached with different agents to a control fabric.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an industrial disinfectant involves a complex interplay of factors.
Factors influencing the selection of an industrial disinfectant.
Conclusion and Recommendations
Based on the available information, dibasic this compound shows promise as a stable, solid-form alternative to traditional liquid and solid hypochlorite disinfectants. Its primary advantages may lie in improved safety and handling, as well as enhanced stability, which could lead to more consistent performance over time.
However, the lack of direct, quantitative comparative data on its disinfection efficacy, byproduct formation, and cost makes a definitive recommendation challenging. The potentially higher production cost is a significant factor that needs to be weighed against its benefits.
For researchers, scientists, and drug development professionals, further investigation into the following areas is recommended:
-
Direct Comparative Studies: Conduct head-to-head studies comparing the performance of this compound with sodium hypochlorite, calcium hypochlorite, and chlorine dioxide under various industrial conditions.
-
Byproduct Formation Analysis: Investigate the formation of disinfection byproducts from this compound in the presence of organic matter.
-
Cost-Effective Synthesis: Explore more economical and efficient synthesis routes for dibasic this compound.
Until more comprehensive data becomes available, the selection of this compound for industrial applications should be based on a careful evaluation of its potential benefits in specific use cases where stability and safety are paramount, and a higher cost can be justified.
References
- 1. This compound | 10233-03-1 [chemicalbook.com]
- 2. Basic this compound [chembk.com]
- 3. Comparative Analysis of Antimicrobial Efficacy of Sodium Hypochlorite and Chlorhexidine as Irrigants in Root Canal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorine Dioxide vs Sodium Hypochlorite: Which is the Better Water Treatment Option? | Scotmas [scotmas.com]
- 5. Sodium Hypochlorite vs Calcium Hypochlorite: Which Is Better Industrial Disinfectant? [elchemy.com]
- 6. Chemical News Detail [m.chemball.com]
Environmental Impact Assessment of Magnesium Hypochlorite Discharge: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental impact assessment of magnesium hypochlorite (B82951) (Mg(OCl)₂) discharge, with a focus on its performance relative to other common hypochlorite-based disinfectants, namely sodium hypochlorite (NaOCl) and calcium hypochlorite (Ca(OCl)₂). Due to the limited direct experimental data on magnesium hypochlorite's environmental impact, this guide synthesizes available information on its constituent ions (magnesium and hypochlorite) and draws comparisons with its more studied counterparts. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assessment areas.
Comparative Analysis of Hypochlorite Disinfectants
The primary active ingredient in all three disinfectants is the hypochlorite ion (OCl⁻), which is a potent antimicrobial agent. However, the associated cation (Mg²⁺, Na⁺, Ca²⁺) can influence the environmental profile of the discharged effluent.
Aquatic Toxicity
Table 1: Acute Aquatic Toxicity of Hypochlorite-Based Disinfectants
| Disinfectant | Test Organism | Endpoint | Concentration (mg/L as available chlorine) | Reference |
| Sodium Hypochlorite | Daphnia magna (Water Flea) | 48h EC50 | 0.032 - 0.070 | [1] |
| Sodium Hypochlorite | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.06 - 0.11 | [1] |
| Calcium Hypochlorite | Daphnia magna (Water Flea) | 48h EC50 | ~0.07 | [2] |
| Calcium Hypochlorite | Lepomis macrochirus (Bluegill) | 96h LC50 | 0.088 | [2] |
| This compound | Not Available | - | - | - |
Inference for this compound: The aquatic toxicity of this compound is anticipated to be in a similar range to that of sodium and calcium hypochlorite, as the hypochlorite ion is the primary toxicant. However, the presence of magnesium ions, while generally considered to have low toxicity to aquatic life, could contribute to the overall ionic strength of the effluent, potentially impacting sensitive freshwater organisms.[3]
Formation of Disinfection Byproducts (DBPs)
A significant environmental concern with chlorine-based disinfectants is their reaction with natural organic matter (NOM) in water to form disinfection byproducts (DBPs), many of which are carcinogenic and harmful to aquatic ecosystems. Common DBPs include trihalomethanes (THMs) and haloacetic acids (HAAs).
The formation of DBPs is primarily dependent on the concentration of available chlorine, the nature and concentration of organic precursors, water temperature, pH, and contact time. The type of cation (Mg²⁺, Na⁺, Ca²⁺) is not expected to be a primary driver of the types or quantities of DBPs formed. However, the pH of the stock solution and any resulting pH changes upon discharge could influence DBP formation kinetics.
Table 2: Common Disinfection Byproducts from Hypochlorite Disinfection
| Disinfectant | Common DBP Classes | Factors Influencing Formation |
| Sodium Hypochlorite | Trihalomethanes (THMs), Haloacetic Acids (HAAs) | Concentration of available chlorine, NOM, temperature, pH, contact time[4][5] |
| Calcium Hypochlorite | Trihalomethanes (THMs), Haloacetic Acids (HAAs) | Concentration of available chlorine, NOM, temperature, pH, contact time |
| This compound | Trihalomethanes (THMs), Haloacetic Acids (HAAs) (Inferred) | Concentration of available chlorine, NOM, temperature, pH, contact time |
Environmental Fate and Persistence
Hypochlorite is a highly reactive substance and does not persist for long in the environment. It rapidly degrades in the presence of organic matter and sunlight. The ultimate fate of the hypochlorite ion is its reduction to the chloride ion (Cl⁻).
-
Soil: Hypochlorite is not expected to persist in soil. However, the introduction of magnesium, sodium, or calcium ions could alter soil chemistry. High concentrations of magnesium from repeated discharges of this compound could potentially impact soil structure and nutrient balance.[6]
-
Water: In aquatic systems, hypochlorite dissipates quickly. The resulting chloride ions will contribute to the overall salinity. The magnesium ions from this compound will contribute to water hardness.
-
Atmosphere: There are no direct atmospheric emissions associated with the discharge of this compound solutions.
Experimental Protocols
Aquatic Toxicity Testing
To assess the acute toxicity of a disinfectant discharge to aquatic organisms, standardized ecotoxicological tests are employed. The following protocol is a generalized methodology based on OECD and EPA guidelines.[7][8][9]
Objective: To determine the median lethal concentration (LC50) or median effective concentration (EC50) of the disinfectant for representative aquatic species.
Test Organisms:
-
Invertebrate: Daphnia magna (water flea) - 48-hour acute immobilization test (OECD Guideline 202).
-
Fish: Oncorhynchus mykiss (rainbow trout) or Pimephales promelas (fathead minnow) - 96-hour acute toxicity test (OECD Guideline 203).
-
Algae: Pseudokirchneriella subcapitata - 72-hour algal growth inhibition test (OECD Guideline 201).
Methodology:
-
Test Substance Preparation: Prepare a stock solution of the disinfectant (this compound, sodium hypochlorite, or calcium hypochlorite) in deionized water. The concentration of available chlorine should be verified using a standard method (e.g., DPD colorimetric method).
-
Test Concentrations: A series of dilutions of the stock solution are prepared using a suitable dilution water (e.g., reconstituted moderately hard water). A geometric series of at least five concentrations and a control (dilution water only) are typically used.
-
Test Conditions:
-
Temperature: Maintained at a constant, species-appropriate temperature (e.g., 20 ± 2°C for Daphnia magna, 15 ± 1°C for rainbow trout).
-
pH: Monitored and maintained within a narrow range (e.g., 7.5 ± 0.5).
-
Light: A controlled photoperiod (e.g., 16 hours light: 8 hours dark) is used.
-
Dissolved Oxygen: Maintained above 60% saturation for fish tests.
-
-
Exposure: A specified number of organisms are introduced into each test chamber containing the different concentrations of the test substance.
-
Observations: Organisms are observed at regular intervals (e.g., 24, 48, 72, and 96 hours) for mortality, immobilization, or other signs of toxicity. For algae, cell density is measured.
-
Data Analysis: The LC50 or EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis, moving average, or binomial probability).
Disinfection Byproduct (DBP) Analysis
The following is a generalized protocol for the analysis of common DBPs in water samples based on US EPA methods.[10][11]
Objective: To identify and quantify the concentrations of trihalomethanes (THMs) and haloacetic acids (HAAs) formed upon disinfection.
Methodology:
-
Sample Collection: Collect water samples before and after disinfection. Samples should be collected in amber glass bottles with Teflon-lined septa to prevent photodegradation and volatilization. A quenching agent (e.g., ammonium (B1175870) chloride or sodium sulfite) is added to stop the chlorine reaction.
-
Extraction (for THMs - EPA Method 524.2):
-
Use a purge-and-trap system to extract the volatile THMs from the water sample onto a sorbent trap.
-
The trap is then heated, and the desorbed THMs are transferred to a gas chromatograph (GC).
-
-
Extraction (for HAAs - EPA Method 552.3):
-
Acidify the water sample and extract the HAAs using a suitable solvent (e.g., methyl tert-butyl ether).
-
The HAAs are then converted to their methyl esters by derivatization with diazomethane (B1218177) or acidic methanol.
-
-
Analysis:
-
THMs: Analyze the extracted compounds using a GC equipped with a mass spectrometer (MS) or an electron capture detector (ECD).
-
HAAs: Analyze the derivatized extracts using a GC with an ECD.
-
-
Quantification: Quantify the concentration of each DBP by comparing the peak areas to those of known standards.
Visualizations
Hypothetical Signaling Pathway for Hypochlorite-Induced Oxidative Stress in Aquatic Organisms
The primary mechanism of hypochlorite toxicity is oxidative stress, leading to cellular damage. The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Hypochlorite-induced oxidative stress pathway.
Experimental Workflow for Comparative Aquatic Toxicity Assessment
The following diagram outlines the logical workflow for comparing the aquatic toxicity of different hypochlorite disinfectants.
Caption: Comparative aquatic toxicity testing workflow.
Conclusion
While direct and comprehensive environmental impact data for this compound is currently limited, a comparative assessment based on the known properties of its constituent ions and the behavior of other hypochlorite salts provides valuable insights. The primary environmental concerns associated with this compound discharge are acute aquatic toxicity from the hypochlorite ion and the potential for disinfection byproduct formation, which are expected to be comparable to sodium and calcium hypochlorite. The contribution of the magnesium cation to overall environmental impact is likely to be less significant than that of the hypochlorite ion, although potential effects on soil chemistry and water hardness should be considered in site-specific assessments. Further research is warranted to generate specific ecotoxicological data for this compound to allow for a more direct and robust comparison with its alternatives.
References
- 1. Toxicological effects of disinfections using sodium hypochlorite on aquatic organisms and its contribution to AOX formation in hospital wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. Acute and chronic toxicity of magnesium to the early life stages of two tropical freshwater mussel species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.ie [epa.ie]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. Disinfection Byproducts Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. epa.gov [epa.gov]
A Head-to-Head Comparison of DMH and NaOCl for Starch Modification
For Researchers, Scientists, and Drug Development Professionals
The modification of native starch is a critical process for tailoring its physicochemical properties to suit a wide range of applications in the pharmaceutical, food, and chemical industries. Oxidation is a common modification method that introduces functional groups, primarily carboxyl and carbonyl groups, onto the starch molecules. This alteration can significantly impact viscosity, stability, and gelatinization temperature. This guide provides a detailed head-to-head comparison of two oxidizing agents: 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DMH), specifically in the form of dibasic magnesium hypochlorite (B82951), and the conventional sodium hypochlorite (NaOCl).
Executive Summary
Sodium hypochlorite (NaOCl) is a widely used, cost-effective, and well-understood oxidizing agent for starch modification. It effectively introduces carboxyl and carbonyl groups, leading to changes in viscosity and other functional properties. Dibasic magnesium hypochlorite (DMH) presents an alternative that not only oxidizes starch but also introduces magnesium, which can uniquely alter the pasting properties and potentially offer nutritional benefits. The choice between these two agents will depend on the desired final starch characteristics, reaction efficiency, and the importance of mineral fortification.
Performance Comparison: DMH vs. NaOCl
The following tables summarize the quantitative data from a study comparing the oxidation of potato starch with dibasic this compound (DMH) and sodium hypochlorite (NaOCl).
Table 1: Reaction Conditions for Starch Oxidation
| Parameter | DMH | NaOCl | Reference |
| Oxidant Concentration | 8.5 mol% -OCl | 8.5 mol% -OCl | [1] |
| Temperature | 45°C | 35°C | [1] |
| pH | 8.2 | 8.2 | [1] |
| Reaction Time | ~6.5 hours | ~3.5 hours | [1] |
| Post-treatment | Base post-treatment (pH 10.5 for 1 h) | Base post-treatment (pH 10.5 for 1 h) | [1] |
Table 2: Physicochemical Properties of Modified Potato Starch
| Property | Native Starch | DMH Modified | NaOCl Modified | Reference |
| Degree of Substitution (DSCOOH, mol/mol) | - | 0.018 | 0.029 | [1] |
| Starch Recovery Yield | - | 96% | 97% | [1] |
| Average Molecular Weight (Mw) | - | 337.6 kDa | Not Reported | [1] |
| Peak Viscosity (RVA) | - | 7109 mPa·s | 5595 mPa·s | [1] |
| Setback Viscosity (RVA) | - | 4747 mPa·s | 381 mPa·s | [1] |
| Gelatinization Temperature (DSC) | - | Higher than NaOCl-modified | Lower than DMH-modified | [1] |
| Sodium Content | - | Low | High | [1] |
| Magnesium Content | - | High | Low | [1] |
Experimental Protocols
Starch Oxidation with Sodium Hypochlorite (NaOCl)
This protocol is based on the industrial standard method for starch oxidation.
Materials:
-
Native potato starch
-
Sodium hypochlorite (NaOCl) solution
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Distilled water
Procedure:
-
Prepare a starch slurry (e.g., 40% w/w) in distilled water.
-
Adjust the pH of the slurry to 8.2 using NaOH or HCl.
-
Heat the slurry to 35°C and maintain this temperature.
-
Slowly add the NaOCl solution (to achieve 8.5 mol% -OCl) to the stirred slurry.
-
Monitor and maintain the pH at 8.2 throughout the reaction, which takes approximately 2 hours.
-
After the complete conversion of hypochlorite, increase the pH to 10.5 with NaOH and stir for an additional hour for base post-treatment.
-
Neutralize the slurry with HCl, filter, and wash the modified starch with distilled water.
-
Dry the resulting oxidized starch.[1]
Starch Oxidation with Dibasic this compound (DMH)
This protocol describes the use of DMH for starch oxidation and magnesium incorporation.
Materials:
-
Native potato starch
-
Dibasic this compound (DMH)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Distilled water
Procedure:
-
Prepare a starch slurry in distilled water.
-
Heat the suspension to 45°C and maintain this temperature.
-
Add the DMH (to achieve 8.5 mol% -OCl). The pH will initially increase.
-
Adjust and maintain the pH at 8.2 using HCl. The reaction is slower than with NaOCl, taking approximately 6.5 hours.
-
After the reaction, perform a base post-treatment by adjusting the pH to 10.5 with NaOH for 1 hour.
-
Neutralize the slurry, filter, and wash the modified starch.
-
Dry the final product.[1]
Visualizing the Processes
Chemical Reaction Pathway
Caption: General pathway of starch oxidation.
Experimental Workflow
Caption: Workflow for starch modification.
Discussion
The comparative data reveals distinct differences in the performance and resulting starch properties between DMH and NaOCl.
-
Reaction Efficiency: NaOCl provides a significantly faster reaction time compared to DMH under the tested conditions.[1] This could be a critical factor in industrial-scale production where throughput is a priority.
-
Degree of Oxidation: NaOCl achieved a higher degree of substitution (more carboxyl groups) than DMH at the specified molar concentration of the active chlorine source.[1] This suggests that NaOCl is a more potent oxidizing agent under these conditions.
-
Pasting Properties: DMH-modified starch exhibited a higher peak viscosity, indicating greater swelling of the starch granules before breakdown.[1] The substantially higher setback viscosity of DMH-modified starch suggests a greater tendency to retrograde and form a firm gel upon cooling, which can be attributed to the ionic cross-linking effect of the magnesium ions.[1]
-
Gelatinization Temperature: The incorporation of magnesium during DMH oxidation leads to a higher gelatinization temperature. This is likely due to the divalent magnesium ions forming bridges between starch chains, strengthening the granular structure.[1]
-
Mineral Content: A key advantage of using DMH is the fortification of the starch with magnesium, a vital mineral. Conversely, NaOCl modification results in a high sodium content.[1]
Conclusion
Both DMH and NaOCl are effective oxidizing agents for starch modification, but they yield products with distinct characteristics. NaOCl is a more efficient and potent oxidant, leading to a higher degree of substitution in a shorter time. It is a suitable choice when the primary goal is to achieve a specific level of oxidation and viscosity reduction.
DMH, in the form of dibasic this compound, offers a unique dual functionality: oxidation and magnesium fortification. The incorporated magnesium significantly alters the pasting properties, notably increasing peak viscosity, setback, and gelatinization temperature, likely through ionic cross-linking. This makes DMH an attractive option for applications where enhanced gelling, thermal stability, and the nutritional benefit of magnesium are desired. The trade-off for these unique properties is a longer reaction time and a lower degree of oxidation compared to NaOCl under similar active chlorine concentrations. The selection between DMH and NaOCl should therefore be guided by the specific functional and nutritional requirements of the final product.
References
Performance of Magnesium Anodes in Sodium Hypochlorite Cells: A Comparative Guide
A detailed analysis of magnesium anodes in comparison to Mixed Metal Oxide (MMO) and graphite (B72142) anodes for sodium hypochlorite (B82951) production reveals significant differences in efficiency, durability, and operational characteristics. While magnesium anodes offer a high driving voltage, their application in electrolytic sodium hypochlorite generation is hampered by high corrosion rates and lower current efficiency compared to industry-standard MMO and emerging graphite alternatives.
Sodium hypochlorite (NaOCl), a widely used disinfectant, is commonly produced through the electrolysis of brine (a sodium chloride solution). The efficiency and cost-effectiveness of this process are heavily reliant on the performance of the anode material. This guide provides a comparative evaluation of magnesium (Mg) anodes against Mixed Metal Oxide (MMO) coated titanium anodes and graphite anodes, supported by available experimental data.
Comparative Performance Analysis
The performance of an anode in a sodium hypochlorite cell is primarily evaluated based on its current efficiency, corrosion rate, energy consumption, and lifespan. The following table summarizes the key performance indicators for magnesium, MMO, and graphite anodes based on available research.
| Performance Metric | Magnesium (Mg) Anode | Mixed Metal Oxide (MMO) Anode | Graphite Anode |
| Current Efficiency | Lower (estimated <50%)[1] | High (typically >80%)[2] | Moderate to High |
| Corrosion Rate | Very High[3] | Very Low | Low to Moderate |
| Operating Potential | High negative potential (-2.37 V vs. SHE)[4][5] | Low chlorine evolution potential | Low chlorine overpotential |
| Energy Consumption | Potentially High | Low | Low to Moderate |
| Lifespan | Short | Long (several years) | Moderate |
| Byproducts | Magnesium hydroxide (B78521), hydrogen gas[3][6] | Primarily chlorine and oxygen | Carbon dioxide, particulate matter |
| Primary Application | Cathodic protection, seawater-activated batteries[4][5] | Chlor-alkali industry, sodium hypochlorite generation[2] | Chlor-alkali industry, electrochemical synthesis |
In-Depth Analysis of Anode Materials
Magnesium (Mg) Anodes
Magnesium is a highly reactive metal with a very negative electrode potential, making it an excellent sacrificial anode for cathodic protection[4][5]. However, when used as a consumable anode in a sodium hypochlorite cell, this high reactivity becomes a significant drawback.
During electrolysis in a chloride solution, magnesium anodes experience a high rate of corrosion, leading to the formation of a magnesium chloride salt film on the surface and vigorous evolution of hydrogen gas[3]. This high rate of self-corrosion significantly reduces the current efficiency, as a substantial portion of the anode material is consumed in non-electrochemical side reactions rather than contributing to the generation of chlorine for hypochlorite production. The efficiency of magnesium anodes is often reported to be below 50% in saline environments[1]. The rapid consumption of the anode leads to a short operational lifespan and the generation of magnesium hydroxide as a byproduct, which can accumulate in the electrolytic cell.
Mixed Metal Oxide (MMO) Anodes
MMO anodes, typically composed of a titanium substrate coated with a mixture of precious metal oxides like ruthenium and iridium, are the industry standard for sodium hypochlorite generation[2]. These anodes are classified as Dimensionally Stable Anodes (DSA) because they exhibit very low corrosion rates and maintain their geometry over long periods.
MMO anodes are characterized by their high catalytic activity for the chlorine evolution reaction, which results in high current efficiencies, often exceeding 80%[2]. Their low and stable operating voltage contributes to lower energy consumption. The long lifespan, typically several years, makes them a cost-effective choice for industrial-scale sodium hypochlorite production.
Graphite Anodes
Graphite has historically been used as an anode material in the chlor-alkali industry and is still a viable option, particularly for certain applications. It offers the advantage of being a relatively low-cost material. Graphite anodes have a low chlorine overpotential, which is beneficial for the production of sodium hypochlorite.
However, graphite anodes are susceptible to wear and erosion over time, which can lead to the contamination of the electrolyte with carbon particles. The consumption of graphite anodes also produces carbon dioxide. While their performance is generally considered inferior to MMO anodes in terms of durability and efficiency, ongoing research into porous graphite structures aims to improve their performance for applications like the treatment of salty wastewater[7].
Experimental Protocols
The evaluation of anode performance in sodium hypochlorite cells involves a series of electrochemical tests conducted under controlled conditions. A typical experimental setup consists of an undivided electrolytic cell containing a brine solution, the anode being tested, and a suitable cathode.
Key Experimental Procedures:
-
Polarization Scans: Potentiodynamic polarization curves are measured to determine the corrosion potential and current density of the anode material in the electrolyte.
-
Galvanostatic Electrolysis: The cell is operated at a constant current for an extended period to simulate industrial operating conditions. During this time, the cell voltage, current, and temperature are continuously monitored.
-
Current Efficiency Measurement: The amount of sodium hypochlorite produced is measured at regular intervals using methods like iodometric titration. The current efficiency is then calculated as the ratio of the actual amount of product generated to the theoretical amount based on the total charge passed.
-
Corrosion Rate Determination: The corrosion rate of the anode is determined by measuring the weight loss of the anode before and after the electrolysis experiment.
-
Long-Term Stability Testing: To assess the durability of the anode, continuous electrolysis is carried out for an extended period (hundreds of hours), and the degradation of the anode's performance is monitored.
The American Society for Testing and Materials (ASTM) provides standard test methods for evaluating the performance of sacrificial anodes, such as ASTM G97 for magnesium anodes, which can be adapted for comparative studies in electrolytic cells[8].
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the performance evaluation of anodes in a sodium hypochlorite cell.
References
Safety Operating Guide
Proper Disposal of Magnesium Hypochlorite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the diligent and safe handling of chemical reagents is a cornerstone of a secure and efficient laboratory environment. Magnesium hypochlorite (B82951), a potent oxidizing agent, necessitates specific disposal protocols to avert potential hazards such as fire, explosion, and environmental harm. This document provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of magnesium hypochlorite.
Immediate Safety and Handling Precautions
This compound is a strong oxidizer and can form explosive mixtures with combustible materials, powdered metals, and sulfur. It is critical to prevent contact with organic materials, acids, and heat sources. In the event of a spill, isolate the area and prevent the chemical from entering drains. For small dry spills, carefully sweep the material into a clean, dry, loosely covered container for disposal. Avoid actions that could generate dust.
Quantitative Data for Disposal
For quick reference, the following table summarizes key quantitative data related to the chemical reduction of this compound for disposal.
| Parameter | Value/Guideline |
| Primary Hazard | Strong Oxidizer |
| Recommended Disposal Method | Chemical Reduction |
| Reducing Agent | Sodium Bisulfite (NaHSO₃) |
| Stoichiometric Ratio (ClO⁻ : HSO₃⁻) | 1:1 |
| Recommended Excess of Reducing Agent | 10-20% |
| Final pH for Drain Disposal | 6.0 - 9.0 |
Experimental Protocol: Chemical Reduction of this compound
The preferred and safest method for the disposal of this compound is through the chemical reduction of the hypochlorite ion (ClO⁻) to the much less hazardous chloride ion (Cl⁻). This is effectively achieved by reacting it with a suitable reducing agent, such as sodium bisulfite (NaHSO₃).
Materials:
-
This compound waste (solid or aqueous solution)
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (dilute, e.g., 1 M) or Sodium hydroxide (B78521) (dilute, e.g., 1 M) for pH adjustment
-
Stir plate and stir bar
-
Large beaker (at least double the volume of the waste solution)
-
pH paper or pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, and a lab coat.
Procedure:
-
Preparation and Dilution:
-
Perform the entire procedure in a well-ventilated chemical fume hood.
-
If the this compound waste is in solid form, dissolve it in cold water to create a dilute solution (e.g., less than 5% w/v). For existing aqueous solutions, dilute further if necessary. This helps to control the reaction rate and temperature.
-
-
Reduction Reaction:
-
Place the beaker with the diluted this compound solution on a stir plate and begin gentle stirring.
-
Slowly add a 10-20% excess of sodium bisulfite to the solution. The reaction is exothermic, so slow addition is crucial to control the temperature. The reaction is: Mg(OCl)₂ + 2NaHSO₃ → MgCl₂ + 2NaHSO₄
-
Continue stirring the solution for at least 30 minutes to ensure the reaction is complete.
-
-
Verification of Complete Reduction:
-
Test for the presence of residual hypochlorite using potassium iodide-starch paper. A blue-black color indicates the presence of an oxidizing agent, and more sodium bisulfite should be added. The absence of a color change indicates that the reduction is complete.
-
-
Neutralization:
-
Check the pH of the resulting solution. It is likely to be acidic.
-
Neutralize the solution to a pH between 6.0 and 9.0 by slowly adding a dilute solution of sodium hydroxide.
-
-
Final Disposal:
-
The resulting solution primarily contains magnesium chloride, sodium sulfate, and sodium chloride, which are significantly less hazardous.
-
This neutralized solution can typically be discharged down the drain with copious amounts of water, provided it complies with local wastewater regulations. Always confirm with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Logical Workflow for Disposal
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
Personal protective equipment for handling Magnesium hypochlorite
A Critical Note on Stability: Magnesium hypochlorite (B82951) (Mg(OCl)₂) is a known compound, but it is highly unstable, particularly in the presence of water.[1][2][3] It readily decomposes to form basic magnesium hypochlorite (Mg(OCl)₂·2Mg(OH)₂), a more stable compound used in bleaching and sanitizing applications.[1][2][3][4][5] Due to the inherent instability of pure this compound, detailed safety and handling protocols are not widely documented. The following guidance is based on available information for this compound and its basic form, supplemented with best practices for handling strong oxidizers and corrosive materials. Researchers should exercise extreme caution and handle this substance with the understanding that it may readily decompose.
Immediate Safety Information
This section provides essential information for the immediate management of safety-related incidents involving this compound and its basic form.
Personal Protective Equipment (PPE):
When handling this compound or its basic form, it is crucial to use appropriate personal protective equipment to prevent contact and inhalation.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and dust that can cause severe eye irritation.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation.[6] |
| Body Protection | Lab coat or chemical-resistant apron. | Protects against contamination of clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. If dust is generated, a NIOSH-approved respirator for particulates is recommended. | Prevents inhalation of dust, which can cause respiratory irritation.[6] |
First Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention. |
Operational and Disposal Plans
Handling and Storage:
-
Handling:
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Keep containers tightly closed.
-
This compound is unstable in the presence of moisture and will decompose.[6]
-
Spill Cleanup Procedure:
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate personal protective equipment (PPE) as outlined in the table above.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a clean, dry, labeled container for disposal. For larger spills, dike the area to prevent spreading.
-
Neutralization (for residues): After the bulk of the material has been removed, the spill area can be cleaned with water.
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations. Do not wash spills down the drain.
Disposal Plan:
-
Dispose of this compound as hazardous waste.
-
Follow all applicable local, state, and federal regulations for chemical waste disposal.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Visual Safety Protocols
Experimental Workflow for Handling this compound:
Caption: A workflow for the safe handling of this compound.
Logical Relationship for Spill Response:
Caption: A logical workflow for responding to a this compound spill.
References
- 1. Page loading... [guidechem.com]
- 2. hazmieh.gov.lb [hazmieh.gov.lb]
- 3. This compound CAS#: 10233-03-1 [amp.chemicalbook.com]
- 4. This compound | 10233-03-1 [chemicalbook.com]
- 5. US4071605A - Process for the production of dibasic this compound - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
